Guanfu base A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H31NO6 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(1S,3S,5R,9R,10R,11R,14S,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20?,21-,22-,23-,24-/m0/s1 |
InChI Key |
OGNUSOJAYIHLNS-FODRTREWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@@]6(C4)CC7=C)O)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |
Synonyms |
acehytisine Guan-fu base A guanfu base A |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of Guanfu base A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest in the scientific community for its potent antiarrhythmic properties and its specific inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for key in vitro assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of its mechanism of action and experimental procedures.
Chemical Structure and Properties
This compound is a complex diterpenoid alkaloid. While its intricate structure can be challenging to synthesize, its isolation from Aconitum coreanum has been well-documented.
Chemical Structure:
Physicochemical and Pharmacokinetic Properties:
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁NO₆ | [1] |
| Molecular Weight | 429.51 g/mol | [1] |
| CAS Number | 1394-48-5 | [2] |
| SMILES | CC(=O)O[C@H]1C[C@]2(CN3C4[C@H]2[C@]5(C1)C3[C@]6(C([C@H]7--INVALID-LINK--O)OC(=O)C)O)C | [1] |
| InChI | InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14?,15+,16+,17+,18+,19?,20?,21-,22?,23-,24-/m0/s1 | [1] |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as an antiarrhythmic agent and a specific inhibitor of the CYP2D6 enzyme.
Antiarrhythmic Activity
The antiarrhythmic effects of this compound are attributed to its modulation of cardiac ion channels. It selectively inhibits the late sodium current (INa,L) and also affects the human Ether-à-go-go-Related Gene (hERG) potassium channel.
CYP2D6 Inhibition
This compound is a potent and selective non-competitive inhibitor of CYP2D6 in human liver microsomes. This inhibitory activity is crucial to consider for potential drug-drug interactions.
Table 2: Inhibitory Activity of this compound on CYP2D6
| Parameter | Value | Species/System | Reference |
| Ki | 1.20 ± 0.33 µM | Human Liver Microsomes | |
| Ki | 0.37 ± 0.16 µM | Recombinant Human CYP2D6 | |
| Ki | 0.38 ± 0.12 µM | Monkey Liver Microsomes | |
| Ki | 2.4 ± 1.3 µM | Dog Liver Microsomes |
Experimental Protocols
Isolation of this compound from Aconitum coreanum
This protocol describes the extraction and purification of this compound from the dried roots of Aconitum coreanum.
Detailed Methodology:
-
Extraction: The dried root powder of Aconitum coreanum (5 kg) is subjected to heat reflux extraction three times with 95% ethanol containing a small amount of hydrochloric acid.
-
Filtration and Concentration: The extracts are combined, filtered, and evaporated to dryness under reduced pressure.
-
Acid-Base Extraction: The residue is dissolved in 1% HCl. The acidic solution is then washed with petroleum ether, basified to pH 9.5 with ammonia water, and extracted with chloroform.
-
Crude Product: The chloroform extract is evaporated to dryness to yield crude alkaloids.
-
Purification: The crude alkaloids are subjected to pH-zone-refining counter-current chromatography to yield pure this compound.
In Vitro CYP2D6 Inhibition Assay
This fluorometric assay determines the inhibitory potential of this compound on CYP2D6 activity in human liver microsomes.
References
Guanfu Base A: A Comprehensive Technical Guide to its Diterpenoid Alkaloid Classification and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum. It has garnered significant attention for its potent antiarrhythmic properties, which are primarily attributed to its selective inhibition of the late cardiac sodium current (INa,L). This technical guide provides an in-depth overview of the classification of this compound within the broader family of diterpenoid alkaloids, details its key pharmacological activities with supporting quantitative data, outlines experimental protocols for its characterization, and visualizes its classification and relevant biological pathways.
Classification of this compound
Diterpenoid alkaloids are a class of natural products characterized by a complex C18, C19, or C20 carbon skeleton.[1] this compound falls under the C20-diterpenoid alkaloid category. This classification is based on the number of carbon atoms forming the foundational structure of the molecule. The C20-diterpenoid alkaloids are further subdivided into various types, including atisine, denudatine, and hetisine, based on their specific structural features. While atisine has been isolated from Aconitum coreanum alongside this compound, the precise sub-classification of this compound within the C20 group is not definitively established in publicly available literature.[2][3]
The general classification of diterpenoid alkaloids from Aconitum species is illustrated in the diagram below.
Figure 1: Classification of Diterpenoid Alkaloids.
Pharmacological Profile: Quantitative Data
This compound exhibits a distinct pharmacological profile characterized by its selective inhibition of the late sodium current and its interaction with cytochrome P450 enzymes.
Antiarrhythmic Activity: Ion Channel Inhibition
The primary mechanism underlying the antiarrhythmic effect of this compound is its selective inhibition of the late sodium current (INa,L) over the peak sodium current (INa,T). This selectivity is crucial for its therapeutic efficacy and safety profile.
| Ion Channel | IC50 (μM) | Species | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig | [4] |
| Peak Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig | [4] |
| hERG Potassium Channel | 273 ± 34 | Guinea Pig |
Cytochrome P450 Inhibition
This compound is a potent inhibitor of CYP2D6, a key enzyme in drug metabolism. This presents a potential for drug-drug interactions when co-administered with other CYP2D6 substrates.
| CYP Isoform | Ki (μM) | Inhibition Type | Species | Reference |
| Human CYP2D6 (HLM) | 1.20 ± 0.33 | Noncompetitive | Human | |
| Human CYP2D6 (recombinant) | 0.37 ± 0.16 | Noncompetitive | Human | |
| Monkey CYP2D | 0.38 ± 0.12 | Competitive | Monkey | |
| Dog CYP2D | 2.4 ± 1.3 | Competitive | Dog |
Experimental Protocols
Whole-Cell Patch Clamp Assay for Late Sodium Current (INa,L) Inhibition
This protocol outlines the methodology to measure the inhibitory effect of this compound on the late sodium current in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells expressing Nav1.5).
1. Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) or culture a cell line stably expressing the human Nav1.5 channel.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ.
-
Establish a giga-ohm seal and achieve the whole-cell configuration.
-
Use an internal (pipette) solution containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Use an external (bath) solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
3. Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 500 ms.
-
The late sodium current is measured as the mean current during the last 100 ms of the depolarizing pulse.
4. Data Analysis:
-
Record baseline INa,L.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the steady-state inhibition of INa,L at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
Figure 2: Experimental Workflow for Patch-Clamp Assay.
CYP2D6 Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potential of this compound on CYP2D6 using human liver microsomes (HLMs).
1. Reagents and Materials:
-
Human liver microsomes (HLMs).
-
Dextromethorphan (CYP2D6 substrate).
-
This compound.
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Quench solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
2. Incubation:
-
Pre-incubate HLMs with this compound (at various concentrations) in a phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.
-
Initiate the reaction by adding dextromethorphan and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quench solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of dextrorphan (the metabolite of dextromethorphan).
4. Data Analysis:
-
Quantify the amount of dextrorphan produced using LC-MS/MS.
-
Calculate the percentage of inhibition of CYP2D6 activity at each concentration of this compound.
-
Determine the IC50 and subsequently the Ki value using appropriate kinetic models.
Potential Signaling Pathway Involvement
While the direct effects of this compound on intracellular signaling pathways related to its antiarrhythmic activity are not fully elucidated, studies on the extract of Aconitum coreanum have suggested a potential role of the PI3K/Akt signaling pathway in its protective effects against cerebral ischemia. This pathway is a critical regulator of cell survival and apoptosis. It is plausible that some of the broader cellular effects of this compound could be mediated through this or related pathways. However, further research is required to establish a direct link between this compound and the PI3K/Akt pathway in the context of cardiac electrophysiology.
Figure 3: PI3K/Akt Signaling Pathway.
Conclusion
This compound is a C20-diterpenoid alkaloid with significant potential as an antiarrhythmic agent. Its classification is rooted in its complex carbon skeleton, and its pharmacological activity is defined by its selective inhibition of the late sodium current. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into its precise sub-classification and the signaling pathways it directly modulates will provide a more complete picture of its therapeutic potential and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Guanfu base A on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest for its antiarrhythmic properties, which are primarily attributed to its modulation of various cardiac ion channels.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on key cardiac ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to study them. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.
Core Mechanism of Action: A Multi-Channel Blocker
This compound exerts its antiarrhythmic effects by acting as a multi-channel blocker, primarily targeting sodium, potassium, and calcium channels in cardiomyocytes.[1] Its therapeutic potential lies in its specific inhibitory profile, which helps to restore normal cardiac rhythm by altering the electrophysiological properties of heart cells.
Quantitative Analysis of this compound's Effects on Cardiac Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various cardiac ion channels, providing a quantitative measure of its potency.
| Ion Channel | Current | IC50 | Test System | Reference(s) |
| hERG (Kv11.1) | IKr (rapid delayed rectifier K+ current) | 1.64 mM | HEK293 Cells | [4] |
| Nav1.5 | INa-L (late Na+ current) | 1.57 µM | Guinea Pig Ventricular Myocytes | |
| Nav1.5 | INa-T (transient Na+ current) | 21.17 µM | Guinea Pig Ventricular Myocytes | |
| Cav1.2 | ICa-L (L-type Ca2+ current) | Concentration-dependent blockade | Rat Ventricular Myocytes | |
| Delayed Rectifier K+ Channel | Ik | Inhibitory effect at 100 µmol/L | Guinea Pig Ventricular Myocytes | |
| Kv1.5 | IKur | >200 µM (20.6% inhibition at 200 µM) | Not Specified |
Detailed Effects on Specific Cardiac Ion Channels
Potassium Channels
This compound demonstrates a notable interaction with potassium channels, which are crucial for the repolarization phase of the cardiac action potential.
-
hERG (IKr) Channel: GFA inhibits the hERG channel current in a concentration-, voltage-, and time-dependent manner. It shifts the activation curve in a negative direction and accelerates channel inactivation without affecting the inactivation curve. This blockade is dependent on the open and inactivated states of the channel. The relatively high IC50 value for hERG inhibition by GFA suggests a lower risk of causing significant QT prolongation, a serious side effect associated with more potent hERG blockers.
-
Delayed Rectifier Current (Ik): Studies in guinea pig ventricular myocytes have shown that GFA has inhibitory effects on the delayed rectifier current (Ik), which contributes to its ability to prolong cardiac repolarization. The magnitude of Ik was observed to decrease in the presence of GFA.
Sodium Channels
A key aspect of GFA's antiarrhythmic action is its selective inhibition of the late sodium current (INa-L) over the transient sodium current (INa-T).
-
Late Sodium Current (INa-L): GFA demonstrates potent and selective inhibition of the late sodium current. This is significant because elevated late INa-L is implicated in the pathophysiology of various arrhythmias. By selectively blocking this current, GFA can help to stabilize the membrane potential and prevent arrhythmogenic afterdepolarizations.
-
Transient Sodium Current (INa-T): The IC50 for GFA's inhibition of the transient sodium current is substantially higher than that for the late current, indicating a favorable selectivity profile. This allows GFA to target the pathological late current while having a lesser effect on the normal upstroke of the action potential, which is mediated by the transient current.
Calcium Channels
GFA also modulates calcium channels, which play a critical role in cardiac excitation-contraction coupling and the plateau phase of the action potential.
-
L-type Calcium Channel (ICa-L): this compound blocks the L-type calcium channel in rat ventricular myocytes in a concentration-dependent manner. This action is primarily on the inactive state of the channel, prolonging the recovery time from inactivation. By reducing Ca2+ influx, GFA can decrease the depolarization rate and the average repolarization rate of cardiomyocytes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound on cardiac ion channels and the typical experimental workflow used to characterize these effects.
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Experimental workflow for characterizing GFA's effects.
Experimental Protocols
The primary methodology for elucidating the effects of this compound on cardiac ion channels is the whole-cell patch-clamp technique .
Cell Preparation
-
Isolated Cardiomyocytes: Single ventricular myocytes are enzymatically isolated from the hearts of animal models such as guinea pigs or rats. This allows for the study of ion channels in their native cellular environment.
-
Transfected Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used. These cells are transiently or stably transfected with the cDNA encoding the specific cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2). This provides a simplified system to study the effect of the compound on a single type of ion channel without interference from other native cardiac currents.
Electrophysiological Recording
-
Whole-Cell Configuration: A glass micropipette with a tip diameter of approximately 1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is controlled ("clamped") by the patch-clamp amplifier. This allows the experimenter to apply specific voltage protocols to elicit the opening, closing, and inactivation of the targeted ion channels.
-
Solutions:
-
External Solution (Bath): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The specific composition may vary depending on the ion channel being studied.
-
Internal Solution (Pipette): Typically contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Data Acquisition: The resulting ionic currents flowing across the cell membrane are recorded and digitized for analysis.
Drug Application and Data Analysis
-
Compound Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the external solution. The different concentrations are perfused over the cell to determine the dose-dependent effects on the ion channel currents.
-
Data Analysis: The recorded currents before and after drug application are analyzed to quantify the inhibitory effect. Dose-response curves are constructed by plotting the percentage of current inhibition against the concentration of this compound. The IC50 value, representing the concentration at which 50% of the current is inhibited, is then calculated by fitting the data to a Hill equation.
Conclusion
This compound is a promising antiarrhythmic agent with a multi-channel blocking mechanism of action. Its selective inhibition of the late sodium current over the transient sodium current, combined with its effects on potassium and calcium channels, provides a unique electrophysiological profile. The relatively weak inhibition of the hERG channel suggests a potentially favorable safety profile with a lower risk of proarrhythmic events compared to other antiarrhythmic drugs. The detailed understanding of its interaction with cardiac ion channels, as outlined in this guide, is crucial for its continued development and potential clinical application in the management of cardiac arrhythmias.
References
- 1. Research Progress on Natural Products' Therapeutic Effects on Atrial Fibrillation by Regulating Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 3. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A: A Selective Inhibitor of the Late Sodium Current for Cardiac Arrhythmias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum. It has garnered significant interest as a promising antiarrhythmic agent. Preclinical and clinical studies have demonstrated its efficacy in treating various cardiac arrhythmias, with a safety profile comparable or superior to some existing therapies. A key aspect of GFA's antiarrhythmic action lies in its selective inhibition of the late component of the cardiac sodium current (INa-L). This technical guide provides a comprehensive overview of the electrophysiological properties of this compound, focusing on its role as a selective late sodium current inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac electrophysiology and the development of novel antiarrhythmic drugs.
Mechanism of Action: Selective Inhibition of the Late Sodium Current
The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential through a large, transient inward sodium current (INa-T or peak INa). However, a small, sustained component of this current, known as the late sodium current (INa-L), persists during the plateau phase of the action potential. Under pathological conditions such as ischemia, heart failure, and certain genetic mutations, the magnitude of INa-L can be enhanced. This aberrant increase in late sodium current can lead to a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and intracellular sodium and calcium overload, all of which are pro-arrhythmic.
This compound exhibits a notable selectivity in its inhibition of the late sodium current over the peak sodium current. This selective action is crucial for its antiarrhythmic efficacy and favorable safety profile. By preferentially blocking the pathological INa-L, GFA can normalize the action potential duration and suppress arrhythmogenic triggers without significantly affecting the rapid depolarization phase of the action potential, thus avoiding significant conduction slowing and other adverse effects associated with non-selective sodium channel blockers.
While the precise molecular binding site of this compound on the Nav1.5 channel has not been definitively elucidated in the reviewed literature, its mechanism of selective inhibition is likely related to its interaction with the channel in specific conformational states, such as the open or inactivated states, which are more prevalent during the plateau phase when the late sodium current is active.
Quantitative Data on Ion Channel Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, highlighting its selectivity for the late sodium current.
| Ion Channel | Parameter | Value | Species/Test System |
| Late Sodium Current (INa-L) | IC50 | 1.57 ± 0.14 µmol·L-1 | Guinea Pig Ventricular Myocytes |
| Peak Sodium Current (INa-T) | IC50 | 21.17 ± 4.51 µmol·L-1 | Guinea Pig Ventricular Myocytes |
| hERG (IKr) | IC50 | 273 ± 34 µmol·L-1 | Not Specified |
| hERG (IKr) | IC50 | 1.64 mM | HEK293 Cells |
| Kv1.5 (IKur) | % Inhibition | 20.6% at 200 µmol·L-1 | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of this compound.
Whole-Cell Patch Clamp Assay for Late Sodium Current (INa-L) Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the late sodium current in isolated cardiac myocytes or cell lines expressing the Nav1.5 channel.
1. Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) via enzymatic digestion.
-
Alternatively, use a mammalian cell line (e.g., HEK293) stably expressing the human Nav1.5 channel.
-
Plate the cells on glass coverslips for electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Make fresh serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single cell and achieve the whole-cell configuration by rupturing the cell membrane.
-
Clamp the cell membrane at a holding potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 500 ms to inactivate the transient sodium current and elicit the late sodium current.
-
Record the current during the last 100 ms of the depolarizing pulse.
-
Apply different concentrations of this compound via the perfusion system and record the corresponding inhibition of the late sodium current.
4. Data Analysis:
-
Measure the amplitude of the late sodium current before and after the application of GFA.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Whole-Cell Patch Clamp Assay for hERG (IKr) Current Inhibition
This protocol is used to assess the off-target effects of this compound on the hERG potassium channel.
1. Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing the human hERG channel.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: As described above.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration as described above.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to record the tail current.
-
Apply various concentrations of this compound and measure the inhibition of the hERG tail current.
4. Data Analysis:
-
Determine the IC50 value for hERG current inhibition as described for the late sodium current.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of antiarrhythmic action of this compound.
Experimental Workflow for Electrophysiological Characterization
Caption: Experimental workflow for characterizing GFA's ion channel effects.
Conclusion
This compound is a promising antiarrhythmic agent with a well-defined mechanism of action centered on the selective inhibition of the late sodium current. Its ability to preferentially target the pathological late INa over the physiological peak INa provides a strong rationale for its therapeutic potential in treating a variety of cardiac arrhythmias. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of GFA and other selective late sodium current inhibitors. Future investigations into the precise molecular interactions of GFA with the Nav1.5 channel will further enhance our understanding of its mechanism and may facilitate the design of even more selective and potent antiarrhythmic drugs.
Guanfu base A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA) is a diterpenoid alkaloid first isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest in the scientific community for its pronounced antiarrhythmic properties. This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of this compound, with a focus on its interactions with key physiological targets. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, providing detailed experimental protocols, quantitative data, and mechanistic insights into its mode of action.
Chemical and Physical Properties
This compound is a complex diterpenoid alkaloid. It is available for research purposes in its free base form and as a hydrochloride salt, each with distinct properties.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 1394-48-5[1] | 618094-85-2[2] |
| Molecular Formula | C₂₄H₃₁NO₆[3] | C₂₄H₃₂ClNO₆[2] |
| Molecular Weight | 429.51 g/mol [4] | 465.97 g/mol |
Pharmacological Profile
This compound exhibits a multi-target pharmacological profile, with its primary activities centered on the inhibition of the cytochrome P450 enzyme CYP2D6 and the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Inhibition of Cytochrome P450 2D6 (CYP2D6)
This compound is a potent, noncompetitive inhibitor of human CYP2D6, an enzyme responsible for the metabolism of approximately 25% of clinically used drugs. This inhibitory action suggests a high potential for drug-drug interactions when GFA is co-administered with CYP2D6 substrates.
| Parameter | Value | Species/System | Substrate | Reference |
| Ki | 1.20 ± 0.33 µM | Human Liver Microsomes (HLMs) | Dextromethorphan | |
| Ki | 0.37 ± 0.16 µM | Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | |
| Ki | 0.38 ± 0.12 µM | Monkey Liver Microsomes | Dextromethorphan | |
| Ki | 2.4 ± 1.3 µM | Dog Liver Microsomes | Dextromethorphan | |
| IC₅₀ | ~0.46 µM | Human Liver Microsomes (HLMs) | Dextromethorphan (5 µM) | |
| IC₅₀ | 0.12 µM | Recombinant Human CYP2D6 (rCYP2D6) | Bufuralol (5 µM) |
Blockade of the hERG Potassium Channel
This compound also functions as an inhibitor of the hERG potassium channel, which is crucial for cardiac repolarization. Blockade of this channel can lead to a prolongation of the QT interval, a major consideration in cardiac safety assessment.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 1.64 mM | HEK293 cells |
Signaling and Mechanistic Pathways
The primary mechanisms of action of this compound involve direct molecular interactions with CYP2D6 and the hERG channel.
Experimental Protocols
CYP2D6 Inhibition Assay in Human Liver Microsomes
This protocol outlines a typical in vitro experiment to determine the inhibitory potential of this compound on CYP2D6 activity using dextromethorphan as a probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Dextromethorphan
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not metabolized by CYP2D6)
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.2 mg/mL) with varying concentrations of this compound in potassium phosphate buffer at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the metabolic reaction by adding a solution containing dextromethorphan (at a concentration close to its Km for CYP2D6, e.g., 5 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the formation of the metabolite (dextrorphan) using a validated HPLC-MS/MS method.
-
Calculate the rate of metabolite formation and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition
This protocol describes the measurement of hERG channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel) to assess inhibition by this compound.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External (bath) solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution
-
Patch clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Culture the hERG-expressing HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Record baseline hERG currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound and record the currents at steady-state inhibition.
-
Measure the amplitude of the tail current in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
Experimental Workflow Visualization
Conclusion
This compound is a pharmacologically active molecule with significant potential as an antiarrhythmic agent. However, its potent inhibitory effects on CYP2D6 and the hERG channel necessitate careful consideration of drug-drug interactions and cardiac safety. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications and safety profile of this compound. A thorough understanding of its mechanisms of action is paramount for its potential translation into clinical practice.
References
Guanfu Base A: A Technical Guide to its Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanfu base A, a diterpenoid alkaloid isolated from Aconitum coreanum, is a compound of significant interest for its antiarrhythmic properties. As with any compound intended for research and development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. This document summarizes available quantitative data, presents detailed experimental protocols for solubility and stability assessment, and visualizes relevant biological pathways and experimental workflows.
Solubility of this compound in DMSO
This compound exhibits significant solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for a variety of experimental applications.
Quantitative Solubility Data
The available data on the solubility of this compound in DMSO is summarized in the table below. It is important to note that the solubility can be significantly influenced by factors such as the purity of the compound, the specific batch, temperature, and the use of physical methods like sonication to aid dissolution.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Methodological Notes |
| DMSO (Dimethyl Sulfoxide) | 100 | 232.82 | Requires ultrasonic treatment to achieve dissolution |
| 10% DMSO in aqueous buffer | ≥ 2.5 | ≥ 5.82 | - |
Molecular Weight of this compound: 429.51 g/mol
Experimental Protocol: Determination of this compound Solubility in DMSO (Shake-Flask Method)
The following protocol outlines a standardized shake-flask method for the accurate determination of the equilibrium solubility of this compound in DMSO.
2.2.1 Materials
-
This compound (high purity)
-
Anhydrous DMSO (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)
2.2.2 Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials containing a known volume of DMSO (e.g., 1 mL). The amount of compound added should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered DMSO solution with a suitable solvent (e.g., DMSO or a mobile phase compatible with the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in DMSO (in mg/mL or mM) based on the concentration determined by HPLC and the dilution factor.
2.2.3 Experimental Workflow
Stability of this compound in DMSO
Currently, there is a lack of publicly available data specifically detailing the stability of this compound in DMSO under various storage conditions. As a diterpenoid alkaloid with ester functionalities, this compound may be susceptible to degradation through hydrolysis, especially in the presence of water, and potentially through oxidation or photodegradation over extended periods.
Proposed Experimental Protocol: Stability Assessment of this compound in DMSO
To address the gap in stability data, the following protocol is proposed for a comprehensive assessment of this compound stability in DMSO. This protocol is based on general principles of pharmaceutical stability testing and can be adapted for specific research needs.
3.1.1 Materials
-
This compound stock solution in anhydrous DMSO (of known concentration)
-
Anhydrous DMSO (analytical grade)
-
Amber and clear glass vials with screw caps
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
-
Forced degradation reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
3.1.2 Procedure
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mg/mL). Aliquot the solution into amber and clear glass vials.
-
Long-Term and Accelerated Stability Studies:
-
Long-Term: Store a set of amber vials at recommended storage conditions (e.g., -20°C and 4°C).
-
Accelerated: Store another set of amber vials at elevated temperatures (e.g., 25°C and 40°C) to accelerate degradation.
-
-
Photostability Study: Expose a set of clear and amber (as a control) vials to a light source according to ICH Q1B guidelines.
-
Forced Degradation Study:
-
Acid Hydrolysis: Add a small volume of dilute HCl to the DMSO solution.
-
Base Hydrolysis: Add a small volume of dilute NaOH to the DMSO solution.
-
Oxidation: Add a small volume of dilute H₂O₂ to the DMSO solution.
-
Thermal Stress: Heat the DMSO solution at a high temperature (e.g., 70°C).
-
-
Time Points: Withdraw samples from all study arms at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for long-term and accelerated studies; shorter intervals for forced degradation).
-
Analysis: Analyze the samples by a stability-indicating HPLC-PDA/MS method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Evaluation:
-
Monitor the percentage of this compound remaining at each time point.
-
Identify and, if possible, characterize any degradation products that appear.
-
Determine the degradation kinetics and predict the shelf-life of the solution under different storage conditions.
-
3.1.3 Experimental Workflow
Biological Context: Signaling Pathways
This compound exerts its antiarrhythmic effects primarily through the modulation of cardiac ion channels. Additionally, studies on its natural source, Aconitum coreanum, suggest potential interactions with broader cellular signaling pathways.
Direct Ion Channel Inhibition
This compound is known to directly inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization. This interaction is a key aspect of its mechanism of action.
Potential Involvement in PI3K/Akt Signaling
Research on Aconitum coreanum suggests a potential role for its constituents in modulating the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis. While direct evidence for this compound's effect on this pathway is still emerging, it represents a plausible area for further investigation.
Guanfacine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfacine hydrochloride, a selective alpha-2A adrenergic receptor agonist, is a centrally acting agent with established therapeutic applications in the management of hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the core physicochemical properties, pharmacology, and analytical methodologies pertinent to Guanfacine hydrochloride. Detailed experimental protocols for key assays are presented, alongside visualizations of its primary signaling pathway and relevant experimental workflows to support further research and development.
Chemical and Physical Properties
Guanfacine hydrochloride is the monohydrochloride salt of Guanfacine. It presents as a white to off-white crystalline powder.[1]
| Property | Value | References |
| Chemical Name | N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | [2] |
| Synonyms | Guanfacine HCl, Tenex, Intuniv | [2] |
| Molecular Formula | C₉H₉Cl₂N₃O · HCl | [3] |
| Molecular Weight | 282.55 g/mol | [1] |
| Melting Point | 211.0 to 215.0 °C | |
| Solubility | Sparingly soluble in water and alcohol; slightly soluble in acetone. Soluble in ethanol (~25 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). In PBS (pH 7.2), solubility is approximately 10 mg/mL. | |
| pKa (Strongest Acidic) | 11.64 | |
| pKa (Strongest Basic) | 8.65 |
Pharmacology
Pharmacodynamics
Guanfacine is a selective agonist for the alpha-2A adrenergic receptor (α2A-AR), exhibiting a significantly higher affinity for this subtype compared to α2B and α2C adrenoceptors. This selectivity is crucial to its mechanism of action and therapeutic effects.
| Receptor Subtype | Kᵢ (nM) | EC₅₀ (nM) for [³⁵S]GTPγS binding | References |
| α2A-Adrenergic Receptor | 93 | 52 | |
| α2B-Adrenergic Receptor | 1,380 | 288 | |
| α2C-Adrenergic Receptor | 3,890 | 602 | |
| Imidazoline Receptor 1 | 19 | - |
The primary mechanism of action involves the stimulation of central α2A-adrenergic receptors. This leads to a reduction in sympathetic nerve impulses from the vasomotor center to the heart and blood vessels, resulting in decreased peripheral vascular resistance and a lower heart rate. In the context of ADHD, Guanfacine's efficacy is attributed to its action on postsynaptic α2A-receptors in the prefrontal cortex. By mimicking norepinephrine's effect at these receptors, it inhibits the production of cyclic AMP (cAMP) and closes HCN (hyperpolarization-activated cyclic nucleotide-gated) channels. This enhances the signal transmission of pyramidal neurons, thereby improving working memory and attention.
Pharmacokinetics
| Parameter | Value | References |
| Bioavailability (Oral) | ~80% | |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 to 4 hours (average 2.6 hours) | |
| Elimination Half-Life | Approximately 17 hours (range 10-30 hours) | |
| Protein Binding | ~70% | |
| Volume of Distribution | 6.3 L/kg | |
| Metabolism | Primarily hepatic, via CYP3A4, to a 3-hydroxylated derivative. | |
| Excretion | Primarily renal. |
Signaling Pathway and Experimental Workflows
Guanfacine Signaling Pathway in Prefrontal Cortex Neurons
Caption: Guanfacine's mechanism of action in the prefrontal cortex.
Experimental Workflow: Stability-Indicating HPLC Method
Caption: Workflow for a stability-indicating RP-HPLC method.
Logical Relationship: Synthesis of Guanfacine Hydrochloride
Caption: A common synthetic route for Guanfacine Hydrochloride.
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for the determination of Guanfacine hydrochloride in bulk drug and pharmaceutical dosage forms.
Objective: To quantify Guanfacine hydrochloride and separate it from its degradation products.
Materials and Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., Apollo, 250mm x 4.6mm, 5µm)
-
Ammonium acetate (50mM, volatile buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Guanfacine hydrochloride reference standard
-
Hydrochloric acid (1.0 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (30%)
Chromatographic Conditions:
-
Mobile Phase: 50mM Ammonium acetate and acetonitrile (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Guanfacine hydrochloride reference standard (e.g., 3.0 mg/mL) in a diluent of Water:Acetonitrile (70:30). Further dilute to a suitable working concentration.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the Guanfacine hydrochloride sample in the diluent to achieve a known concentration.
-
Dosage Form: Weigh and finely powder a sufficient number of tablets. Transfer an amount of powder equivalent to a known amount of Guanfacine hydrochloride into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known amount of the drug in diluent, add 1.0 N HCl, and keep at room temperature for approximately 3 hours. Neutralize the solution with NaOH.
-
Base Hydrolysis: Dissolve the drug in diluent, add 0.1 N NaOH, and reflux at 60 °C for about 1 hour. Neutralize with HCl.
-
Oxidative Degradation: Dissolve the drug in diluent, add 30% H₂O₂, and keep at 60 °C under reflux for about 1 hour.
-
Thermal Degradation: Keep the solid drug substance at 80 °C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm and 366 nm) for 48 hours, then prepare a solution.
-
-
Analysis: Inject the standard, sample, and stressed sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Assess the peak purity of Guanfacine in the presence of its degradation products. Calculate the amount of Guanfacine hydrochloride in the samples.
Radioligand Binding Assay for α2A-Adrenergic Receptor
This is a generalized protocol for determining the binding affinity of Guanfacine hydrochloride to the α2A-adrenergic receptor.
Objective: To determine the inhibition constant (Kᵢ) of Guanfacine hydrochloride for the α2A-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
Radioligand (e.g., [³H]-Rauwolscine or a similar α2-AR antagonist).
-
Guanfacine hydrochloride (test compound).
-
Non-specific ligand (e.g., 10 µM Phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Guanfacine hydrochloride in the binding buffer.
-
Dilute the radioligand in the binding buffer to a concentration near its dissociation constant (Kₐ).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell membranes.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific ligand, 25 µL of radioligand, and 50 µL of cell membranes.
-
Competition Binding: Add 25 µL of Guanfacine hydrochloride at various concentrations, 25 µL of radioligand, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Guanfacine hydrochloride concentration.
-
Determine the IC₅₀ value (the concentration of Guanfacine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Synthesis Overview
Several synthetic routes for Guanfacine hydrochloride have been reported. A common approach involves the following key steps:
-
Methanolysis: 2,6-Dichlorophenylacetonitrile is subjected to methanolysis in the presence of a strong acid like sulfuric acid to yield methyl 2,6-dichlorophenylacetate.
-
Condensation: The resulting ester is then condensed with guanidine in a suitable solvent such as isopropanol to form Guanfacine base.
-
Salt Formation: The Guanfacine base is subsequently treated with an ethanolic solution of hydrochloric acid to produce the final product, Guanfacine hydrochloride, which can be purified by recrystallization.
Alternative methods may start from 2,6-dichlorophenylacetic acid or 2,6-dichlorophenylacetyl chloride. The choice of synthetic route can be influenced by factors such as yield, purity, cost of starting materials, and environmental considerations.
Conclusion
This technical guide provides a consolidated resource for understanding the fundamental properties of Guanfacine hydrochloride. The tabulated data allows for easy reference to its physicochemical and pharmacokinetic parameters. The detailed signaling pathway and experimental workflows, visualized using DOT language, offer a clear conceptual framework for its mechanism and analysis. The provided experimental protocols serve as a practical starting point for researchers engaged in the study and development of this important therapeutic agent. Further investigation into its interactions with other receptor systems and the development of novel analytical techniques will continue to refine our understanding of Guanfacine hydrochloride.
References
An In-depth Technical Guide to the Cellular Electrophysiological Effects of Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanfu base A (GFA) is a diterpenoid alkaloid first isolated in China from the plant Aconitum coreanum.[1][2][3] As a compound with demonstrated antiarrhythmic properties, it has been the subject of clinical investigation.[3][4] This document provides a comprehensive technical overview of the effects of this compound on cellular electrophysiology. It details its mechanism of action through the modulation of key cardiac ion channels, presents quantitative data from electrophysiological studies, outlines the experimental protocols used for its characterization, and visualizes its molecular interactions and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in pharmacology and drug development.
Mechanism of Action and Cellular Electrophysiology
This compound exerts its primary effects by modulating the function of voltage-gated ion channels, which are fundamental to the generation and propagation of the cardiac action potential. Its antiarrhythmic action is attributed to its influence on both sodium and potassium currents.
Effects on Cardiac Action Potential
Studies on guinea pig ventricular papillary muscles have shown that this compound significantly alters the characteristics of the action potential. At a concentration of 50 mg/L, GFA:
-
Decreases the action potential amplitude (APA).
-
Reduces the maximal rate of depolarization (Vmax), indicating an inhibition of the fast sodium current. This inhibition is frequency- and potential-dependent.
-
Shortens the action potential duration at 90% repolarization (APD90).
-
Does not significantly affect the effective refractory period (ERP), leading to an increased ERP/APD90 ratio.
-
Slows the conduction speed.
These effects collectively suggest that GFA has properties consistent with a Class I antiarrhythmic agent, primarily through the blockade of sodium channels.
Modulation of Specific Ion Channels
This compound exhibits a distinct profile of activity against several key cardiac ion channels. Its primary mechanism involves the inhibition of sodium currents, with a notable selectivity for the late sodium current over the transient sodium current. It also interacts with potassium channels, though with lower potency.
-
Sodium Channels (Nav): GFA is a potent inhibitor of the late sodium current (INa,L), which is a sustained component of the sodium current that can contribute to arrhythmogenesis. It is less potent against the transient peak sodium current (INa,T). This preferential blockade of the late sodium current is a desirable characteristic for an antiarrhythmic drug, as it can help to terminate arrhythmias without excessively slowing conduction.
-
Potassium Channels (Kv): GFA also blocks the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This current is crucial for cardiac repolarization. However, its inhibitory effect on hERG is significantly weaker than its effect on sodium channels. The compound shows minimal to no effect on the Kv1.5 potassium channel.
The diagram below illustrates the direct interaction of this compound with cardiac ion channels.
Quantitative Data Summary
The inhibitory potency of this compound on various cardiac ion channels has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized below for direct comparison.
| Compound | Ion Channel | IC50 | Test System | Reference |
| This compound (GFA) | Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes | |
| Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig Ventricular Myocytes | ||
| hERG (Kv11.1) | 273 µM | Not Specified | ||
| hERG (Kv11.1) | 1.64 mM | HEK293 Cells | ||
| Kv1.5 | >200 µM | Not Specified | ||
| Guanfu base G (GFG) | hERG (Kv11.1) | 17.9 µM | HEK293 Cells |
Note: The discrepancy in hERG IC50 values for GFA may be attributable to different experimental conditions or test systems.
Key Experimental Protocols
The characterization of this compound's effects on ion channels relies predominantly on the whole-cell patch-clamp technique. This method allows for the precise measurement of ionic currents across the cell membrane of a single cell in response to the compound.
Whole-Cell Patch-Clamp Protocol for Ion Channel Analysis
This protocol provides a generalized workflow for assessing the effect of GFA on a specific ion channel expressed in a cellular model (e.g., HEK293 cells or isolated cardiomyocytes).
-
Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells or isolate primary cardiomyocytes from an appropriate animal model (e.g., guinea pig).
-
For studying a specific ion channel, transiently or stably transfect cells with the cDNA encoding the channel of interest (e.g., hERG).
-
Plate cells on glass coverslips and allow them to adhere.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external (bath) solution containing physiological ion concentrations.
-
Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal (pipette) solution.
-
The internal solution is formulated to mimic the intracellular ionic environment and contains the appropriate ions to isolate the current of interest.
-
Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette, establishing the "whole-cell" configuration. This provides electrical and diffusive access to the cell's interior.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to control the cell's membrane potential (voltage-clamp) and record the resulting ionic currents.
-
Apply specific voltage protocols (e.g., voltage steps to activate and inactivate channels) to elicit the ionic current of interest.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the changes in the ionic current at each concentration to determine the dose-dependent inhibitory effects.
-
-
Data Analysis:
-
Measure the peak amplitude of the current before (control) and after the application of GFA.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
The following diagram outlines the typical experimental workflow for characterizing the electrophysiological effects of this compound.
Conclusion and Future Directions
This compound is an antiarrhythmic alkaloid that primarily acts by inhibiting cardiac sodium channels, with a preferential and potent effect on the late sodium current. Its weaker inhibition of the hERG potassium channel suggests a potentially favorable cardiac safety profile compared to less selective agents. The quantitative data and established protocols detailed in this guide provide a solid framework for further investigation.
Future research should focus on:
-
Elucidating the precise binding site of GFA on the sodium channel alpha-subunit.
-
Conducting comprehensive studies on a wider array of cardiac and neuronal ion channels to fully profile its selectivity.
-
Investigating its effects in more complex models, such as isolated perfused hearts and in vivo animal models of arrhythmia.
-
Exploring structure-activity relationships by comparing its effects with those of analogues like Guanfu base G to guide the development of novel antiarrhythmic agents with improved potency and safety.
References
- 1. [Electrophysiological effects of guan-fu base A on action potentials of guinea pig ventricular papillary muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Guanfu base A for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum coreanum.[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities. Approved for clinical use in China for the treatment of cardiac arrhythmias, its therapeutic potential extends to anti-inflammatory and anti-cancer applications.[1][2] This document provides a comprehensive technical overview of the initial screening of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols for its evaluation.
GFA's primary antiarrhythmic effect is attributed to its selective inhibition of the late sodium current (INa,L).[1] Beyond its cardiac applications, GFA demonstrates notable anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and STAT3.[2] Furthermore, it is a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, a critical consideration for potential drug-drug interactions. Preliminary studies also suggest anti-tumor activity, particularly in breast cancer models.
This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, providing the necessary data and methodologies to explore the therapeutic promise of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of this compound across various targets.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type / Species | Assay Method | IC50 (µM) | Reference |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 ± 0.14 | |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 ± 4.51 | |
| hERG Potassium Channel | HEK293 cells | Whole-cell patch clamp | 273 ± 34 |
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 | |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
Table 3: Effects of this compound on Pro-Apoptotic and Anti-Apoptotic Factors in Breast Cancer Cells
| Factor | Cell Lines | Effect | Concentration |
| Caspase-3 activation | MCF-7 and MDA-MB-231 | Increased | Low |
| Bax expression | MCF-7 and MDA-MB-231 | Upregulated | Low |
| Bcl-2 expression | MCF-7 and MDA-MB-231 | Downregulated | High |
Key Experimental Protocols
Detailed methodologies for the initial screening of this compound are provided below.
General Cell Viability Assay (MTT Assay)
This protocol serves as a preliminary screen for assessing the general cytotoxicity of this compound.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure :
-
Cell Seeding : Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing different concentrations of GFA.
-
MTT Incubation : After the desired treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control.
-
Cardiac Ion Channel Inhibition Assay (Whole-Cell Patch Clamp)
This protocol is designed to measure the inhibitory effect of this compound on cardiac ion currents, such as the late sodium current (INa,L) and hERG potassium current.
-
Principle : The whole-cell patch clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying specific voltage protocols, it is possible to isolate and measure the current flowing through specific ion channels.
-
Procedure :
-
Cell Preparation : Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) or use a stable cell line expressing the channel of interest (e.g., HEK293 cells for hERG).
-
Recording : Establish a whole-cell patch clamp configuration.
-
Compound Application : Perfuse the cells with a solution containing this compound at various concentrations.
-
Data Acquisition : Apply the appropriate voltage-clamp protocols to elicit and record the target ion currents before and after the application of the compound.
-
Data Analysis : Measure the amplitude of the currents before and after compound application. Calculate the percentage of inhibition for each concentration of GFA. Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
CYP2D6 Inhibition Assay (Fluorescent Probe-Based)
This protocol describes a high-throughput method to screen for the inhibitory activity of this compound on CYP2D6.
-
Principle : This assay utilizes a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity.
-
Procedure :
-
Assay Setup : In an opaque 96-well plate, add CYP2D6 assay buffer, recombinant human CYP2D6 microsomes, and this compound at various concentrations. Include a positive control inhibitor (e.g., quinidine) and a vehicle control.
-
Pre-incubation : Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation : Initiate the reaction by adding the CYP2D6 fluorogenic substrate and an NADPH generating system to each well.
-
Data Acquisition : Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
Data Analysis : Determine the reaction rate (slope of the fluorescence versus time curve). Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the GFA concentration and fit the data to determine the IC50 value.
-
Inhibition of NF-κB and STAT3 Signaling Pathways
This protocol is to determine if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways in an in vivo model.
-
Model : Collagen-Induced Arthritis (CIA) in mice.
-
Methodology :
-
Induction of CIA : Induce arthritis in mice using an established collagen-induced protocol.
-
Treatment : Treat the CIA mice with this compound at various doses.
-
Tissue Collection : Collect joint tissues from the mice after the treatment period.
-
Analysis : Assess the activation of STAT3 and NF-κB by measuring the levels of phosphorylated STAT3 (p-STAT3) and the nuclear translocation of the NF-κB p65 subunit using Western blot and immunohistochemistry.
-
-
Expected Results : Treatment with this compound is expected to inhibit the activation of both STAT3 and NF-κB signaling pathways in the joints of CIA mice.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the molecular targets, proposed mechanisms, and evaluation workflows for this compound.
Caption: Molecular targets of this compound.
Caption: GFA inhibits inflammatory responses by blocking key signaling pathways.
Caption: Proposed mechanism of this compound's anti-tumor activity.
Caption: Preclinical evaluation workflow for this compound.
References
Guanfu Base A: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A, a C20 atisine-type diterpenoid alkaloid, is a promising antiarrhythmic agent isolated from the roots of Aconitum coreanum. This technical guide provides a comprehensive overview of the natural sourcing and the current understanding of the biosynthetic pathway of this compound. This document details quantitative data on its isolation, established and proposed experimental protocols for its purification and the characterization of its biosynthetic enzymes, and visual representations of the metabolic route and associated workflows. While the early stages of its biosynthesis, involving the formation of the diterpene skeleton, are well-understood, the specific enzymatic modifications leading to the final structure of this compound are still under investigation. This guide integrates current knowledge and proposes future research directions to fully elucidate this complex biosynthetic pathway.
Natural Source and Isolation
This compound is naturally found in the plant Aconitum coreanum (Lèvl.) Rapaics, a member of the Ranunculaceae family. This herb has a history of use in traditional medicine.[1] The primary source of this compound for research and drug development is through extraction and purification from the roots of this plant.
Quantitative Data on Isolation
Several methods have been developed for the extraction and isolation of this compound from Aconitum coreanum. The yields can vary depending on the extraction technique employed. Below is a summary of quantitative data from notable studies.
| Isolation Method | Starting Material | Yield of this compound | Purity | Reference |
| pH-Zone-Refining Counter-Current Chromatography | 3.5 g of crude extract | 578 mg | 97.2% | [1] |
| Pulsed Electric Field (PEF) Extraction | Aconitum coreanum roots | 3.94 mg/g | Not specified | [2] |
Experimental Protocol: Isolation of this compound by pH-Zone-Refining Counter-Current Chromatography
This protocol is adapted from the method described by Li, et al. (2014).[1]
1. Plant Material and Crude Extract Preparation:
-
Dried roots of Aconitum coreanum are powdered.
-
The powdered material is extracted with 70% ethanol at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is dissolved in 0.5% HCl, filtered, and then the pH is adjusted to 10 with ammonia.
-
The alkaline solution is extracted with chloroform to obtain the crude alkaloid extract.
2. HSCCC Separation:
-
Solvent System: A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v) is used.
-
Stationary Phase: The upper phase of the solvent system is used as the stationary phase.
-
Mobile Phase: The lower phase of the solvent system is used as the mobile phase. 10 mM triethylamine is added to the upper phase and 10 mM hydrochloric acid is added to the lower phase.
-
Apparatus: A high-speed counter-current chromatography (HSCCC) instrument is used.
-
Procedure:
- The multilayer coil column is filled with the stationary phase.
- The apparatus is rotated at a specific speed (e.g., 850 rpm).
- The mobile phase is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).
- After the system reaches hydrodynamic equilibrium, the crude alkaloid extract dissolved in the mobile phase is injected.
- The effluent is continuously monitored with a UV detector (e.g., at 254 nm).
- Fractions are collected based on the elution profile.
3. Purification and Identification:
-
Fractions containing this compound are pooled and concentrated.
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified compound is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of diterpenoid alkaloid formation in Aconitum species. It begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclizations and oxidative modifications. While the complete pathway to this compound has not been fully elucidated, key steps and enzyme families have been identified through transcriptomic studies of related Aconitum species.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway can be divided into two main stages:
-
Formation of the Diterpene Skeleton: Cyclization of GGPP to form the characteristic atisine-type C20 diterpene skeleton.
-
Modification of the Diterpene Skeleton: A series of oxidative reactions that functionalize the diterpene scaffold to yield this compound.
Diagram: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Key Enzymes and Precursors
| Precursor/Intermediate | Enzyme Class | Gene/Enzyme Example | Function |
| Geranylgeranyl Pyrophosphate (GGPP) | Terpene Synthase (Class II) | Copalyl Diphosphate Synthase (CPS) | Cyclization of GGPP to ent-CPP |
| ent-Copalyl Diphosphate (ent-CPP) | Terpene Synthase (Class I) | Kaurene Synthase-Like (KSL) | Cyclization of ent-CPP to ent-atiserene |
| ent-Atiserene and subsequent intermediates | Oxidoreductases | Cytochrome P450 Monooxygenases (CYP450s), 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Hydroxylation, and other oxidative modifications of the diterpene skeleton |
Experimental Protocol: Characterization of Biosynthetic Enzymes (Hypothetical Workflow)
The following outlines a general workflow for the identification and functional characterization of the enzymes involved in the later stages of this compound biosynthesis, particularly the candidate CYP450s and 2-ODDs.
Diagram: Workflow for Enzyme Characterization
Caption: A general workflow for the identification and functional characterization of biosynthetic enzymes.
1. Transcriptome Analysis and Candidate Gene Identification:
-
Extract RNA from various tissues of Aconitum coreanum, particularly the roots where this compound accumulates.
-
Perform deep transcriptome sequencing (RNA-seq).
-
Assemble the transcriptome de novo and annotate the unigenes.
-
Identify candidate genes encoding CYP450s and 2-ODDs based on sequence homology to known diterpenoid-modifying enzymes.
-
Analyze the expression profiles of candidate genes to find those that are highly expressed in root tissues.
2. Heterologous Expression of Candidate Genes:
-
Clone the full-length coding sequences of candidate CYP450 and 2-ODD genes into suitable expression vectors (e.g., for yeast or E. coli).
-
For CYP450s, co-express with a cytochrome P450 reductase (CPR) from a suitable source (e.g., Aconitum species or a model plant like Arabidopsis thaliana) to ensure electron transfer.
-
Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Induce protein expression and prepare microsomal fractions (for membrane-bound CYP450s) or soluble protein extracts (for 2-ODDs).
3. In Vitro Enzyme Assays:
-
Synthesize or obtain the putative substrate, ent-atiserene.
-
Perform in vitro enzyme assays by incubating the microsomal or soluble protein fractions with the substrate and necessary co-factors (NADPH for CYP450s; 2-oxoglutarate, Fe(II), and ascorbate for 2-ODDs).
-
Include control reactions with heat-inactivated enzymes or without the substrate.
4. Product Analysis:
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the retention times and mass spectra of the enzymatic products with authentic standards of this compound and its potential intermediates, if available.
-
For novel intermediates, structural elucidation will require larger-scale reactions and purification for NMR analysis.
Future Perspectives
The complete elucidation of the this compound biosynthetic pathway is a critical step towards its sustainable production through metabolic engineering and synthetic biology approaches. Future research should focus on:
-
Functional Characterization of Candidate Genes: Systematically characterizing the candidate CYP450s and 2-ODDs identified from Aconitum coreanum transcriptome to pinpoint the specific enzymes responsible for each oxidative step.
-
Elucidation of the Complete Pathway: Identifying the full sequence of enzymatic reactions and intermediates from ent-atiserene to this compound.
-
Metabolic Engineering: Reconstructing the biosynthetic pathway in a microbial host such as Saccharomyces cerevisiae or E. coli to enable the biotechnological production of this compound, thereby providing a sustainable alternative to extraction from the plant source.
By combining transcriptomics, enzymology, and synthetic biology, a complete understanding of this compound biosynthesis is within reach, which will facilitate its development as a valuable therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for key in vitro assays to characterize the bioactivity of Guanfu base A, focusing on its established effects. Additionally, it outlines general methodologies for assessing potential anti-inflammatory and anticancer activities, which can be adapted for future investigations.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against Cytochrome P450 enzymes from various species.
| Enzyme/Isoform | Species | System | Substrate | Inhibition Type | K_i_ (μM) | Reference |
| CYP2D6 | Human | Liver Microsomes | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | [2] |
| rCYP2D6 | Human | Recombinant | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 | |
| CYP2D | Monkey | Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | |
| CYP2D | Dog | Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
This compound showed no significant inhibitory activity on mouse or rat CYP2Ds, nor on human recombinant CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5, with only slight inhibition of 2B6 and 2E1.
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the general cytotoxicity of this compound against a chosen cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HEK293, H9c2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Whole-Cell Patch Clamp Assay for I_Na,L_ and hERG Current Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the late sodium current and hERG potassium current.
Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the cell membrane. Specific voltage protocols are applied to isolate and measure the current flowing through specific ion channels, such as the late sodium channels (Nav1.5) and hERG potassium channels.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human Nav1.5 channel (for I_Na,L_) or the hERG channel (e.g., HEK293 cells).
-
Culture cells to 70-80% confluency.
-
On the day of the experiment, detach cells and resuspend them in the external recording solution.
-
-
Solutions:
-
External Solution (for I_Na,L_): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (for I_Na,L_): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
Internal Solution (for hERG): (in mM) 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber of an inverted microscope.
-
Use patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal (>1 GΩ) with a single cell and then rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocols and Data Acquisition:
-
For I_Na,L_: Hold the cell at -120 mV. Apply a depolarizing pulse to elicit the sodium current and record the current during the last 100 ms of this pulse.
-
For hERG Current: Hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, then repolarize to -50 mV for 2 seconds to record the tail current.
-
-
Compound Application:
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the currents until a steady-state effect is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the late sodium current and the peak of the hERG tail current before and after compound application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
CYP2D6 Inhibition Assay (Fluorescent High-Throughput Screening)
This protocol describes a method to screen for the inhibitory activity of this compound on CYP2D6.
Principle: This assay uses a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is proportional to CYP2D6 activity. An inhibitor will decrease the rate of fluorescence production.
Methodology:
-
Reagent Preparation:
-
Use a commercial CYP2D6 inhibitor screening kit or prepare the necessary reagents.
-
Reagents include: CYP2D6 assay buffer, recombinant human CYP2D6 microsomes, a specific fluorogenic substrate, and an NADPH generating system.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.
-
-
Assay Procedure:
-
In an opaque 96-well plate, add the CYP2D6 assay buffer and recombinant human CYP2D6 microsomes to each well.
-
Add this compound at various concentrations, as well as positive and negative (vehicle) controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system.
-
-
Data Acquisition:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
Potential Anti-inflammatory and Anticancer Activities: General Protocols
While specific data for this compound is lacking, the following are standard in vitro protocols that can be employed to investigate its potential anti-inflammatory and anticancer effects.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
General Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
Anticancer Activity: Apoptosis, Cell Cycle, and Proliferation
A general workflow for screening the anticancer potential of a compound is outlined below.
a) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
General Methodology:
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified time.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Incubate in the dark and analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
b) Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
General Methodology:
-
Cell Treatment: Treat cancer cells with this compound.
-
Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold 70% ethanol. Before analysis, wash the cells again and stain with a solution containing PI and RNase A (to remove RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
References
Application Notes and Protocols for Whole-Cell Voltage Clamp Studies of Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, on cardiac ion channels using the whole-cell voltage clamp technique. GFA has garnered interest for its potential antiarrhythmic properties, primarily through its interaction with voltage-gated ion channels.[1] This document outlines the procedures for assessing the inhibitory effects of GFA on the human Ether-à-go-go-Related Gene (hERG) potassium channel and the late sodium current (INa,L), key targets in cardiac electrophysiology.
Mechanism of Action
This compound exerts its pharmacological effects through the direct modulation of cardiac ion channels.[2] Its primary mechanism involves the inhibition of specific ion currents that are crucial for the proper repolarization and depolarization of cardiomyocytes. Notably, GFA demonstrates a selective inhibition of the late sodium current (INa,L) over the transient sodium current (INa,T).[2][3] It also inhibits the hERG potassium channel, albeit with a lower potency compared to its effect on the late sodium current.[3] This differential activity suggests a potential therapeutic window for antiarrhythmic effects with a reduced risk of QT prolongation, a serious side effect associated with potent hERG channel blockade.
Quantitative Data Summary
The inhibitory potency of this compound on various cardiac ion channels has been quantified using the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.
| Compound | Ion Channel/Current | IC50 (µM) | Test System |
| This compound (GFA) | Late Sodium Current (INa,L) | 1.57 | Guinea Pig Ventricular Myocytes |
| Transient Sodium Current (INa,T) | 21.17 | Guinea Pig Ventricular Myocytes | |
| hERG (Kv11.1) | 273 | Not Specified | |
| Kv1.5 | >200 (20.6% inhibition at 200 µM) | Not Specified |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on hERG and late sodium currents using the whole-cell patch clamp technique in a heterologous expression system (e.g., HEK293 cells) or isolated cardiomyocytes.
Cell Preparation
For optimal results, use a cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing hERG or Nav1.5). Alternatively, single ventricular myocytes can be isolated from animal hearts (e.g., guinea pig).
-
Cell Culture: Culture cells in an appropriate medium (e.g., DMEM for HEK293 cells) supplemented with 10% fetal bovine serum and antibiotics. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for cell lines): For transient expression, transfect cells with the cDNA encoding the target ion channel using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells. Allow 24-48 hours for channel expression before recording.
-
Cell Dissociation: On the day of the experiment, detach adherent cells using a non-enzymatic cell dissociation solution to ensure cell health. Resuspend the cells in the external recording solution.
Solutions
hERG Current Recording
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
Late Sodium Current (INa,L) Recording
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
This compound Stock Solution
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Prepare fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
Whole-Cell Voltage Clamp Procedure
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition:
-
For hERG Current:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to record the characteristic tail current.
-
-
For Late Sodium Current (INa,L):
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 500 ms. This protocol inactivates the transient sodium current and elicits the late sodium current.
-
Record the current during the last 100 ms of the depolarizing pulse to measure the steady-state late sodium current.
-
-
-
Compound Application: After recording a stable baseline current, perfuse the recording chamber with the external solution containing various concentrations of this compound. Record the currents until a steady-state effect is achieved at each concentration.
-
Data Analysis:
-
Measure the amplitude of the relevant current (hERG tail current or late sodium current) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for whole-cell voltage clamp analysis.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Guanfu Base A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A is a diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum coreanum. It has garnered significant interest in the scientific community due to its potential therapeutic effects, including anti-arrhythmic, anti-inflammatory, and immunomodulatory properties. As research and development involving this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely used for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and natural products.
This document provides detailed application notes and protocols for the analysis of this compound using a UPLC-PDA method. The provided method is a starting point for laboratory implementation and should be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).
Chemical Information
| Compound | This compound |
| Molecular Formula | C₂₄H₃₁NO₆ |
| Molecular Weight | 429.5 g/mol |
| Chemical Structure | (Structure available in public chemical databases) |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through multiple mechanisms, including the inhibition of key signaling pathways and ion channels. Understanding these pathways is crucial for interpreting its biological activity and for the development of targeted therapies.
Inhibition of Inflammatory Signaling Pathways
This compound has been shown to suppress inflammatory responses by inhibiting the activation of critical transcription factors such as STAT3 and NF-κB. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibition of STAT3 and NF-κB signaling pathways.
Modulation of Ion Channels and Enzymes
This compound is also known to interact with critical proteins involved in cardiac electrophysiology and drug metabolism.
CYP2D6 Inhibition: this compound is an inhibitor of Cytochrome P450 2D6 (CYP2D6), an important enzyme responsible for the metabolism of many clinically used drugs.[1] This inhibition can lead to drug-drug interactions.
Caption: Mechanism of this compound inhibition of CYP2D6.
hERG Channel Inhibition: this compound has been reported to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Inhibition of this channel can prolong the QT interval and is a key consideration in cardiac safety assessment.
Caption: Mechanism of this compound inhibition of the hERG potassium channel.
UPLC-PDA Method for Quantification of this compound
This section outlines a starting UPLC-PDA method for the quantification of this compound. This method is based on a validated UPLC-MS/MS method for the related compound Guanfu base G and should be optimized and validated for this compound in your laboratory.[2]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | UPLC system with a Photodiode Array (PDA) detector |
| Column | Acquity UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | To be determined by UV scan (typically in the range of 200-400 nm) |
Gradient Elution Program (Starting Point)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Experimental Workflow
Caption: General experimental workflow for HPLC/UPLC analysis.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix from which this compound is being extracted (e.g., plant material, biological fluids, formulation). A general liquid-liquid extraction (LLE) protocol for plasma samples is provided as a starting point.
-
Sample Collection: Collect the sample (e.g., 100 µL of plasma).
-
Protein Precipitation/Extraction: Add 400 µL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate) to the sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (Representative Data)
The following tables summarize the typical validation parameters that should be assessed for the HPLC method. The data presented here is based on a validated method for the related compound Guanfu base G and should be determined specifically for this compound.[2]
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | < 15% | < 15% |
| Mid QC | < 15% | < 15% |
| High QC | < 15% | < 15% |
Table 3: Accuracy
| Concentration Level | Accuracy (% Recovery) |
| Low QC | 85 - 115% |
| Mid QC | 85 - 115% |
| High QC | 85 - 115% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| LOD | To be determined (e.g., 0.3 ng/mL) |
| LOQ | To be determined (e.g., 1 ng/mL) |
Conclusion
This document provides a comprehensive starting point for the development and implementation of a UPLC-PDA method for the quantitative analysis of this compound. The provided protocols for sample preparation, chromatographic conditions, and method validation serve as a guide for researchers in academic and industrial settings. It is imperative that any analytical method be fully validated in the end-user's laboratory to ensure its suitability for the intended purpose. The included diagrams of the signaling pathways provide a valuable reference for understanding the compound's mechanism of action.
References
- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of Guanfu base G and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Determining the Anti-Cancer Activity of Guanfu base A
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from Aconitum coreanum.[1] It has been primarily investigated for its antiarrhythmic properties, acting as a selective inhibitor of the late sodium current (INa,L) and the hERG potassium channel.[2] Beyond its cardiovascular effects, GFA is a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, suggesting a potential for drug-drug interactions.[2][3][4] Emerging evidence suggests that alkaloids related to GFA may possess anti-proliferative and pro-apoptotic properties in cancer cell lines. This application note provides a detailed protocol for a cell-based assay to evaluate the anti-cancer activity of this compound, focusing on its ability to induce apoptosis in a human breast cancer cell line. The described assays are designed to be robust and reproducible for screening and characterizing the bioactivity of GFA in a drug discovery setting.
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line)
-
Compound: this compound (≥98% purity)
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for MTS Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Reagents for Apoptosis Assay: Caspase-Glo® 3/7 Assay System
-
Reagents for Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-Bax, Rabbit anti-Bcl-2, Rabbit anti-cleaved Caspase-3, Rabbit anti-β-actin
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent Substrate
-
-
General Labware and Equipment:
-
96-well and 6-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader (absorbance and luminescence)
-
SDS-PAGE and Western blotting apparatus
-
Imaging system for chemiluminescence detection
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
For experiments, seed the cells at the required density in the appropriate well plates and allow them to attach overnight.
Cell Viability Assay (MTS)
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
After overnight incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 2 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
After overnight incubation, treat the cells with this compound at the desired concentrations for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence of each sample with a microplate reader.
Western Blotting for Apoptosis-Related Proteins
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
Treat the cells with this compound for 48 hours.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on MCF-7 Cell Viability (MTS Assay)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 85.3 ± 6.1 |
| 10 | 62.5 ± 5.5 |
| 25 | 41.2 ± 4.9 |
| 50 | 25.7 ± 3.8 |
| 100 | 10.4 ± 2.1 |
Table 2: Caspase-3/7 Activity in MCF-7 Cells Treated with this compound
| This compound (µM) | Fold Change in Luminescence (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 10 | 2.5 ± 0.3 |
| 25 | 4.8 ± 0.5 |
| 50 | 8.2 ± 0.9 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | Bax/β-actin Ratio (Fold Change) | Bcl-2/β-actin Ratio (Fold Change) | Cleaved Caspase-3/β-actin Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 2.8 | 0.4 | 5.1 |
Mandatory Visualization
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Experimental workflow for GFA activity assessment.
Caption: Logical relationship of the experimental assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Notes: Studying CYP2D6 Inhibition by Guanfu Base A
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum. It has been investigated for its antiarrhythmic properties and is in clinical development.[1] Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the breakdown of approximately 25% of commonly prescribed drugs.[2] Inhibition of CYP2D6 by a co-administered drug can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of the CYP2D6 substrate and potential toxicity. Therefore, characterizing the inhibitory potential of new chemical entities like GFA on CYP2D6 is a crucial step in drug development.
Mechanism of Interaction
Recent studies have demonstrated that this compound is a potent inhibitor of CYP2D6.[1][3] The primary mechanism of inhibition for human CYP2D6 is noncompetitive, meaning GFA can bind to the enzyme at a site other than the active site, thereby reducing its catalytic activity.[1] This interaction is specific to human, monkey, and dog isoforms of the enzyme, with no significant inhibitory activity observed in rats or mice. Furthermore, GFA shows high specificity for CYP2D6, with only slight inhibition of CYP2B6 and CYP2E1 and no significant effect on other major CYP isoforms such as 1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.
Understanding this interaction is vital for predicting potential DDIs when GFA is co-administered with drugs that are primarily metabolized by CYP2D6.
Data Summary: this compound Inhibition of CYP2D6
The inhibitory effects of this compound on CYP2D6 have been quantified across different species and enzyme systems. The data below is summarized from in vitro studies.
| Enzyme Source | Species | Inhibition Type | Substrate | Ki (μM) |
| Human Liver Microsomes (HLMs) | Human | Noncompetitive | Dextromethorphan | 1.20 ± 0.33 |
| Recombinant Human CYP2D6 (rCYP2D6) | Human | Noncompetitive | (+)-Bufuralol | 0.37 ± 0.16 |
| Liver Microsomes | Monkey | Competitive | Dextromethorphan | 0.38 ± 0.12 |
| Liver Microsomes | Dog | Competitive | Dextromethorphan | 2.4 ± 1.3 |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to determine the inhibitory potential (IC50) and mechanism (Ki) of this compound on CYP2D6 activity in human liver microsomes (HLMs).
1. Materials and Reagents:
-
Human Liver Microsomes (pooled)
-
This compound (GFA)
-
Dextromethorphan (CYP2D6 probe substrate)
-
Dextrorphan (metabolite standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching reaction and sample preparation)
-
Internal Standard (for LC-MS/MS analysis)
-
Quinidine (positive control inhibitor)
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of GFA in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired concentration range for testing.
-
Prepare a stock solution of dextromethorphan in the assay buffer.
-
Prepare the positive control, quinidine, in a similar manner to GFA.
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add human liver microsomes (final protein concentration typically 0.1-0.2 mg/mL).
-
Add various concentrations of this compound or the positive control (quinidine). Include a vehicle control with no inhibitor.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the CYP2D6 substrate, dextromethorphan (at a concentration close to its Km).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.
-
Add an internal standard to each well for accurate quantification.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite, dextrorphan, using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Monitor the specific mass transitions for dextrorphan and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of GFA relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the GFA concentration to determine the IC50 value (the concentration of GFA that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki) and the mode of inhibition, repeat the experiment with varying concentrations of both the substrate (dextromethorphan) and the inhibitor (GFA).
-
Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot.
-
Visualizations
Caption: Mechanism of CYP2D6 inhibition by this compound.
Caption: Workflow for in vitro CYP2D6 inhibition assay.
References
- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Notes and Protocols for In Vitro Assessment of QT Prolongation Potential of Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from Aconitum coreanum that has been investigated for its antiarrhythmic properties. As with any compound intended for cardiovascular applications, a thorough assessment of its potential to cause QT interval prolongation is a critical component of preclinical safety evaluation. Prolongation of the QT interval on an electrocardiogram (ECG) can be a surrogate marker for an increased risk of developing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.
The primary mechanism by which many drugs induce QT prolongation is through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). This current plays a crucial role in the repolarization phase of the cardiac action potential.
These application notes provide a summary of the known in vitro effects of this compound on cardiac ion channels implicated in QT prolongation and offer detailed protocols for key experiments to assess its proarrhythmic risk.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various cardiac ion channels. It is important to note the discrepancy in the reported IC50 values for hERG channel inhibition, which may be attributable to different experimental conditions or methodologies. Further investigation is warranted to resolve this discrepancy.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | This compound IC50 | Test System | Reference |
| hERG (Kv11.1) | 1.64 mM | HEK293 Cells | [1] |
| hERG (Kv11.1) | 273 µM | Not Specified | [2] |
| Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes | [2] |
| Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig Ventricular Myocytes | [2] |
| Kv1.5 | >200 µM (20.6% inhibition at 200 µM) | Not Specified | [2] |
Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Concentration | Effect | Test System | Reference |
| Action Potential Amplitude (APA) | 50 mg/L | Decreased | Guinea Pig Papillary Muscles | |
| Maximal Rate of Depolarization (Vmax) | 50 mg/L | Decreased | Guinea Pig Papillary Muscles | |
| Action Potential Duration at 90% Repolarization (APD90) | 50 mg/L | Shortened | Guinea Pig Papillary Muscles | |
| Effective Refractory Period (ERP) | 50 mg/L | No significant effect | Guinea Pig Papillary Muscles | |
| ERP/APD90 Ratio | 50 mg/L | Increased | Guinea Pig Papillary Muscles | |
| Conduction Speed | 50 mg/L | Slowed | Guinea Pig Papillary Muscles |
Note: The finding that this compound shortens APD90 in guinea pig papillary muscle is contrary to the expected effect of a hERG channel blocker. This suggests that GFA's effects on other ion channels (e.g., sodium and calcium channels) may play a more dominant role in shaping the action potential in this specific preparation. Further studies using human cardiomyocytes are necessary to fully elucidate its effect on action potential duration.
Signaling Pathways and Mechanisms
The primary mechanism by which this compound is thought to influence cardiac repolarization and potentially induce QT prolongation is through its interaction with voltage-gated ion channels in cardiomyocytes. The blockade of the hERG potassium channel is a key concern.
Mechanism of GFA-induced QT prolongation.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for hERG Current Measurement
This protocol is designed to determine the inhibitory effect of this compound on the hERG potassium channel expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like DMSO. Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 to 5 seconds.
-
Follow with a repolarizing pulse to -50 mV for 2 to 5 seconds to record the characteristic tail current.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with external solution containing various concentrations of this compound and record the steady-state block of the hERG current.
5. Data Analysis:
-
Measure the peak tail current amplitude during the repolarizing step to -50 mV.
-
Calculate the percentage of current inhibition at each concentration of this compound relative to the baseline current.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Workflow for hERG patch clamp assay.
Protocol 2: Action Potential Duration Measurement in Isolated Cardiomyocytes
This protocol describes the measurement of action potential duration (APD) in isolated ventricular cardiomyocytes to assess the integrated effect of this compound on multiple ion channels.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) or use commercially available human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Enzymatically digest the cardiac tissue to obtain a suspension of single, rod-shaped, and calcium-tolerant cardiomyocytes.
2. Solutions:
-
Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Pipette Solution (for perforated patch, in mM): 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES, and Amphotericin B (240 µg/mL) or Gramicidin. Adjust pH to 7.2 with KOH.
-
This compound Solutions: Prepare as described in Protocol 1, using Tyrode's solution as the vehicle.
3. Electrophysiological Recording (Perforated Patch-Clamp):
-
Place isolated cardiomyocytes in a recording chamber perfused with Tyrode's solution at physiological temperature (36-37°C).
-
Use the perforated patch-clamp technique to minimize dialysis of the cell interior and maintain the integrity of intracellular signaling pathways.
-
Achieve a giga-ohm seal and wait for the antibiotic to perforate the membrane, indicated by a stable access resistance.
-
Switch to current-clamp mode.
4. Action Potential Elicitation and Recording:
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).
-
Record baseline action potentials in the absence of this compound.
-
Perfuse the chamber with increasing concentrations of this compound and record action potentials at steady-state for each concentration.
5. Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90)
-
-
Calculate the percentage change in these parameters from baseline at each concentration of this compound.
-
Analyze the data to determine the concentration-dependent effects of GFA on the cardiac action potential.
Workflow for APD measurement.
Conclusion
The available in vitro data suggest that this compound is an inhibitor of multiple cardiac ion channels, including the hERG potassium channel and sodium channels. The conflicting IC50 values for hERG inhibition and the observed shortening of APD in guinea pig papillary muscle highlight the complexity of its electrophysiological profile. A comprehensive assessment of its proarrhythmic potential requires further investigation, particularly regarding its concentration-dependent effects on action potential duration in human cardiomyocytes. The provided protocols offer a framework for conducting these crucial preclinical safety studies. Researchers should carefully consider the choice of experimental model and methodology to obtain robust and translatable data for human risk assessment.
References
Application of Guanfu Base A in Cardiac Myocyte Culture: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu Base A (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest in cardiovascular research due to its potent anti-arrhythmic properties. GFA primarily functions as a multi-ion channel blocker, modulating the activity of key cardiac ion channels to restore normal heart rhythm. This document provides detailed application notes and protocols for the use of this compound in cardiac myocyte culture, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-arrhythmic effects by modulating several critical ion channels involved in the cardiac action potential. Its primary mechanism involves the selective inhibition of the late sodium current (INa.L) over the peak transient sodium current (INa.T)[1]. This selective action is crucial for its therapeutic effect, as an enhanced late sodium current is associated with arrhythmogenesis. Additionally, GFA blocks the human ether-a-go-go-related gene (hERG) potassium channels, which are responsible for the rapid delayed rectifier potassium current (IKr), a key component of cardiac repolarization[1]. While the direct effects on L-type calcium channels are less characterized, its origin from a plant genus known to produce compounds that affect these channels suggests a potential for interaction. Furthermore, studies on "Guanfu total base," a mixture of alkaloids from the same plant, suggest that components of this mixture can regulate the expression of apoptosis-related proteins Bcl-2 and Bax, indicating a potential anti-apoptotic role for GFA in cardiomyocytes.
Data Presentation
The following tables summarize the quantitative data available for the effects of this compound on various cardiac ion channels.
| Ion Channel | Cell Type | Assay Method | IC50 (µM) |
| Late Sodium Current (INa.L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 ± 0.14[1] |
| Transient Sodium Current (INa.T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 ± 4.51[1] |
| hERG Potassium Current (IKr) | HEK293 cells | Whole-cell patch clamp | 273 ± 34[1] |
| Enzyme Inhibition | System | Inhibition Type | Ki (µM) |
| CYP2D6 | Human Liver Microsomes | Noncompetitive | 1.20 ± 0.33 |
| CYP2D6 | Recombinant Human CYP2D6 | Noncompetitive | 0.37 ± 0.16 |
| CYP2D6 | Monkey Liver Microsomes | Competitive | 0.38 ± 0.12 |
| CYP2D6 | Dog Liver Microsomes | Competitive | 2.4 ± 1.3 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the GFA powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing or pipetting.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cardiomyocyte Culture and GFA Treatment
Objective: To culture primary or stem cell-derived cardiomyocytes and treat them with this compound.
Materials:
-
Primary cardiomyocytes (e.g., neonatal rat ventricular myocytes) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Appropriate cardiomyocyte culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Laminin-coated cell culture plates or coverslips
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cardiomyocytes onto laminin-coated plates or coverslips at a suitable density. Allow the cells to attach and resume spontaneous beating (typically 24-48 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the GFA stock solution. Prepare serial dilutions of GFA in pre-warmed cardiomyocyte culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 0.1 µM to 100 µM).
-
GFA Treatment: Carefully remove the existing culture medium from the cardiomyocytes and replace it with the medium containing the different concentrations of GFA. Include a vehicle control group (medium with DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cultured cardiomyocytes.
Materials:
-
GFA-treated cardiomyocytes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Following the GFA treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of this compound on the expression of pro- and anti-apoptotic proteins.
Materials:
-
GFA-treated cardiomyocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the GFA-treated cardiomyocytes with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Electrophysiological Recording (Whole-Cell Patch Clamp)
Objective: To measure the effect of this compound on specific ion channel currents in cardiomyocytes.
Materials:
-
Isolated cardiomyocytes or a suitable cell line expressing the channel of interest (e.g., HEK293 cells transfected with hNav1.5 or hERG)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions (specific compositions depend on the ion channel being studied)
-
This compound
Procedure:
-
Cell Preparation: Plate isolated cardiomyocytes or transfected cells on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication and Sealing: Pull patch pipettes to a resistance of 2-5 MΩ. Approach a single cell and form a giga-ohm seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: Apply specific voltage protocols to elicit and record the ionic current of interest.
-
GFA Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of GFA and record the steady-state effect.
-
Data Analysis: Measure the current amplitude before and after GFA application to determine the percentage of inhibition and calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in cardiac myocytes.
Caption: Experimental workflow for GFA application in cardiac myocyte culture.
References
Application Note: Protocol for Assessing Guanfu Base A Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu Base A (GFA) is a diterpenoid alkaloid compound isolated from the plant Aconitum coreanum. Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, immunomodulatory, and anti-tumor activities.[1] Studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells, and can induce apoptosis.[1] The proposed mechanism of action for its anti-inflammatory effects involves the inhibition of the STAT3 and NF-κB signaling pathways.[1]
This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[2][3] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength. This protocol is designed to be a reliable and reproducible method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials and Methods
Materials
-
This compound
-
Human breast cancer cell lines (e.g., MCF-7 or MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocol
1. Cell Culture and Maintenance:
- Culture MCF-7 or MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Seeding:
- Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
- Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.
- Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study with a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.
- After the 24-hour incubation period, carefully remove the medium from the wells.
- Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
- Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control group (medium only, without cells).
- Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
4. MTT Assay:
- Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.
- After the incubation, carefully remove the medium containing MTT.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculate the cell viability using the following formula:
- Cell Viability (%) = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100
- Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Data Presentation
The quantitative data from the MTT assay can be summarized in the following table:
| Parameter | Recommended Value/Range | Notes |
| Cell Line | MCF-7 or MDA-MB-231 | Human breast cancer cell lines previously shown to be sensitive to this compound. |
| Seeding Density | 5,000 cells/well | Optimal density may vary depending on the cell line's growth rate. |
| This compound Concentrations | 0.1, 1, 10, 50, 100 µM (initial) | A wider or narrower range can be used based on preliminary results to accurately determine the IC50. |
| Incubation Time with GFA | 24, 48, or 72 hours | Time-dependent effects can be assessed by using multiple time points. |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for MTT assays. |
| Formazan Solubilization | 100 µL DMSO/well | Ensure complete dissolution of formazan crystals for accurate readings. |
| Absorbance Wavelength | 570 nm | Reference wavelength of 630 nm is optional for background correction. |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound's anti-tumor activity.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Guanfu Base A
These application notes provide a comprehensive overview of the methodologies and findings from in vivo pharmacokinetic studies of Guanfu base A, a diterpenoid alkaloid isolated from Aconitum coreanum. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.
Introduction
This compound (GFA) is an experimental anti-arrhythmic drug. Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. This document outlines the experimental procedures for conducting in vivo pharmacokinetic studies in animal models and presents key pharmacokinetic data. The primary focus of the available research has been on Sprague-Dawley rats. It is important to note that GFA is metabolized to active compounds, including Guanfu base I (GFI), and therefore, the pharmacokinetics of these metabolites are also critical to consider.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its related compounds, Guanfu base I (GFI) and Guanfu base G (GFG), determined in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of Guanfu Base I (GFI) in Sprague-Dawley Rats
| Parameter | Intravenous (i.v.) Administration | Oral Administration |
| Terminal Elimination Half-life (t1/2) | 2.49 h | - |
| Total Plasma Clearance (CL) | 1.46 L/h/kg | - |
| Time to Maximum Concentration (Tmax) | - | 0.5 h |
| Absolute Bioavailability | - | 71.31% |
Data sourced from studies on the active metabolite of this compound.[1][2][3]
Table 2: Pharmacokinetic Parameters of Guanfu Base G (GFG) in Sprague-Dawley Rats
| Parameter | Intravenous (i.v.) Administration | Oral Administration |
| Terminal Elimination Half-life (t1/2) | 3.72 h | - |
| Total Plasma Clearance (CL) | 1.15 L/h/kg | - |
| Time to Maximum Concentration (Tmax) | - | 0.5 h |
| Absolute Bioavailability | - | 83.06% |
Data sourced from studies on a related compound, Guanfu base G.[4][5]
Experimental Protocols
Animal Models
The most commonly used animal model for in vivo pharmacokinetic studies of this compound and its derivatives is the male Sprague-Dawley rat. All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Administration
This compound and its metabolites can be administered via intravenous (i.v.) and oral routes to determine key pharmacokinetic parameters, including clearance and bioavailability.
-
Intravenous Administration: For intravenous studies, the compound is typically dissolved in a suitable vehicle and administered via the tail vein.
-
Oral Administration: For oral studies, the compound is administered by gavage.
Animals are typically fasted overnight before drug administration.
Blood Sample Collection
Blood samples are collected at predetermined time points after drug administration. Collection is often performed via the eye venous plexus into heparinized tubes. Plasma is then separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
Bioanalytical Method for Quantification
The concentration of this compound and its metabolites in plasma samples is typically determined using a validated bioanalytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Electron Capture Detection (GC-ECD).
Protocol: LC-MS Method for Guanfu Base I (GFI)
-
Sample Preparation: A liquid-liquid extraction is commonly employed. To a plasma sample, an internal standard is added, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged. The organic layer is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the LC-MS system.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.2% acetic acid) and an organic solvent (e.g., acetonitrile) is often used.
-
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
Protocol: GC-ECD Method for this compound (GFA) in Human Plasma
-
Sample Preparation: This method involves a one-step liquid-liquid extraction with toluene, followed by chemical derivatization with pentafluoropropionic anhydride.
-
GC-ECD Analysis: The derivatized sample is then analyzed by gas chromatography with an electron-capture detector.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters listed in the tables above.
Metabolism of this compound
In vivo studies in rats have shown that this compound is metabolized into several compounds. After intravenous injection, the metabolites identified in rat urine include:
-
Phase I Metabolites: Guanfu base I (GFI) and guanfu alcohol-amine (AA).
-
Phase II Metabolites: Glucuronide and sulfate conjugates of GFA and GFI.
The polarity of these metabolites is increased compared to the parent drug.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Metabolic Pathway of this compound in Rats
Caption: Simplified metabolic pathway of this compound in rats.
References
- 1. Pharmacokinetics of Guanfu Base I, an Active Metabolite of this compound, in Rats [jstage.jst.go.jp]
- 2. Pharmacokinetics of guanfu base I, an active metabolite of this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of Guanfu base G in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Investigating Drug-Drug Interactions with Guanfu Base A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is an antiarrhythmic alkaloid that has demonstrated therapeutic potential. As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) profile is critical for safe and effective clinical use. This document provides detailed application notes and protocols for investigating the DDI potential of this compound, with a focus on its interactions with cytochrome P450 (CYP) enzymes and drug transporters.
The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for determining its safety and efficacy[1]. Drug-drug interactions can arise when co-administered drugs alter each other's ADME properties, potentially leading to adverse effects or loss of efficacy[2][3]. The primary mechanisms of pharmacokinetic DDIs involve the inhibition or induction of metabolic enzymes and drug transporters[4].
Known Drug-Drug Interactions of this compound
Current research has primarily focused on the interaction of this compound with cytochrome P450 enzymes.
Interaction with Cytochrome P450 Enzymes
This compound has been identified as a potent inhibitor of CYP2D6 in humans, monkeys, and dogs[5]. It exhibits noncompetitive inhibition in human liver microsomes and with the recombinant human CYP2D6 enzyme. In contrast, it shows competitive inhibition in monkey and dog liver microsomes. Notably, GFA shows little to no inhibitory activity against mouse or rat CYP2D isoforms. Furthermore, it has demonstrated weak to no inhibition of other major human CYP isoforms, including CYP1A2, 2A6, 2C8, 2C19, 3A4, and 3A5, with only slight inhibition of CYP2B6 and 2E1.
Table 1: In Vitro Inhibition of CYP2D6 by this compound
| Species | Test System | Substrate | Inhibition Type | Kᵢ (μM) |
| Human | Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 |
| Human | Recombinant CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 |
| Monkey | Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 |
| Dog | Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
An in vivo study in beagle dogs pretreated with this compound demonstrated a significant reduction in the metabolic activity of CYP2D, as measured by the pharmacokinetics of dextromethorphan, a CYP2D6 substrate. The maximum concentration (Cmax) of the metabolite, dextrorphan, was reduced to one-third, and the area under the plasma concentration-time curve (AUC) was halved compared to the control group.
Table 2: In Vivo Effect of this compound on Dextromethorphan Pharmacokinetics in Beagle Dogs
| Parameter | Control Group (Saline) | This compound Pretreatment Group |
| Dextrorphan Cmax | ~3x higher than GFA group | Reduced to 1/3 of control |
| Dextrorphan AUC | ~2x higher than GFA group | Reduced to 1/2 of control |
Interaction with Drug Transporters
To date, there is a lack of published data specifically investigating the interaction of this compound with drug transporters such as P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs), Breast Cancer Resistance Protein (BCRP), Organic Cation Transporters (OCTs), and Multidrug and Toxin Extrusion Proteins (MATEs). Given that drug transporters play a crucial role in drug absorption, distribution, and excretion, it is imperative to evaluate GFA as a potential substrate or inhibitor of these transporters to fully characterize its DDI profile.
Experimental Protocols
The following protocols provide a framework for investigating the DDI potential of this compound.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines the determination of the inhibitory potential of this compound on major human CYP450 isoforms.
Objective: To determine the IC₅₀ and Kᵢ values of this compound for major human CYP450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Test System: Human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
Substrates: Use isoform-specific probe substrates at concentrations close to their Kₘ values.
-
Incubation:
-
Pre-incubate a mixture of HLMs (or recombinant enzymes), a range of this compound concentrations, and buffer at 37°C.
-
Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration compared to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a suitable nonlinear regression model.
-
To determine the Kᵢ and mechanism of inhibition (competitive, noncompetitive, etc.), repeat the experiment with multiple substrate concentrations and analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) and nonlinear regression analysis.
-
Caption: Workflow for in vitro CYP450 inhibition assay.
Protocol 2: In Vitro Drug Transporter Interaction Assays
These protocols are designed to assess whether this compound is a substrate or an inhibitor of key drug transporters.
2.1. Efflux Transporter (P-gp and BCRP) Interaction
Objective: To determine if this compound is a substrate or inhibitor of P-gp and BCRP.
Methodology (Bidirectional Transport Assay):
-
Test System: Polarized cell monolayers expressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp, MDCKII-BCRP for BCRP) cultured on permeable supports.
-
Substrate/Inhibitor Assessment:
-
Substrate Assessment:
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, sample the receiver compartment and quantify the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions (A to B and B to A).
-
An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux. This should be confirmed by running the experiment in the presence of a known inhibitor of the transporter.
-
-
Inhibitor Assessment:
-
Use a known probe substrate for the transporter (e.g., digoxin for P-gp, rosuvastatin for BCRP).
-
Perform a bidirectional transport assay of the probe substrate in the presence and absence of a range of this compound concentrations.
-
A decrease in the efflux ratio of the probe substrate in the presence of this compound indicates inhibition.
-
Calculate the IC₅₀ value for inhibition.
-
-
Caption: Workflow for efflux transporter interaction assay.
2.2. Uptake Transporter (OATPs, OCTs, MATEs) Interaction
Objective: To determine if this compound is a substrate or inhibitor of key uptake transporters.
Methodology (Cell-based Uptake Assay):
-
Test System: Cell lines overexpressing a single transporter (e.g., HEK293-OATP1B1, HEK293-OCT2) and a corresponding control cell line (mock-transfected).
-
Substrate/Inhibitor Assessment:
-
Substrate Assessment:
-
Incubate the cells with this compound for a short period.
-
Wash the cells to remove extracellular compound.
-
Lyse the cells and quantify the intracellular concentration of this compound by LC-MS/MS.
-
A significantly higher accumulation in the transporter-expressing cells compared to control cells indicates that this compound is a substrate. This should be confirmed by showing inhibition of uptake by a known inhibitor of the transporter.
-
-
Inhibitor Assessment:
-
Use a known probe substrate for the transporter (e.g., estrone-3-sulfate for OATPs, metformin for OCTs/MATEs).
-
Measure the uptake of the probe substrate in the presence and absence of a range of this compound concentrations.
-
A decrease in the uptake of the probe substrate indicates inhibition.
-
Calculate the IC₅₀ value.
-
-
Caption: Workflow for uptake transporter interaction assay.
Protocol 3: In Vivo Pharmacokinetic Drug-Drug Interaction Study
This protocol is for assessing the in vivo relevance of in vitro findings.
Objective: To evaluate the effect of this compound on the pharmacokinetics of a co-administered probe drug that is a sensitive substrate of a particular enzyme or transporter.
Methodology:
-
Animal Model: Select an appropriate animal model. For CYP2D6 interactions, dogs are a relevant species, while for other enzymes or transporters, other models may be more suitable. The choice of animal model should be justified based on similarities in the ADME processes with humans.
-
Study Design: A crossover design is generally preferred to minimize inter-individual variability.
-
Phase 1: Administer the probe drug alone and collect blood samples at multiple time points to determine its pharmacokinetic profile (AUC, Cmax, t₁/₂).
-
Washout Period: Allow for a sufficient washout period for the probe drug to be completely eliminated.
-
Phase 2: Administer this compound for a sufficient duration to achieve steady-state concentrations (if it's an inducer or a time-dependent inhibitor) or as a single dose before the probe drug (if it's a direct inhibitor). Then, co-administer the probe drug with this compound and collect blood samples to determine the pharmacokinetic profile of the probe drug in the presence of the interactor.
-
-
Sample Analysis: Analyze plasma samples for the concentrations of the probe drug and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of the probe drug in the absence and presence of this compound.
-
Determine the ratio of the geometric means of the AUC and Cmax values (with/without GFA). A significant change in these parameters indicates a drug-drug interaction.
-
Caption: Workflow for in vivo pharmacokinetic DDI study.
Conclusion
The available data strongly indicate that this compound is a potent inhibitor of CYP2D6, which necessitates caution when co-administering it with drugs metabolized by this enzyme. However, its potential for interactions with drug transporters remains uncharacterized. The protocols provided herein offer a comprehensive framework for elucidating the complete DDI profile of this compound. A thorough investigation of both metabolic and transporter-mediated interactions is essential to ensure the safe and effective integration of this compound into clinical practice. Regulatory bodies such as the FDA and EMA emphasize the importance of these studies in drug development.
References
- 1. xenotech.com [xenotech.com]
- 2. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier | Semantic Scholar [semanticscholar.org]
- 3. Substrate-Dependent Ligand Inhibition of the Human Organic Cation Transporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
Preparing Guanfu Base A Stock Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the roots of Aconitum coreanum.[1][2] It is recognized for its significant antiarrhythmic properties, primarily attributed to its selective inhibition of the late sodium current (INa,L).[1][3] Additionally, GFA has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6, suggesting a potential for drug-drug interactions.[4] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in various experimental settings.
Physicochemical Properties and Solubility
This compound is soluble in several organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly used solvent for preparing concentrated stock solutions for in vitro studies. For in vivo applications, specific formulations are required to ensure solubility and bioavailability.
Table 1: Solubility of this compound
| Solvent/System | Solubility | Reference(s) |
| DMSO | 100 mg/mL (232.82 mM) | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.82 mM) | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.82 mM) | |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.82 mM) |
Note: Ultrasonic treatment may be necessary to achieve complete dissolution in DMSO.
Application Notes
Stock Solution Preparation and Storage
For in vitro experiments, a concentrated stock solution of this compound in DMSO is recommended. This stock can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations for cell-based assays. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically <0.5%).
Stock solutions should be stored at -20°C or -80°C to maintain stability. For short-term storage (up to one month), -20°C is adequate, while for long-term storage (up to six months), -80°C is recommended. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
In Vivo Formulation
For animal experiments, this compound can be formulated in a vehicle suitable for the chosen route of administration (e.g., intravenous or oral gavage). A common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline. The concentration of DMSO should be kept to a minimum to avoid adverse effects in the animals.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound (Molecular Weight: 429.51 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh 4.295 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solution is not completely clear, place the tube in an ultrasonic bath for 5-10 minutes, or until the solid is fully dissolved.
-
Once fully dissolved, the 10 mM stock solution is ready for use or storage.
-
For storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Formulation for Oral Gavage in Rodents
This protocol provides a method for preparing a this compound formulation suitable for oral administration in rats or mice.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the weighed this compound in the required volume of DMSO.
-
Gradually add the PEG300 to the DMSO solution while vortexing.
-
Add the Tween-80 to the mixture and continue to vortex.
-
Finally, add the sterile saline to the mixture to reach the final volume and concentration.
-
Ensure the final solution is clear and homogenous. If precipitation occurs, gentle warming and vortexing may be required. The solubility in this vehicle is reported to be at least 2.5 mg/mL.
-
This formulation should be prepared fresh on the day of the experiment.
Quantitative Data Summary
Table 2: Inhibitory Activity of this compound
| Target | Species | System | Inhibition Type | Ki / IC50 | Reference(s) |
| CYP2D6 | Human | Human Liver Microsomes (HLMs) | Noncompetitive | Ki = 1.20 ± 0.33 µM | |
| rCYP2D6 | Human | Recombinant Enzyme | Noncompetitive | Ki = 0.37 ± 0.16 µM | |
| CYP2D | Monkey | Liver Microsomes | Competitive | Ki = 0.38 ± 0.12 µM | |
| CYP2D | Dog | Liver Microsomes | Competitive | Ki = 2.4 ± 1.3 µM | |
| HERG Channel | - | - | - | - |
Note: GFA shows no inhibitory activity on mouse or rat CYP2Ds and no significant inhibition of human CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.
Visualizations
Signaling Pathways and Molecular Targets
Caption: Molecular targets of this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Testing Guanfu Base A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu Base A (GFA) is a C20-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum. Emerging research has highlighted its potential as a therapeutic agent, primarily for its anti-arrhythmic and anti-inflammatory properties. These application notes provide a comprehensive experimental framework to rigorously evaluate the efficacy of this compound, guiding researchers from initial in vitro characterization to in vivo validation.
GFA is reported to be a multi-ion channel blocker, targeting sodium (Na+), L-type calcium (Ca2+), and hERG potassium (K+) channels, which are critical in regulating cardiac action potentials. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines by modulating the NF-κB and MAPK signaling pathways.
This document outlines detailed protocols for a tiered experimental approach, starting with cellular assays to elucidate the mechanism of action and progressing to animal models to assess physiological efficacy and safety.
I. In Vitro Efficacy Assessment
A. Assessment of Cytotoxicity
Prior to efficacy testing, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic working concentration range for subsequent cellular assays.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of GFA. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Group | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 0 | 100 | 100 | 100 |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control | Varies |
Table 1: Example data structure for MTT assay results.
B. Electrophysiological Characterization (Anti-arrhythmic Potential)
Protocol: Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cardiomyocytes, providing insights into the mechanism of GFA's anti-arrhythmic effects.[2][3][4][5]
-
Cell Preparation: Isolate primary ventricular cardiomyocytes from adult rats or use a suitable cardiac cell line (e.g., iCell Cardiomyocytes).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: Establish a whole-cell patch-clamp configuration.
-
Current Measurement:
-
Sodium Current (I_Na): Hold the cell at -80 mV and apply depolarizing pulses to measure the peak inward sodium current.
-
L-type Calcium Current (I_Ca,L): Hold the cell at -40 mV to inactivate sodium channels and apply depolarizing pulses to measure the sustained inward calcium current.
-
hERG (Rapid Delayed Rectifier Potassium Current, I_Kr): Use specific voltage protocols to isolate and measure the I_Kr tail current.
-
-
GFA Application: Perfuse the cells with increasing concentrations of this compound and record the changes in the respective ion channel currents.
-
Data Analysis: Analyze the dose-dependent block of each ion channel and determine the IC50 values.
| Ion Channel | This compound Conc. (µM) | Peak Current Amplitude (pA/pF) | % Inhibition |
| I_Na | 0 (Baseline) | 0 | |
| 1 | |||
| 10 | |||
| 100 | |||
| I_Ca,L | 0 (Baseline) | 0 | |
| 1 | |||
| 10 | |||
| 100 | |||
| I_Kr | 0 (Baseline) | 0 | |
| 1 | |||
| 10 | |||
| 100 |
Table 2: Example data structure for patch-clamp electrophysiology results.
Caption: Workflow for in vitro electrophysiological testing of this compound.
C. Anti-inflammatory Activity Assessment
1. Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This assay evaluates the ability of GFA to suppress the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cell Lysis: Lyse the cells to extract proteins for Western blot analysis.
2. Protocol: ELISA for Pro-inflammatory Cytokines
This protocol quantifies the concentration of key pro-inflammatory cytokines in the collected cell culture supernatants.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α, IL-1β, or IL-6 overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + GFA (1 µM) | |||
| LPS + GFA (10 µM) | |||
| LPS + GFA (50 µM) |
Table 3: Example data structure for cytokine ELISA results from cell culture supernatants.
3. Protocol: Western Blot for NF-κB and MAPK Signaling Pathways
This method assesses the effect of GFA on the activation of key inflammatory signaling pathways.
-
Protein Extraction and Quantification: Extract total protein from the cell lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
| Treatment Group | p-p65/total p65 (Fold Change) | p-p38/total p38 (Fold Change) | p-ERK/total ERK (Fold Change) | p-JNK/total JNK (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | ||||
| LPS + GFA (10 µM) | ||||
| LPS + GFA (50 µM) |
Table 4: Example data structure for Western blot analysis of signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
II. In Vivo Efficacy Assessment
A. Anti-arrhythmic Efficacy
Protocol: Aconitine- or Ouabain-Induced Arrhythmia in Rodents
These models are used to induce arrhythmias and assess the protective effects of GFA.
-
Animal Model: Use male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, GFA low dose, GFA medium dose, GFA high dose, and a positive control (e.g., amiodarone).
-
Drug Administration: Administer GFA or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before arrhythmia induction.
-
Anesthesia and ECG Monitoring: Anesthetize the animals (e.g., with urethane) and record a baseline electrocardiogram (ECG).
-
Arrhythmia Induction:
-
Aconitine Model: Infuse aconitine (e.g., 5 µg/kg/min) intravenously.
-
Ouabain Model: Infuse ouabain (e.g., 20 µg/kg/min) intravenously.
-
-
Endpoint Measurement: Continuously monitor the ECG and record the onset time of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Data Analysis: Compare the time to arrhythmia onset and the duration of arrhythmias between the different treatment groups.
| Treatment Group | Dose (mg/kg) | Onset of VPBs (min) | Onset of VT (min) | Onset of VF (min) | Duration of VT (s) |
| Vehicle Control | - | ||||
| GFA | 1 | ||||
| GFA | 5 | ||||
| GFA | 10 | ||||
| Positive Control | Varies |
Table 5: Example data structure for in vivo anti-arrhythmia study.
Caption: Experimental workflow for in vivo arrhythmia models.
B. Anti-inflammatory Efficacy
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the in vivo anti-inflammatory effects of GFA.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping and Drug Administration: Similar to the arrhythmia model, group the animals and pre-treat with GFA or vehicle. A positive control such as dexamethasone can be used.
-
LPS Challenge: Administer a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).
-
Sample Collection: At various time points (e.g., 2, 6, and 24 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., lung, liver).
-
Cytokine Analysis: Use ELISA to measure the levels of TNF-α, IL-1β, and IL-6 in the serum.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation and damage.
-
Western Blot: Analyze tissue homogenates for the expression of inflammatory markers as described in the in vitro section.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Lung Inflammation Score |
| Control | - | ||||
| LPS | 10 | ||||
| LPS + GFA | 5 | ||||
| LPS + GFA | 10 | ||||
| LPS + Dexamethasone | 1 |
Table 6: Example data structure for in vivo anti-inflammatory study.
III. Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's efficacy. By systematically progressing from in vitro mechanistic studies to in vivo functional assessments, researchers can generate comprehensive data to support its potential development as a novel anti-arrhythmic and anti-inflammatory therapeutic agent. Careful attention to experimental details and appropriate controls will be crucial for obtaining reliable and reproducible results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 3. nanion.de [nanion.de]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
Troubleshooting & Optimization
improving Guanfu base A solubility in aqueous buffers
Welcome to the technical support center for Guanfu base A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid alkaloid isolated from Aconitum coreanum. It is investigated for its antiarrhythmic properties. Like many alkaloids, this compound is a complex organic molecule that exhibits poor solubility in aqueous buffers, which can pose a significant challenge for in vitro and in vivo studies, impacting bioavailability and therapeutic efficacy.[1]
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
There are several established methods to enhance the aqueous solubility of compounds with low water solubility. These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.
-
Chemical Modifications: This includes salt formation for ionizable compounds and pH adjustment of the buffer.
-
Formulation Strategies: This is often the most practical approach in a research setting and includes:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Solid Dispersion: Dispersing the compound in an inert carrier matrix.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.
-
Q3: Is the pKa of this compound known? How does it influence solubility?
Q4: Are there any known signaling pathways associated with this compound?
Yes, this compound is known to act as a Class I antiarrhythmic agent. Its primary mechanism of action is the blockage of voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction. It has been shown to selectively inhibit the late sodium current (INa,L) over the transient sodium current (INa,T).[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen buffer. The pH of the buffer is not optimal for solubilizing the basic this compound molecule. | 1. pH Adjustment: Lower the pH of the buffer. Since this compound is an alkaloid, its solubility should increase in acidic conditions. 2. Co-solvents: Prepare the buffer with a small percentage of a water-miscible organic solvent in which this compound is soluble (e.g., DMSO, ethanol). Start with a low percentage (1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system to the organic solvent. 3. Reduce Concentration: Lower the final concentration of this compound in your experiment. |
| Inconsistent results in bioassays. | Poor solubility leading to variable concentrations of the active compound in solution. Precipitation of the compound over the course of the experiment. | 1. Solubility Enhancement Techniques: Employ methods like cyclodextrin complexation or creating a solid dispersion to improve and stabilize the solubility. 2. Kinetic Solubility Assessment: Perform a kinetic solubility assay to understand the solubility and precipitation behavior of this compound over time under your specific experimental conditions. 3. Filtration: Before use, filter the prepared this compound solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty dissolving the initial stock of this compound. | This compound is poorly soluble in water and aqueous buffers. | Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), methanol, or ethanol, in which it is reported to be soluble.[3] Then, dilute this stock solution into your aqueous buffer. |
Quantitative Data Summary
| Solvent/System | Concentration | Method/Notes |
| DMSO, Methanol, Ethanol | Soluble | Qualitative data from chemical suppliers. |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.82 mM) | Solubility in a co-solvent/cyclodextrin system. |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (5.82 mM) | Solubility in a lipid-based co-solvent system. |
| Human Liver Microsomes (HLMs) | Ki = 1.20 µM | Inhibition constant for CYP2D6.[4][5] |
| Recombinant human CYP2D6 (rCYP2D6) | Ki = 0.37 µM | Inhibition constant for CYP2D6. |
| Guinea Pig Ventricular Myocytes | IC50 = 1.57 µM (Late Sodium Current, INa,L) | Inhibitory concentration on a key cardiac ion channel. |
| Guinea Pig Ventricular Myocytes | IC50 = 21.17 µM (Transient Sodium Current, INa,T) | Inhibitory concentration on a key cardiac ion channel. |
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol allows for the experimental determination of the pKa of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a ~1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol mixture) can be used, but the resulting pKa will be apparent for that specific solvent system.
-
Add KCl to the solution to maintain a constant ionic strength (final concentration of 0.15 M).
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Begin stirring and allow the initial pH to stabilize.
-
Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before the next addition.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa can be determined from the pH at the half-equivalence point.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the solubility of this compound in a specific buffer over time.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Add a small volume of the DMSO stock solution of this compound to the wells of a microtiter plate. Also include wells with only DMSO as a control.
-
Add the aqueous buffer to each well to achieve the desired final concentrations of this compound.
-
Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set incubation period (e.g., 2, 4, and 24 hours).
-
At each time point, measure the light scattering using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, for a direct concentration measurement, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and measure the UV absorbance at the λmax of this compound.
-
Calculate the concentration of soluble this compound by comparing the absorbance to a standard curve.
Protocol 3: Improving Solubility with Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the chosen carrier (e.g., 1:1, 1:5, 1:10 by weight) in the common solvent.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator. This will leave a thin film on the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid can be crushed into a powder. This solid dispersion should exhibit improved dissolution in aqueous buffers compared to the crystalline this compound.
Protocol 4: Improving Solubility with Cyclodextrin Complexation (Kneading Method)
Materials:
-
This compound
-
A cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol mixture
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste.
-
Add this compound to the paste at a specific molar ratio (e.g., 1:1, 1:2).
-
Knead the mixture for a defined period (e.g., 30-60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have enhanced aqueous solubility.
Visualizations
Caption: Workflow for addressing this compound solubility issues.
Caption: Mechanism of action of this compound as a Class I antiarrhythmic.
References
- 1. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-principles calculation of pKa values for organic acids in nonaqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Guanfu base A precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Guanfu base A in cell culture media. Our goal is to provide clear and actionable solutions to prevent compound precipitation and ensure the reliability of your experimental results.
Troubleshooting Guides & FAQs: this compound Precipitation
Precipitation of this compound in cell culture media is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying the cause of precipitation and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: How can I visually identify this compound precipitation in my cell culture medium?
A1: this compound precipitation can manifest as a fine, crystalline solid, a cloudy or hazy appearance in the medium, or a thin film on the surface of the culture vessel. It is crucial to distinguish this from microbial contamination. Precipitation will typically appear as non-motile crystalline structures under a microscope, whereas bacterial or fungal contamination will show motile organisms or filamentous growth, respectively.
Q2: What are the primary factors contributing to this compound precipitation?
A2: The precipitation of this compound is often due to its low aqueous solubility. Several factors can exacerbate this issue:
-
High Stock Solution Concentration: Using a highly concentrated stock solution can lead to "solvent shock" upon dilution into the aqueous cell culture medium, causing the compound to crash out of solution.
-
Rapid pH Changes: The pH of the cell culture medium (typically 7.2-7.4) can affect the solubility of this compound.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can alter the solubility of the compound.
-
Interaction with Media Components: this compound may interact with proteins and other components in serum-containing media, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions for in vitro studies.[1][2] this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable with the aid of ultrasonication.[2][3]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Workflow for this compound Precipitation
If you are experiencing this compound precipitation, follow this step-by-step guide to troubleshoot the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. It is recommended to perform a solubility test in your specific cell culture medium to determine the optimal working concentration.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (232.82 mM) | May require ultrasonication for complete dissolution.[2] |
| Ethanol | Soluble | - |
| Methanol | Soluble | - |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| Water | Limited | This compound has poor aqueous solubility. |
| Cell Culture Media | Variable | Solubility is dependent on media composition, pH, temperature, and serum concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 429.51 g/mol )
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 4.3 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the solution is not completely clear, sonicate in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Media
This protocol allows for the determination of the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.
-
Add 2 µL of the serially diluted this compound stock solutions to the corresponding wells of the 96-well plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include the following controls:
-
Negative Control: 198 µL of medium + 2 µL of DMSO.
-
Blank: 200 µL of medium only.
-
-
Mix the contents of the wells by gently pipetting up and down.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.
-
The highest concentration of this compound that does not show a significant increase in absorbance is considered its kinetic solubility in that specific medium.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for incorporating this compound into a cell-based assay while minimizing the risk of precipitation.
Caption: Recommended workflow for using this compound in cell culture.
References
- 1. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Patch Clamp Recordings with Guanfu Base A
<_ _>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Guanfu base A in patch clamp experiments. The information is tailored for scientists and drug development professionals to address common issues encountered during electrophysiological recordings.
Disclaimer: this compound is a diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1][2] It has been shown to modulate the activity of several ion channels, including voltage-gated sodium channels and hERG potassium channels.[2][3] When conducting experiments with any new compound, it is crucial to establish baseline recordings and perform control experiments to distinguish compound-specific effects from experimental artifacts.
Frequently Asked Questions (FAQs)
Setup and Seal Formation
Q1: I'm having trouble forming a giga-ohm (GΩ) seal. What are the common causes and solutions?
A1: Difficulty in forming a GΩ seal is a frequent issue. Here are several potential causes and troubleshooting steps:
-
Pipette-related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip is a primary obstacle to seal formation.[4] Ensure your pipette solutions are filtered (0.22 µm filter) and that the glass capillaries are stored in a dust-free environment.
-
Improper Pipette Shape/Size: The ideal pipette resistance for whole-cell recordings is typically between 2-5 MΩ. Pipettes with resistances outside this range may have tip openings that are too large or too small for optimal sealing. Experiment with your puller settings to achieve the desired resistance and a smooth tip. Fire-polishing the pipette tip can also improve seal formation.
-
Clogged Pipette: Debris can be drawn into the pipette tip from the bath solution. Applying positive pressure to the pipette as it enters the bath can help keep the tip clean.
-
-
Cell Health and Preparation:
-
Unhealthy Cells: Only healthy cells with smooth membranes will form stable seals. Ensure proper cell culture conditions and gentle handling during preparation.
-
Debris on Cell Surface: The surface of the cell must be clean. If you are working with tissue slices, you may need to carefully clean the surface of the target neuron.
-
-
Mechanical and Environmental Factors:
-
Vibrations: Any vibration in the setup can prevent a stable seal. Use an anti-vibration table and ensure all components of the rig are securely clamped.
-
Pressure System Leaks: A leak in your pressure tubing can make it impossible to apply the gentle suction needed for sealing. Check all connections for leaks.
-
Q2: My seal is unstable and breaks frequently after going whole-cell. What should I do?
A2: An unstable seal post-rupture can be due to several factors:
-
Pipette Drift: Slow mechanical drift of the pipette can stress the seal. Ensure your micromanipulator is stable and that there is no tension on the headstage from cables.
-
Inappropriate Suction: Applying too much suction to rupture the membrane can damage the seal. Try using the "zap" function on your amplifier if available, or apply brief, gentle pulses of suction.
-
Osmolarity Mismatch: A significant difference in osmolarity between your internal and external solutions can cause the cell to swell or shrink, leading to seal instability. It is generally recommended that the internal solution be slightly hypo-osmotic (10-15 mOsm lower) compared to the external solution.
Recording Quality
Q3: My recordings are very noisy. How can I reduce the noise?
A3: Electrical noise is a common problem in electrophysiology. Here’s how to troubleshoot it:
-
Grounding Issues: Improper grounding is a major source of noise. Ensure all equipment is connected to a common ground. Avoid ground loops, which can occur when there are multiple paths to the ground.
-
Environmental Noise: Electrical equipment in the lab can introduce noise. Identify the source by systematically turning off nearby devices. A Faraday cage is essential for shielding your setup from external electrical noise.
-
Perfusion System: The perfusion system can act as an antenna for electrical noise. Grounding the perfusion line or shielding it can help.
-
Pipette Capacitance: High pipette capacitance can increase noise. Coating the pipette with a hydrophobic substance like Sylgard can reduce capacitance.
Q4: I am observing a gradual rundown of my recorded currents. What could be the cause?
A4: Current rundown can be due to several factors:
-
Dialysis of Intracellular Components: In the whole-cell configuration, the contents of the pipette solution dialyze into the cell, while intracellular components can be washed out. The absence of key metabolites like ATP or GTP can lead to the rundown of certain channels. Ensure your internal solution contains these components if necessary for the channel you are studying.
-
Channel Inactivation/Desensitization: Some ion channels naturally inactivate or desensitize over time with repeated stimulation. Vary your voltage protocol to see if this is a factor.
-
Instability of the Recording: A slow decline in seal resistance or an increase in series resistance can also manifest as a rundown of the current.
Data Presentation
Typical Patch Clamp Solutions
The composition of your internal and external solutions is critical for successful recordings. Below are examples of commonly used solutions.
| Component | External Solution (mM) | K-Gluconate Internal (mM) | Cs-Based Internal (mM) |
| NaCl | 137-140 | 2.8 | - |
| KCl | 4-5.4 | 130 | 130 |
| CaCl₂ | 1.8-2 | - | - |
| MgCl₂ | 1 | 1 | 1 |
| HEPES | 10 | 10 | 10 |
| Glucose | 10 | - | - |
| K-Gluconate | - | - | - |
| CsOH | - | - | to pH 7.2-7.3 |
| EGTA | - | 10 | 10 |
| Mg-ATP | - | 5 | 5 |
| pH | 7.4 with NaOH | 7.2 with KOH | 7.2 with CsOH |
| Osmolarity (mOsm) | ~310 | ~290 | ~290 |
Note: These are starting points and may need to be optimized for your specific cell type and experimental goals.
Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Method | IC₅₀ (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 273 |
| Kv1.5 | Not Specified | Not Specified | >200 (20.6% inhibition at 200 µM) |
This data is compiled from published studies and provides a reference for the expected potency of this compound.
Experimental Protocols
Whole-Cell Patch Clamp Recording Protocol
This protocol outlines the general steps for obtaining whole-cell patch clamp recordings to study the effects of this compound on a target ion channel expressed in a cell line (e.g., HEK293 cells).
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve a low density that allows for easy isolation of single cells.
-
-
Solution Preparation:
-
Prepare and filter external and internal solutions as described in the table above. Ensure pH and osmolarity are adjusted correctly.
-
-
Pipette Fabrication:
-
Pull pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ using a micropipette puller.
-
Fire-polish the pipette tips to create a smooth surface for sealing.
-
-
Recording Procedure:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Lower the patch pipette into the bath and apply positive pressure to keep the tip clean.
-
Approach a target cell and form a GΩ seal by applying gentle suction.
-
Compensate for the fast pipette capacitance.
-
Rupture the cell membrane using a brief pulse of strong suction or a "zap" to achieve the whole-cell configuration.
-
Compensate for whole-cell capacitance and series resistance.
-
Apply a voltage-clamp protocol appropriate for the ion channel of interest to establish a baseline recording.
-
Apply this compound at various concentrations through the perfusion system and record the effects on the ion channel currents.
-
Mandatory Visualizations
Troubleshooting Workflow for Seal Formation
Caption: A flowchart for troubleshooting common issues during Giga-seal formation.
Experimental Workflow for Testing this compound
Caption: A diagram of the experimental workflow for assessing the effects of this compound.
Signaling Pathway: Hypothetical Modulation of a Voltage-Gated Ion Channel
Caption: A simplified diagram showing the mechanism of action of this compound.
References
Technical Support Center: Optimizing Guanfu Base A Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Guanfu base A for in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary in vitro targets?
This compound (GFA) is a C20-diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1][2][3] In vitro, it primarily functions as a Class I antiarrhythmic agent by selectively inhibiting the late cardiac sodium current (INa,L).[1] Additionally, this compound is a potent and specific noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6.[1] It has also been shown to inhibit the hERG (human Ether-a-go-go-Related Gene) potassium channel current.
2. What is a recommended starting concentration range for this compound in cell-based assays?
Based on reported IC50 and Ki values, a good starting point for most cell-based assays would be in the low micromolar range. For CYP2D6 inhibition assays, concentrations between 0.1 µM and 10 µM are relevant. For assays investigating effects on cardiac ion channels, a broader range from 0.1 µM to 100 µM may be necessary to establish a dose-response curve. A preliminary cytotoxicity assay, such as an MTT assay, is always recommended to determine the non-toxic concentration range for your specific cell line.
3. I am observing unexpected cytotoxicity in my experiments. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
High Concentrations: this compound, like many alkaloids, can be cytotoxic at high concentrations. It is crucial to perform a dose-response cytotoxicity assay to determine the EC50 in your cell line of interest.
-
Solvent Effects: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your culture medium below 0.5% and to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.
-
Off-Target Effects: While this compound is relatively specific for CYP2D6 and certain ion channels, it may have off-target effects at higher concentrations.
4. I am having trouble dissolving this compound. What are the recommended solvents and solubility limits?
This compound is soluble in DMSO. For in vitro stock solutions, a concentration of 100 mg/mL (232.82 mM) in DMSO can be achieved with the help of ultrasonication. For in vivo studies, various solvent mixtures have been used, such as 10% DMSO in corn oil or formulations with PEG300 and Tween-80. If you observe precipitation when diluting your stock solution in aqueous media, consider using a lower stock concentration or preparing intermediate dilutions. For some applications, heating and/or sonication can aid dissolution.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound on Ion Channels
| Ion Channel | Cell Type | Assay Method | IC50 (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 1640 |
Data sourced from BenchChem Application Notes and MedChemExpress Product Data Sheet.
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |
Data sourced from PubMed and BenchChem Application Notes.
Table 3: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (232.82 mM) | Requires sonication |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (5.82 mM) | Clear solution |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.82 mM) | Clear solution |
Data sourced from MedChemExpress Product Data Sheet.
Experimental Protocols
General Cell Viability (MTT) Assay
This protocol provides a method for assessing the general cytotoxicity of this compound.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours to allow for formazan formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.
Whole-Cell Patch Clamp Assay for INa,L and hERG Current Inhibition
This protocol is for measuring the inhibitory effect of this compound on specific ion channels.
Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the cell membrane. By applying specific voltage protocols, it is possible to isolate and measure the current flowing through specific ion channels, such as the late sodium channels and hERG potassium channels.
Procedure:
-
Cell Preparation: Prepare isolated ventricular myocytes or HEK293 cells expressing the channel of interest.
-
Recording:
-
Obtain a whole-cell patch clamp configuration.
-
Apply a voltage protocol specific for the ion channel being studied to elicit the current.
-
-
Compound Application:
-
Perfuse the cells with a control solution and record the baseline current.
-
Apply different concentrations of this compound in the perfusion solution.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a suitable equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Addressing Guanfu base A Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Guanfu base A in experimental settings. The following information is designed to help troubleshoot unexpected results and provide clear methodologies for validating experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound is primarily investigated as an antiarrhythmic agent. Its on-target activity involves the modulation of cardiac ion channels. However, it is also known to interact with other proteins, leading to off-target effects. The most well-characterized off-target effect is the inhibition of the cytochrome P450 enzyme CYP2D6.[1][2] Additionally, this compound has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical consideration for cardiac safety assessment.
Q2: My experimental results with this compound are inconsistent with its expected on-target effects. What could be the cause?
Inconsistencies in experimental outcomes can arise from several factors, including off-target effects. If the observed phenotype does not align with the known pharmacology of this compound's primary target, it is crucial to consider that the compound may be interacting with other cellular proteins. It is recommended to perform a dose-response analysis for both the on-target and the observed off-target effect. A significant difference in potency can suggest an off-target liability.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
Several strategies can be employed to dissect on-target versus off-target effects:
-
Use of orthogonal compounds: Employ a structurally different inhibitor of the same primary target. If this compound does not reproduce the observed phenotype, it is more likely that the initial result is due to an off-target effect of this compound.
-
Target knockdown/knockout: Utilize techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the primary target, it is indicative of an off-target effect.
-
Rescue experiments: If a specific off-target is suspected, overexpressing this off-target may rescue the phenotype, providing evidence for the off-target interaction.
Q4: Are there any known signaling pathways affected by this compound's off-target activity?
While direct evidence for this compound is limited, related diterpenoid alkaloids have been shown to influence the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[3][4][5] Researchers observing effects on these cellular processes should consider the possibility of this compound interacting with components of this pathway. Further investigation, such as examining the phosphorylation status of Akt and downstream mTOR effectors, would be necessary to confirm this.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
Symptom: High levels of cytotoxicity are observed at concentrations intended to be selective for the primary target.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a counter-screen in a cell line that does not express the intended target. 2. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs). | If toxicity persists in the target-negative cell line, it is likely an off-target effect. Identification of interactions with known toxicity-mediating proteins can confirm this. |
| On-target toxicity | Modulate the expression of the intended target (e.g., via siRNA or CRISPR) to determine if this phenocopies the observed toxicity. | If reducing the target expression leads to a similar toxic phenotype, the effect is likely on-target. |
Issue 2: Discrepancy between Biochemical and Cellular Assay Results
Symptom: this compound shows high potency in a biochemical assay but is significantly less active in a cell-based assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor cell permeability | 1. Assess the physicochemical properties of this compound (e.g., LogP, polar surface area). 2. Perform a cellular uptake assay. | These data will indicate if the compound can efficiently cross the cell membrane to reach its intracellular target. |
| Efflux by transporters | Treat cells with known inhibitors of ABC transporters (e.g., verapamil) in combination with this compound. | An increase in the potency of this compound in the presence of an efflux pump inhibitor suggests it is a substrate for that transporter. |
| Compound metabolism | Analyze the stability of this compound in the cell culture medium and in the presence of cellular metabolic enzymes. | Rapid degradation of the compound will lead to a lower effective concentration at the target site. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its key off-targets.
Table 1: Inhibition of Cytochrome P450 Isoforms by this compound
| Isoform | Test System | Inhibition Constant (Ki) | IC50 |
| CYP2D6 | Human Liver Microsomes | 1.20 ± 0.33 µM | - |
| CYP2D6 | Recombinant Human | 0.37 ± 0.16 µM | - |
| CYP2D (Monkey) | Monkey Liver Microsomes | 0.38 ± 0.12 µM | - |
| CYP2D (Dog) | Dog Liver Microsomes | 2.4 ± 1.3 µM | - |
| CYP1A2, 2A6, 2C8, 2C19, 3A4, 3A5 | Recombinant Human | No significant inhibition | - |
| CYP2B6, 2E1 | Recombinant Human | Slight inhibition | - |
Data compiled from
Table 2: Inhibition of hERG Potassium Channel by this compound
| Test System | Assay Method | IC50 |
| HEK293 cells expressing hERG | Whole-cell patch clamp | 1.64 mM |
Experimental Protocols
Protocol 1: CYP2D6 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on CYP2D6 activity in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use human liver microsomes (HLMs) as the enzyme source.
-
Use a CYP2D6-specific probe substrate (e.g., dextromethorphan or bufuralol).
-
Prepare a NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, combine HLMs, phosphate buffer (pH 7.4), and varying concentrations of this compound or a known inhibitor (e.g., quinidine) as a positive control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
-
Reaction Termination:
-
Stop the reaction at a specific time point by adding a cold organic solvent (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 2: hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Culture cells to an appropriate confluency for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Perfuse the cell with a control extracellular solution to establish a baseline recording.
-
Apply increasing concentrations of this compound to the cell.
-
Include a positive control (e.g., E-4031) to confirm assay sensitivity.
-
-
Data Acquisition and Analysis:
-
Record the hERG current at each concentration of this compound.
-
Measure the peak tail current amplitude.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation (e.g., Hill equation).
-
Protocol 3: Radioligand Binding Assay for Off-Target Screening
Objective: To identify potential off-target binding of this compound to a panel of receptors.
Methodology:
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues expressing the target receptors.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the ability of this compound to displace the radioligand and calculate its inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Figure 1. A logical workflow for troubleshooting unexpected experimental outcomes.
Figure 2. An experimental workflow for comprehensive off-target profiling.
Figure 3. Hypothesized off-target interaction with the PI3K/Akt/mTOR pathway.
References
- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 5. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
challenges in isolating pure Guanfu base A from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of pure Guanfu base A from its natural source, Aconitum coreanum.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main difficulties arise from the presence of numerous structurally similar diterpenoid alkaloids in Aconitum coreanum. These compounds share similar physicochemical properties, making their separation challenging. Additionally, this compound exhibits low UV absorbance, which can complicate its detection during chromatographic purification.
Q2: Which extraction method provides the best yield for this compound?
A2: Pulsed Electric Field (PEF) extraction has been shown to be a highly efficient method, yielding significantly more this compound compared to traditional methods like heat reflux or ultrasonic-assisted extraction.[1]
Q3: What is the most effective technique for purifying this compound?
A3: High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining Counter-Current Chromatography have proven to be effective for the preparative separation of this compound from crude extracts of Aconitum coreanum.[2][3][4] These methods are well-suited for separating compounds with similar polarities.
Q4: How can I assess the purity of my isolated this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for purity assessment. Given the low UV absorbance of this compound, using a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can provide more sensitive and accurate purity analysis. Purity is typically determined by calculating the peak area percentage of this compound relative to all other detected peaks.
Q5: What are the known impurities I should be looking for?
A5: The most common impurities are other diterpenoid alkaloids from Aconitum coreanum, which often co-elute with this compound. These include Guanfu base G, Guanfu base I, Guanfu base F, Guanfu base R, Guanfu base P, and atisine.[3]
Troubleshooting Guides
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Extraction Method | Switch to a more efficient extraction technique. Pulsed Electric Field (PEF) extraction has been demonstrated to provide a higher yield of this compound compared to conventional methods. |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. |
| Incorrect Solvent System | Use a solvent system optimized for alkaloid extraction. An acidic ethanol solution is commonly used for the initial extraction from Aconitum coreanum. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and harsh pH conditions during extraction. While specific stability data for this compound is limited, related alkaloids can be sensitive to heat and pH. |
Problem 2: Poor Separation of this compound from Other Alkaloids
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient in your HPLC or the two-phase solvent system in your counter-current chromatography. For pH-zone-refining CCC, adjusting the pH of the mobile and stationary phases is critical. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column to improve resolution. |
| Inappropriate Stationary Phase | Select a stationary phase that provides the best selectivity for this compound and its co-eluting impurities. C18 columns are commonly used for HPLC analysis of Aconitum alkaloids. |
| Co-elution of Structurally Similar Alkaloids | Employ orthogonal separation techniques. If you are using reverse-phase HPLC, consider trying a different chromatographic mode like hydrophilic interaction chromatography (HILIC) or using a different stationary phase chemistry. |
Problem 3: Difficulty in Detecting this compound Peaks
| Possible Cause | Troubleshooting Suggestion |
| Low UV Absorbance | Use a more sensitive detection method. Mass Spectrometry (MS) is highly specific and sensitive. An Evaporative Light Scattering Detector (ELSD) is another alternative that does not rely on chromophores. |
| Low Concentration of this compound | Concentrate your sample before analysis. If the overall yield is low, revisit the extraction and initial purification steps to minimize losses. |
| Inappropriate UV Wavelength | If using a UV detector, ensure you are monitoring at the optimal wavelength for this compound. Although absorbance is low, a wavelength scan of a concentrated standard can help identify the λmax. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Aconitum coreanum
| Extraction Method | Yield of this compound (mg/g of raw material) | Reference |
| Pulsed Electric Field (PEF) | 3.94 | |
| Heat Reflux Extraction | Not specified, but lower than PEF | |
| Ultrasonic-assisted Extraction | Not specified, but lower than PEF | |
| Cold Maceration Extraction | Not specified, but lower than PEF | |
| Percolation Extraction | Not specified, but lower than PEF |
Table 2: Purification of this compound and Co-isolated Alkaloids using pH-Zone-Refining Counter-Current Chromatography
| Alkaloid | Yield from 3.5g Crude Extract (mg) | Purity (%) | Reference |
| This compound | 578 | 97.2 | |
| Guanfu base I | 356 | 96.4 | |
| Guanfu base G | 423 | 98.9 | |
| Atisine | 74 | 97.5 | |
| Guanfu base F | 94 | 98.1 | |
| Guanfu base R | 67 | 98.3 | |
| Guanfu base P | 154 | 98.4 |
Experimental Protocols
Protocol 1: Crude Alkaloid Extraction using Acid-Base Method
This protocol is a summary of the method described by Wang et al. (2014).
-
Grinding: Grind dried roots of Aconitum coreanum into a fine powder.
-
Extraction: Perform heat reflux extraction with 95% ethanol containing a small amount of HCl (e.g., 10 mL for a large batch). Repeat the extraction three times.
-
Filtration and Concentration: Combine the extracts, filter, and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Acid Dissolution: Dissolve the residue in a 1% HCl solution.
-
Liquid-Liquid Extraction (Defatting): Extract the acidic solution with petroleum ether to remove non-polar compounds. Discard the petroleum ether layer.
-
Basification: Adjust the pH of the acidic aqueous layer to approximately 9.5 with ammonia water.
-
Liquid-Liquid Extraction (Alkaloid Extraction): Extract the basified solution with chloroform. The alkaloids will move into the chloroform layer.
-
Final Concentration: Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid mixture.
Protocol 2: Purification by pH-Zone-Refining Counter-Current Chromatography
This protocol is based on the method described by Wang et al. (2014).
-
Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v). Add 10 mM triethylamine (TEA) to the upper phase (stationary phase) and 10 mM hydrochloric acid (HCl) to the lower phase (mobile phase).
-
Column Equilibration: Fill the entire counter-current chromatography column with the stationary phase (upper phase).
-
Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases.
-
Injection and Separation: Set the apparatus to rotate at a suitable speed (e.g., 850 rpm) and inject the sample. Pump the mobile phase (lower phase) through the column at a specific flow rate.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using a UV detector, if possible.
-
pH Monitoring: Measure the pH of each collected fraction.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Guanfu Base A Experiments: A Technical Support Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Guanfu base A, a diterpenoid alkaloid with significant antiarrhythmic properties. Our aim is to help you achieve more consistent and reproducible experimental results by addressing common sources of variability. This guide offers troubleshooting advice, detailed experimental protocols, and insights into the compound's mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experimentation.
Q1: We are observing significant batch-to-batch variability in the potency of our this compound. What could be the cause?
A: Batch-to-batch variability can stem from several factors related to the compound itself and its handling:
-
Purity and Characterization: Ensure each new batch of this compound is independently verified for purity and identity using appropriate analytical methods such as HPLC, mass spectrometry, and NMR.
-
Storage and Stability: this compound should be stored at -20°C for long-term stability.[1] For stock solutions, it is recommended to prepare and use the solution on the same day.[2] Avoid repeated freeze-thaw cycles. If you need to store stock solutions, aliquot them into single-use vials and store them at -80°C.[3]
-
Solvent and Solubility: this compound is soluble in solvents like DMSO, chloroform, and dichloromethane.[2] Ensure the compound is fully dissolved before use. For cell-based assays, the final concentration of the solvent (e.g., DMSO) should be kept low and consistent across all experiments to avoid solvent-induced artifacts.[4]
Q2: Our in vitro cell-based assay results for this compound are inconsistent. What are the potential sources of this variability?
A: Inconsistent results in cell-based assays are a common challenge. Here are key areas to investigate:
-
Cell Line Health and Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered physiology and drug responses. Regularly check for mycoplasma contamination.
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and strictly control the number of cells seeded per well.
-
Assay Protocol Adherence: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability. Ensure all personnel are following a standardized protocol.
-
Plate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound activity. Consider excluding outer wells from data analysis or filling them with sterile media.
Q3: We are seeing variable pharmacokinetic profiles of this compound in our animal studies. How can we troubleshoot this?
A: Variability in animal studies is multifactorial. Consider the following:
-
Animal Model:
-
Species Differences: The metabolism of this compound can differ significantly between species. For instance, it inhibits CYP2D6 in humans, monkeys, and dogs, but not in mice or rats. This can lead to different pharmacokinetic outcomes.
-
Genetic Variation: Use genetically well-defined animal strains to minimize variability arising from genetic differences in drug metabolism.
-
Age and Sex: Ensure that your study groups are well-matched for age and sex, as these factors can influence drug metabolism and elimination.
-
-
Dosing and Administration:
-
Route of Administration: The method of administration (e.g., oral, intravenous) significantly affects bioavailability. Inconsistent administration techniques are a major source of variability.
-
Formulation and Vehicle: The formulation and vehicle used to deliver this compound can impact its solubility, absorption, and stability. Ensure the formulation is consistent across all experiments.
-
-
Experimental Conditions:
-
Environmental Factors: Variations in housing conditions, diet, and light-dark cycles can influence animal physiology and drug metabolism.
-
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol serves as a preliminary screen to assess the general cytotoxicity of this compound.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293, H9c2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: hERG Potassium Channel Inhibition Assay using Whole-Cell Patch Clamp
This protocol is designed to measure the inhibitory effect of this compound on the hERG potassium current.
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying specific voltage protocols, it is possible to isolate and measure the current flowing through hERG potassium channels.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture the cells to 70-80% confluency.
-
Electrophysiological Recording:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the hERG current.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Prepare different concentrations of this compound in the extracellular solution.
-
Perfuse the cell with the control extracellular solution to obtain a stable baseline recording.
-
Apply the different concentrations of this compound and record the corresponding hERG currents.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 3: CYP2D6 Inhibition Assay
This assay utilizes a fluorescent substrate to measure the inhibitory potential of this compound on CYP2D6 activity.
Principle: A non-fluorescent substrate is metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is proportional to CYP2D6 activity. An inhibitor will decrease this rate.
Methodology:
-
Reagent Preparation: Use a commercially available CYP2D6 inhibitor screening kit or prepare the necessary reagents, including recombinant human CYP2D6 microsomes, a fluorescent substrate, and an NADPH generating system.
-
Assay Procedure:
-
In an opaque 96-well plate, add the CYP2D6 assay buffer and recombinant human CYP2D6 microsomes.
-
Add this compound at various concentrations. Include a positive control inhibitor (e.g., quinidine) and a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system.
-
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Data Presentation
Table 1: Inhibitory Activity of this compound on CYP2D Isoforms
| Species | Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Human | CYP2D6 (liver microsomes) | 1.20 ± 0.33 µM | Noncompetitive | |
| Human | recombinant CYP2D6 | 0.37 ± 0.16 µM | Noncompetitive | |
| Monkey | CYP2D | 0.38 ± 0.12 µM | Competitive | |
| Dog | CYP2D | 2.4 ± 1.3 µM | Competitive | |
| Mouse | CYP2D | No inhibition | - | |
| Rat | CYP2D | No inhibition | - |
Table 2: Other Cytochrome P450 Inhibition by this compound
| Enzyme | Inhibition Activity | Reference |
| CYP1A2 | No inhibition | |
| CYP2A6 | No inhibition | |
| CYP2B6 | Slight inhibition | |
| CYP2C8 | No inhibition | |
| CYP2C19 | No inhibition | |
| CYP2E1 | Slight inhibition | |
| CYP3A4 | No inhibition | |
| CYP3A5 | No inhibition |
Visualizations
Caption: Molecular targets of this compound in cardiac cells.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting workflow for addressing experimental variability.
References
Technical Support Center: Quantification of Guanfu Base A by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Guanfu base A using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC column for this compound analysis?
A C18 reversed-phase column is a common and effective choice for the analysis of diterpenoid alkaloids like this compound. A typical column dimension would be 4.6 mm x 250 mm with a 5 µm particle size.
Q2: What is the recommended mobile phase for this compound quantification?
A gradient elution with a mixture of acetonitrile and a buffered aqueous phase is recommended to achieve good separation and peak shape. A common mobile phase composition is a mixture of acetonitrile and an ammonium acetate buffer. The pH of the mobile phase is critical for achieving good peak symmetry for alkaloids.
Q3: What is the optimal detection wavelength for this compound?
While a specific UV maximum absorption for this compound is not readily published, a wavelength of around 205 nm is often used for the analysis of similar diterpenoid alkaloids that lack a strong chromophore. It is advisable to perform a UV scan of a this compound standard to determine the optimal wavelength for maximum sensitivity.
Q4: How should I prepare my samples for HPLC analysis?
This compound is soluble in DMSO.[1][2] It is recommended to dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to ensure compatibility with the HPLC system. Samples should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the column and system.
Q5: What are the expected sources of variability in my results?
Variability in HPLC results can stem from several factors, including inconsistencies in mobile phase preparation, fluctuations in column temperature, degradation of the column, and improper sample preparation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic this compound and acidic silanol groups on the column packing material. | - Add a competitive base, such as triethylamine, to the mobile phase. - Adjust the mobile phase pH to be more acidic or basic to ensure the analyte is in a single ionic state. - Use a column with end-capping to minimize exposed silanol groups. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample carryover.[3] | - Use fresh, high-purity HPLC-grade solvents.[3] - Flush the injector and sample loop thoroughly between injections. - Run a blank gradient to identify the source of contamination. |
| Poor Resolution | Inadequate separation between this compound and other components in the sample. | - Optimize the mobile phase gradient profile. - Adjust the mobile phase pH. - Try a different column with a different stationary phase chemistry. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issues, or temperature fluctuations. | - Degas the mobile phase thoroughly. - Ensure all solvent lines are clean. - Check the detector lamp's performance and replace if necessary. - Use a column oven to maintain a stable temperature. |
| Pressure Fluctuations | Leaks in the system, air bubbles in the pump, or worn pump seals. | - Check all fittings for leaks and tighten as needed. - Purge the pump to remove any air bubbles. - Replace pump seals if they are worn. |
Experimental Protocol: HPLC Quantification of this compound
This protocol provides a general methodology for the quantification of this compound. Method validation and optimization are recommended for specific applications.
1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a validated HPLC method for an alkaloid similar to this compound. These values should be determined experimentally for the specific method being used.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Managing Autofluorescence of Guanfu Base A in Imaging
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging Guanfu base A?
Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, or by certain chemical compounds when they are excited by light. This intrinsic fluorescence can interfere with the detection of the specific signal from your fluorescent probe of interest, leading to a low signal-to-noise ratio and making it difficult to interpret your imaging data. When imaging the effects or localization of this compound, the compound itself or cellular components affected by it might exhibit autofluorescence, obscuring the intended signal.
Q2: Does this compound have known fluorescent properties?
This compound is a diterpenoid alkaloid isolated from Aconitum coreanum.[1][2] While its pharmacological properties as an antiarrhythmic agent are under investigation[2], there is currently no published data detailing its specific excitation and emission spectra or its intrinsic fluorescence (autofluorescence) characteristics. Therefore, it is crucial to experimentally determine its potential for autofluorescence under your specific imaging conditions.
Q3: What are the common sources of autofluorescence in cell and tissue imaging?
Common sources of autofluorescence in biological samples include:
-
Endogenous fluorophores: Molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin.[3][4] Lipofuscin, in particular, is an aggregate of oxidized proteins and lipids that accumulates with age and can be a significant source of autofluorescence.
-
Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines and proteins to form fluorescent products.
-
Extracellular matrix components: Collagen and elastin are highly autofluorescent, particularly in the blue-green region of the spectrum.
-
Red blood cells: Heme-containing molecules in red blood cells can cause autofluorescence.
-
Culture media components: Phenol red and some components of fetal bovine serum (FBS) can contribute to background fluorescence.
Troubleshooting Guide
This guide provides solutions to common issues encountered when dealing with autofluorescence in the presence of this compound.
Issue 1: High background fluorescence obscuring my signal of interest.
-
Question: I am observing a high level of background fluorescence across my sample when trying to image cells treated with this compound. How can I reduce this?
-
Answer: High background fluorescence can originate from the sample itself (autofluorescence) or the experimental reagents. Here are several strategies to mitigate this issue:
-
Optimize Your Imaging Wavelengths: Autofluorescence is often most prominent in the blue and green regions of the spectrum (350-550 nm). If possible, select fluorescent probes that excite and emit in the red or far-red regions (620-750 nm) to minimize spectral overlap with the autofluorescence.
-
Modify Your Fixation Protocol: Aldehyde fixatives are a common cause of autofluorescence. Consider the following modifications:
-
Switch to an organic solvent fixative: Try fixing your cells or tissues with ice-cold methanol or ethanol, which may reduce autofluorescence compared to aldehyde-based fixatives.
-
Quench aldehyde-induced autofluorescence: If you must use an aldehyde fixative, you can treat your samples with a quenching agent like sodium borohydride.
-
-
Use a Chemical Quenching Agent: Several reagents can be used to quench autofluorescence from various sources. The choice of quencher may depend on the source of the autofluorescence and your sample type.
-
Sudan Black B: Effective at reducing lipofuscin autofluorescence.
-
Copper Sulfate: Can reduce autofluorescence from lipofuscin.
-
Commercial Quenching Kits: Reagents like Vector® TrueVIEW® are designed to reduce autofluorescence from non-lipofuscin sources.
-
-
Issue 2: My untreated control samples show significant fluorescence.
-
Question: Even before adding my fluorescent probe, my control samples (treated only with this compound or vehicle) exhibit strong fluorescence. What could be the cause?
-
Answer: This indicates that either this compound itself is autofluorescent under your imaging conditions, or the vehicle/cell culture components are contributing to the background.
-
Characterize the Autofluorescence of this compound: First, determine the spectral properties of this compound.
-
Acquire an emission spectrum: Using a spectrophotometer or the spectral imaging capabilities of your confocal microscope, excite the this compound-treated sample at various wavelengths to determine its emission profile. This will help you choose fluorescent probes that are spectrally distinct.
-
-
Optimize Your Cell Culture and Staining Buffer:
-
Use phenol red-free media: Phenol red in cell culture media is fluorescent and can increase background.
-
Reduce FBS concentration: Fetal bovine serum can be a source of autofluorescence. Consider reducing its concentration or replacing it with bovine serum albumin (BSA) in your staining buffer.
-
-
Issue 3: I am unable to distinguish my specific signal from the background noise.
-
Question: The intensity of my specific fluorescent signal is very close to the background autofluorescence, making analysis difficult. How can I improve my signal-to-noise ratio?
-
Answer: Improving the signal-to-noise ratio involves enhancing your specific signal while reducing the background.
-
Choose Brighter Fluorophores: Select bright and photostable fluorophores, such as phycoerythrin (PE), allophycocyanin (APC), or modern synthetic dyes (e.g., Alexa Fluor, Dylight), to maximize your signal intensity.
-
Optimize Antibody/Probe Concentration: Titrate your fluorescently labeled antibodies or probes to find the optimal concentration that maximizes the specific signal without increasing non-specific binding and background.
-
Use Optimized Microscope Filter Sets: Employ narrow band-pass filters instead of long-pass filters to specifically collect the emission from your fluorophore of interest and exclude autofluorescence at adjacent wavelengths.
-
Image Processing Techniques: If the autofluorescence cannot be eliminated experimentally, you can use image analysis software to subtract the background. This can be done by acquiring an image of an unstained, this compound-treated sample and subtracting this "autofluorescence" image from your stained image.
-
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation.
-
Fixation: Fix your cells or tissues as per your standard protocol with an aldehyde-based fixative.
-
Washing: Wash the samples thoroughly with phosphate-buffered saline (PBS).
-
Quenching: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the samples in the NaBH₄ solution for 20-30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with your immunofluorescence or other staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slices.
-
Washing: Wash the sections in PBS.
-
Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Staining: Incubate the sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Destaining: Briefly wash the sections in 70% ethanol to remove excess stain.
-
Washing: Wash thoroughly in PBS.
-
Proceed with Staining: Continue with your immunofluorescence protocol.
Quantitative Data Summary
The effectiveness of various autofluorescence quenching methods can vary depending on the sample type and the source of autofluorescence. The following table summarizes the reported effectiveness of common techniques.
| Method | Target Autofluorescence Source | Reported Effectiveness | Reference |
| Sodium Borohydride | Aldehyde-induced | Variable, can be effective for glutaraldehyde | |
| Sudan Black B | Lipofuscin | Highly effective | |
| Copper Sulfate | Lipofuscin | Effective | |
| Vector® TrueVIEW® | Non-lipofuscin (e.g., collagen, red blood cells) | Effective in various tissues | |
| Use of Far-Red Dyes | General (avoids blue-green autofluorescence) | Highly effective strategy |
Diagrams
Caption: Experimental workflow for immunofluorescence imaging with an autofluorescence reduction step.
Caption: Logical workflow for troubleshooting autofluorescence when imaging this compound.
References
Technical Support Center: Guanfu base A Quality Control and Purity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quality control and purity assessment of Guanfu base A samples. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is widely used for routine purity analysis and quantification.[1][2] For more detailed analysis and identification of impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[3][4]
Q2: What are the common impurities that might be found in a this compound sample?
A2: this compound is a diterpenoid alkaloid isolated from Aconitum coreanum.[3] Therefore, common impurities may include other structurally related alkaloids from the same plant source, such as Guanfu base I, Guanfu base G, and atisine. Residual solvents from the extraction and purification process can also be present.
Q3: How can I confirm the identity of my this compound sample?
A3: The identity of this compound can be confirmed using a combination of analytical techniques. Mass spectrometry (MS) can be used to determine the molecular weight, with a precursor ion (m/z) of 430.22 observed for [M+H]+. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Comparing the obtained spectra with a certified reference standard is the definitive method for identity confirmation.
Q4: Are there any specific considerations for handling and storing this compound to maintain its purity?
A4: Like many alkaloids, this compound may be sensitive to factors such as light, temperature, and pH. It is recommended to store the compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guide
Issue 1: Inconsistent peak areas or retention times in HPLC analysis.
-
Possible Cause 1: Mobile phase instability.
-
Solution: Prepare fresh mobile phase daily. Ensure all solvents are properly degassed to prevent bubble formation, which can affect the pump performance and lead to inconsistent flow rates.
-
-
Possible Cause 2: Column degradation.
-
Solution: The performance of a C18 column can degrade over time. Flush the column with an appropriate solvent sequence (e.g., water, isopropanol, mobile phase) after each batch of analyses. If performance does not improve, consider replacing the column.
-
-
Possible Cause 3: Sample solvent mismatch.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase to prevent peak distortion.
-
Issue 2: Extra, unexpected peaks in the chromatogram.
-
Possible Cause 1: Sample degradation.
-
Solution: this compound may degrade under certain conditions. Prepare samples fresh and analyze them promptly. Investigate the stability of the compound in the chosen sample solvent. Forced degradation studies can help identify potential degradation products.
-
-
Possible Cause 2: Contamination.
-
Solution: Contamination can be introduced from glassware, solvents, or the instrument itself. Ensure all glassware is scrupulously clean. Run a blank injection of the sample solvent to check for contaminants.
-
-
Possible Cause 3: Presence of related alkaloids.
-
Solution: As this compound is often isolated from a natural source, it may co-elute with other similar alkaloids. Use a high-resolution column and optimize the gradient elution to improve the separation of these compounds. Mass spectrometry can help in identifying these co-eluting impurities.
-
Issue 3: Poor sensitivity in GC-MS analysis.
-
Possible Cause 1: Inefficient derivatization.
-
Solution: For GC analysis of polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. Optimize the derivatization reaction conditions (e.g., reagent concentration, temperature, and time). A common derivatizing agent is pentafluoropropionic anhydride.
-
-
Possible Cause 2: Active sites in the GC system.
-
Solution: Active sites in the injector liner or the column can cause adsorption of the analyte, leading to poor peak shape and low sensitivity. Use a deactivated liner and a column suitable for amine analysis.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Shimadzu C18 (150 × 2.0 mm, 5 µm) |
| Mobile Phase | 0.2% acetic acid–acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Table 2: UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 472.26 (Note: This is for Guanfu base G, a related compound, and may differ for this compound) |
| Product Ion (m/z) | 310.03 (Note: This is for Guanfu base G, a related compound, and may differ for this compound) |
| Column | Acquity UPLC® BEH C18 (2.1mm×50mm I.D., 1.7µm) |
| Mobile Phase | Gradient elution with methanol and ultrapure water |
Table 3: GC-MS Method Validation Data for this compound
| Parameter | Value |
| Linearity Range | 0.1-20.0 µg/mL and 1.0-30.0 µg/mL |
| Limit of Detection | 0.05 µg/mL (S/N=5) |
| Intra-assay Precision | < 6% |
| Inter-assay Precision | < 10% |
| Accuracy | 97.60+/-5.99% and 99.70+/-3.30% |
| Absolute Recovery | 77.35 - 83.85% |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in methanol to make a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the this compound sample and dissolve it in methanol to make a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, use a reference standard for each known impurity to calculate their respective concentrations.
-
Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
To 100 µL of the this compound sample solution (in a suitable organic solvent like toluene), add an internal standard (e.g., metoprolol).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pentafluoropropionic anhydride and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent and reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum. The derivatized product will be dipentafluoropropionyl-GFA.
-
For quantification, create a calibration curve using the peak area ratio of the derivatized this compound to the internal standard.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Logic for HPLC Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of Guanfu base G and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Effects of Guanfu Base A on Cell Viability
Disclaimer: Scientific literature extensively details the role of Guanfu Base A as a Class I antiarrhythmic drug and a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[1] However, there is a notable lack of specific published data on its direct effects on cell viability, including IC50 values across different cell lines, and its influence on apoptosis and the cell cycle. This guide provides a framework for researchers initiating studies on the potential cytotoxic effects of this compound, drawing on information from related Aconitum alkaloids and general best practices in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
This compound is primarily characterized as a diterpenoid alkaloid with significant antiarrhythmic properties.[1] It functions by selectively inhibiting the late sodium current (INa,L) in cardiac myocytes. Additionally, it is a potent and specific noncompetitive inhibitor of CYP2D6 in human liver microsomes, an enzyme responsible for metabolizing approximately 25% of clinically used drugs.[1]
Q2: Is there any information on the cytotoxic effects of this compound?
Currently, there is a significant gap in the scientific literature regarding the direct cytotoxic effects of this compound on either cancerous or non-cancerous cell lines. While research on other alkaloids from the Aconitum genus, such as aconitine, has indicated potential anti-proliferative and pro-apoptotic effects in various cancer cell lines, these findings cannot be directly extrapolated to this compound due to potential variations in biological activity arising from minor structural differences.[2]
Q3: What starting concentration of this compound should I use for my cell viability experiments?
Given the absence of established IC50 values for this compound, it is recommended to perform a dose-response study over a broad range of concentrations. Based on studies of other Aconitum alkaloids, a starting range from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 100 µM) would be appropriate for an initial screening.
Q4: Which cell lines should I use to test the effects of this compound?
The choice of cell lines should be guided by your research question. If you are investigating potential anti-cancer effects, a panel of cell lines from different tissues of origin (e.g., lung, breast, colon) is recommended. It is also crucial to include a non-cancerous cell line to assess for general cytotoxicity.
Q5: What are the potential mechanisms by which this compound could affect cell viability?
Based on the activities of related Aconitum alkaloids, potential mechanisms could include the induction of apoptosis (programmed cell death) or cell cycle arrest.[3] Investigating these possibilities would require further assays beyond a simple viability test, such as flow cytometry for cell cycle analysis and apoptosis markers (e.g., Annexin V staining), and western blotting for key proteins in these pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully and consistently. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidified barrier. | |
| No observable effect on cell viability even at high concentrations | This compound may not be cytotoxic to the chosen cell line. | Test on a different, potentially more sensitive, cell line. Confirm the activity of the compound through other means if possible. |
| The compound may have degraded. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| "Negative" cell viability (absorbance lower than blank) | Contamination of the culture | Inspect the cells under a microscope for signs of bacterial or fungal contamination. Use aseptic techniques. |
| Interference of this compound with the assay chemistry | Run a control with this compound in cell-free media to see if it directly reacts with the assay reagent (e.g., MTT). | |
| Inconsistent results between experiments | Variation in cell passage number or confluency | Use cells within a consistent range of passage numbers. Seed cells to reach a specific confluency at the time of treatment. |
| Differences in incubation times | Standardize all incubation times for cell treatment and assay steps. |
Data on Related Aconitum Alkaloids
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activities of other diterpenoid alkaloids from the Aconitum genus against various cancer cell lines. This may provide a useful reference for designing experiments.
| Alkaloid | Cell Line | IC50 / GI50 (µM) |
| Aconitine | Human oral squamous cell carcinoma (KBv200) | 224.91 µg/mL (High) |
| Lipomesaconitine | Human oral squamous cell carcinoma (KB) | 9.9 |
| Lipoaconitine | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 |
| Lipojesaconitine | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 |
| Bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS) | NCI-60 Panel (Leukemia, Melanoma, Colon, Breast) | 0.12 - 6.5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media with MTT and solubilization solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptosis pathways for Aconitum alkaloids.
Caption: Troubleshooting flowchart for cell viability assays.
References
- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
Guanfu Base A Technical Support Center: Ensuring Consistent Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Guanfu base A (GFA).
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors. This guide provides a systematic approach to identifying and mitigating these sources of inconsistency.
Issue: High Variability in Cell-Based Assay Results
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent Seeding Density | Use a hemocytometer or automated cell counter to ensure uniform cell seeding density across all wells and plates. |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Ensure complete dissolution before diluting in culture medium.[1] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
Issue: Inconsistent Efficacy in Animal Studies
| Potential Cause | Recommended Solution |
| Animal Strain, Age, and Sex | Use a well-defined and consistent animal strain.[2] Match the age and sex of animals across all experimental groups.[2] |
| Route of Administration and Formulation | The route of administration (e.g., oral, intravenous) significantly impacts bioavailability.[2] Ensure the administration technique and the vehicle for GFA are consistent.[2] |
| Dosing Accuracy | Precise dosing is critical. Calibrate balances and ensure accurate calculation of dosages based on the most recent animal weights. |
| Environmental Factors | Standardize housing conditions, including light-dark cycles, temperature, and diet, as these can influence drug metabolism. |
| Species-Specific Metabolism | Be aware of species differences in drug metabolism. For example, GFA inhibits CYP2D6 in humans, monkeys, and dogs, but not in mice or rats. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diterpenoid alkaloid that functions as a Class I antiarrhythmic drug. Its principal mechanism is the selective inhibition of the late sodium current (INa,L) in cardiac myocytes. This selective inhibition is key to its antiarrhythmic effects.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Starting concentrations will depend on the specific assay and cell type. Based on published data, IC50 values for INa,L inhibition are in the low micromolar range. A good starting point for a dose-response curve would be to test a range from 0.1 µM to 100 µM.
Q3: Are there known off-target effects for this compound?
A3: While GFA is selective for the late sodium current, it can also inhibit other ion channels at higher concentrations, including the transient sodium current (INa,T) and the hERG potassium channel. It is also a potent inhibitor of the CYP2D6 enzyme in some species.
Q4: How should I prepare this compound for my experiments?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. For cell-based assays, this stock solution can then be serially diluted in the culture medium to achieve the desired final concentrations. It is recommended to prepare fresh solutions for each experiment to avoid degradation.
Q5: What are the potential signaling pathways affected by this compound?
A5: While the primary target is the cardiac sodium channel, related compounds from Aconitum coreanum have been shown to influence pathways such as PI3K/Akt/mTOR and NF-κB. These pathways are involved in cell growth, survival, and inflammation.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound from published studies.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Method | IC50 (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 273 |
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |
Experimental Protocols
1. General Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the general cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of GFA in culture medium. Replace the old medium with the GFA-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
2. Whole-Cell Patch Clamp for Ion Channel Activity
This protocol is for measuring the effect of this compound on cardiac ion currents.
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., Nav1.5 for INa,L or hERG).
-
Electrophysiological Recording: Achieve a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocols:
-
For INa,L: Hold the cell at -120 mV and apply a depolarizing pulse to -20 mV for 500 ms.
-
For hERG: Hold the cell at -80 mV, depolarize to +20 mV for 2 seconds, and then repolarize to -50 mV to record the tail current.
-
-
Compound Application: After establishing a stable baseline, perfuse the cell with different concentrations of GFA.
-
Data Analysis: Measure the current amplitude before and after GFA application to determine the percentage of inhibition and calculate the IC50 value.
Visualizations
Caption: Molecular targets of this compound.
Caption: General experimental workflow for this compound studies.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Guanfu Base A and Other Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties and efficacy of Guanfu base A (GFA), a novel antiarrhythmic agent, with established Class I antiarrhythmic drugs. The information is intended to support research and development efforts in the field of cardiac arrhythmia therapeutics.
Introduction to this compound and Class I Antiarrhythmic Drugs
This compound is a diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum coreanum. Preclinical and clinical studies have demonstrated its antiarrhythmic properties, positioning it as a compound with a mechanism of action similar to Class I antiarrhythmic drugs.
Class I antiarrhythmic drugs are sodium channel blockers, which are further subdivided based on their effect on the cardiac action potential duration (APD) and their kinetics of sodium channel blockade:
-
Class Ia: (e.g., Quinidine, Procainamide) Moderately block sodium channels and prolong the APD.
-
Class Ib: (e.g., Lidocaine, Mexiletine) Mildly block sodium channels and shorten the APD.
-
Class Ic: (e.g., Flecainide, Propafenone) Markedly block sodium channels with minimal effect on APD.
Comparative Efficacy: Electrophysiological Effects
The primary mechanism of action for Class I antiarrhythmic drugs is the modulation of cardiac ion channels. The following tables summarize the inhibitory potency (IC50) of this compound and other Class I drugs on key cardiac ion channels, as well as their effects on the cardiac action potential.
Ion Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function.
| Drug | Class | Peak Nav1.5 (IC50 in µM) | Late Nav1.5 (IC50 in µM) | hERG (KCNH2) (IC50 in µM) |
| This compound | Class I-like | 21.17[1] | 1.57[1] | 273[1] |
| Quinidine | Ia | 28.9[2][3] | 12.0 | 0.32 - 3.0 |
| Procainamide | Ia | Not Found | Not Found | ~139 |
| Lidocaine | Ib | ~20.4 - 27 | Not Found | 88.63 |
| Mexiletine | Ib | 23.6 (use-dependent) | Not Found | 3.7 |
| Flecainide | Ic | 5.5 - 10.7 | Not Found | 1.49 - 3.91 |
| Propafenone | Ic | Not Found | Not Found | 0.44 |
Effects on Cardiac Action Potential
| Drug | Class | Effect on Phase 0 Depolarization | Effect on Action Potential Duration (APD) |
| This compound | Class I-like | Decrease | Prolongation |
| Quinidine | Ia | Moderate Decrease | Prolongation |
| Procainamide | Ia | Moderate Decrease | Prolongation |
| Lidocaine | Ib | Mild Decrease | Shortening |
| Mexiletine | Ib | Mild Decrease | Shortening |
| Flecainide | Ic | Marked Decrease | Minimal Effect |
| Propafenone | Ic | Marked Decrease | Minimal Effect |
Clinical Efficacy: this compound vs. Propafenone
Clinical trials and meta-analyses have directly compared the efficacy and safety of this compound with propafenone, a Class Ic antiarrhythmic drug, in patients with ventricular arrhythmias.
A meta-analysis of 14 randomized controlled trials involving 1,294 patients concluded that GFA injection has a similar effect to propafenone injection in treating premature ventricular beats and supraventricular tachycardia. In some instances, GFA was found to be safer and more beneficial than propafenone. Specifically, one study indicated that GFA had a better effect on premature ventricular beats. However, GFA's effectiveness was reported to be lesser than propafenone concerning the mean converting time, systolic blood pressure, and the QRS complex. A double-blind, randomized controlled trial with 201 patients found that intravenous GFA has a comparable effect to intravenous propafenone in controlling premature ventricular contractions, with better tolerance and fewer severe adverse events.
Experimental Protocols
Whole-Cell Patch Clamp for Ion Channel Inhibition (IC50 Determination)
This technique is used to measure the flow of ions through specific channels in the cell membrane of isolated cardiac myocytes or cell lines expressing the channel of interest (e.g., HEK293 cells expressing hNav1.5 or hERG).
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or cultured cell lines are grown to an appropriate confluency.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane to form a high-resistance seal (GΩ seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current.
-
Solutions:
-
External Solution (for Nav1.5): Contains (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.
-
Internal Solution (for Nav1.5): Contains (in mM): CsF, CsCl, EGTA, HEPES, and NaF. The pH is adjusted to 7.2.
-
External Solution (for hERG): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES. The pH is adjusted to 7.4.
-
Internal Solution (for hERG): Contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP-Mg. The pH is adjusted to 7.2.
-
-
Voltage Protocol: Specific voltage-clamp protocols are applied to isolate the current of interest. For example, to measure peak Nav1.5 current, the cell is held at a negative potential (e.g., -120 mV) and then depolarized to various test potentials. To study the late sodium current, a prolonged depolarization step is used. For hERG current, a depolarizing pulse is followed by a repolarizing step to elicit a characteristic "tail" current.
-
Data Analysis: The drug is applied at increasing concentrations, and the resulting inhibition of the ionic current is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Action Potential Duration Measurement
This method is used to assess the effect of a drug on the overall electrical activity of a single cardiac myocyte.
-
Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig).
-
Recording Setup: A sharp microelectrode or a patch pipette in the current-clamp configuration is used to impale the myocyte and record the membrane potential.
-
Experimental Procedure: Action potentials are elicited by injecting a brief suprathreshold current pulse. The cell is superfused with a control solution, and baseline action potentials are recorded. The drug is then added to the superfusate at the desired concentration, and the changes in action potential parameters are recorded.
-
Data Analysis: The action potential duration is typically measured at 50% and 90% of repolarization (APD50 and APD90). The effects of the drug are quantified by comparing the APD before and after drug application.
Visualizations
Signaling Pathway of Class I Antiarrhythmic Drugs
Caption: Mechanism of action for Class I antiarrhythmic drugs.
Experimental Workflow for Electrophysiological Assessment
Caption: General workflow for electrophysiological drug screening.
References
Comparative Analysis of Guanfu Base A and Guanfu Base G: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Guanfu base A (GFA) and Guanfu base G (GFG), two alkaloids isolated from the tuber of Aconitum coreanum. While both compounds are recognized for their potential therapeutic applications, this compound has been more extensively studied, particularly for its antiarrhythmic properties. This document aims to present the available experimental data to facilitate a clear comparison of their pharmacological profiles for researchers, scientists, and drug development professionals.
Summary of Pharmacological Properties
This compound is a novel heterocyclic antiarrhythmic drug that has been in phase IV clinical trials in China.[1] Its primary mechanisms of action include the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel and the Cytochrome P450 2D6 (CYP2D6) enzyme. The inhibition of the hERG channel is central to its antiarrhythmic effects, characteristic of Class III antiarrhythmic agents, by prolonging the action potential duration.[2]
Information on Guanfu base G is more limited.[2] However, a pharmacokinetic study in rats has been conducted, and its effects on the hERG K+ channel have been directly compared with this compound.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Guanfu base G, primarily focusing on their interaction with key molecular targets and their pharmacokinetic properties.
| Parameter | This compound (GFA) | Guanfu base G (GFG) | Reference |
| hERG Channel Inhibition (IC50) | 1.64 mM | Not explicitly stated in the provided text, but a comparative study exists. | |
| CYP2D6 Inhibition (Ki, human liver microsomes) | 1.20 ± 0.33 μM | No data available | |
| CYP2D6 Inhibition (Ki, recombinant human) | 0.37 ± 0.16 μM | No data available | |
| CYP2D Inhibition (Ki, monkey microsomes) | 0.38 ± 0.12 μM | No data available | |
| CYP2D Inhibition (Ki, dog microsomes) | 2.4 ± 1.3 μM | No data available | |
| Pharmacokinetics in Rats (Terminal Elimination Half-life) | No data available | 3.72 h (intravenous) | |
| Pharmacokinetics in Rats (Absolute Bioavailability) | No data available | 83.06% (oral) |
Detailed Experimental Protocols
hERG K+ Channel Inhibition Assay
The inhibitory effects of this compound and Guanfu base G on the hERG K+ channel were assessed using the whole-cell patch-clamp technique in human embryonic kidney 293 (HEK293) cells transiently transfected with hERG complementary DNA.
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with the hERG cDNA.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains standard physiological ion concentrations. The intracellular (pipette) solution is formulated to isolate the hERG current.
-
Drug Application: The test compounds (this compound or Guanfu base G) are dissolved in the extracellular solution at various concentrations and perfused onto the cells.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG channel currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the tail current, which is characteristic of hERG.
-
Data Analysis: The peak tail current amplitude is measured before and after the application of the test compound. The concentration-response curve is then plotted to determine the IC50 value.
CYP2D6 Inhibition Assay
The inhibitory potential of this compound on CYP2D6 activity was determined using human liver microsomes (HLMs) and recombinant human CYP2D6 (rCYP2D6).
-
Incubation: The reaction mixture contains HLMs or rCYP2D6, a CYP2D6-specific substrate (e.g., dextromethorphan or bufuralol), and various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Metabolite Quantification: The formation of the metabolite (e.g., dextrorphan from dextromethorphan) is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., noncompetitive inhibition).
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Molecular targets and effects of this compound.
Caption: Experimental workflow for hERG channel inhibition assay.
Conclusion
The available data indicates that this compound is a potent inhibitor of both the hERG K+ channel and the CYP2D6 enzyme, providing a clear mechanism for its antiarrhythmic effects and potential for drug-drug interactions. While a direct comparison of the hERG inhibitory activity between this compound and Guanfu base G has been performed, the specific IC50 value for GFG is not detailed in the provided search results. Furthermore, there is a significant lack of data regarding the effects of Guanfu base G on CYP enzymes. The pharmacokinetic profile of Guanfu base G in rats, however, is established, showing good oral bioavailability.
For a more complete comparative analysis, further studies are required to elucidate the full pharmacological profile of Guanfu base G, particularly its activity on various ion channels and metabolic enzymes. Researchers are encouraged to consult the primary literature for more in-depth information and to design future experiments that can directly compare the efficacy and safety of these two related alkaloids.
References
Cross-Validation of Guanfu Base A's Effect on hERG Channels: A Comparative Guide
This guide provides a detailed comparison of the electrophysiological effects of Guanfu Base A (GFA) on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in cardiac repolarization, and its inhibition can lead to QT interval prolongation, a potential risk for life-threatening arrhythmias such as Torsades de Pointes.[1][2] Consequently, assessing the interaction of new chemical entities with the hERG channel is a mandatory step in preclinical drug safety evaluation.[2]
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of GFA's hERG inhibitory potential against its related alkaloid, Guanfu Base G (GFG), and other well-characterized hERG inhibitors. All quantitative data is presented in a standardized format, and detailed experimental protocols are provided to facilitate cross-study validation.
Quantitative Data Comparison: hERG Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's effect on the hERG channel. The following table summarizes the IC50 values for this compound and a panel of comparator compounds, providing a quantitative basis for assessing its relative hERG liability.
| Compound | IC50 | Cell Line | Temperature |
| This compound (GFA) | 1.64 mM | HEK293 | Not Specified |
| Guanfu Base G (GFG) | 17.9 µM | HEK293 | Not Specified |
| Cisapride | 6.5 nM - 44.5 nM | HEK293 / CHO-K1 | Room Temp - 37°C |
| Dofetilide | 7 nM - 0.32 µM | HEK293 / Oocytes | 37°C |
| Terfenadine | 31 nM - 350 nM | HEK293 / Oocytes | Room Temp - 37°C |
| Verapamil | 143 nM - 214 nM | HEK293 / Oocytes | 37°C |
| Propafenone | 0.44 µM | HEK293 | 37°C |
| Flecainide | 1.49 µM - 3.91 µM | HEK293 | 37°C |
| Ranolazine | 8.03 µM - 106 µM | Cell Lines / Oocytes | Not Specified |
Note: IC50 values can vary based on experimental conditions such as cell type, temperature, and the specific voltage protocol used.[3]
This compound and Guanfu Base G are both reported to inhibit the hERG channel current in a concentration-, voltage-, and time-dependent manner.[4] However, GFG is a significantly more potent inhibitor of the hERG channel than GFA. The data suggests that this compound may have a lower risk of causing QT prolongation compared to Guanfu Base G.
Experimental Protocols
The most common method for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp technique, performed on a cell line stably expressing the hERG channel, such as Human Embryonic Kidney 293 (HEK293) cells.
Whole-Cell Patch-Clamp Electrophysiology for hERG Assay
Objective: To measure the inhibitory effect of a test compound on the hERG potassium current (IKr).
Methodology:
-
Cell Preparation: HEK293 cells stably transfected with the hERG complementary DNA are cultured and prepared into a single-cell suspension for electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. The pH is adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
A high-resistance "giga-seal" (≥1 GΩ) is formed between the recording micropipette and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
The cell's membrane potential is clamped, and a specific voltage protocol is applied to elicit hERG currents.
-
-
Voltage-Clamp Protocol (FDA Recommended):
-
The cell is held at a potential of -80 mV.
-
A depolarizing step to +40 mV is applied to activate the channels.
-
A subsequent repolarizing "ramp down" phase to -80 mV over 100 ms is used to measure the peak outward tail current, which is characteristic of hERG channels.
-
This protocol is repeated at regular intervals (e.g., every 5 seconds) to ensure a stable baseline current before applying the test compound.
-
-
Compound Application and Data Analysis:
-
After establishing a stable baseline current, the external solution containing the vehicle control is perfused over the cell, followed by increasing concentrations of the test compound.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline.
-
The concentration-response data is then fitted to the Hill equation to determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and processes involved in the assessment of hERG channel activity.
Caption: Simplified diagram of hERG channel function in cardiac repolarization and its inhibition by drugs.
References
comparing the CYP2D6 inhibitory potency of Guanfu base A to quinidine
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug development, understanding the potential for drug-drug interactions is paramount. A key enzyme in this regard is Cytochrome P450 2D6 (CYP2D6), responsible for the metabolism of a significant portion of commonly prescribed drugs. Inhibition of this enzyme can lead to altered drug efficacy and an increased risk of adverse effects. This guide provides a detailed comparison of the CYP2D6 inhibitory potency of Guanfu base A (GFA), a novel antiarrhythmic agent, and quinidine, a well-established potent CYP2D6 inhibitor.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key inhibitory parameters for this compound and quinidine against CYP2D6, as determined by in vitro studies. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Test System | Substrate | Inhibition Metric | Value (µM) | Inhibition Type |
| This compound | Human Liver Microsomes (HLMs) | Dextromethorphan | Ki | 1.20 ± 0.33[1][2][3] | Noncompetitive[1][2] |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Ki | 0.37 ± 0.16 | - | |
| Quinidine | - | - | IC50 | 0.02 | - |
| Alginate Microarray with CYP2D6 | - | IC50 | 0.008 | - | |
| Human Liver Microsomes (HLMs) | - | IC50 | 0.063 | - | |
| CYP2D61 transfected HepG2 cells | AMMC | Ki | 0.012 | Competitive | |
| CYP2D61 transfected HepG2 cells | Bufuralol | Ki | 0.018 | Competitive |
Based on the available data, quinidine demonstrates a significantly higher inhibitory potency against CYP2D6 than this compound . The Ki and IC50 values for quinidine are consistently in the nanomolar range, while the Ki for this compound is in the micromolar range. This suggests that quinidine is a more potent inhibitor of CYP2D6-mediated metabolism.
Experimental Methodologies
The determination of CYP2D6 inhibition involves in vitro assays using various enzyme sources and probe substrates. The following sections detail the typical experimental protocols employed in such studies.
In Vitro CYP2D6 Inhibition Assay
A standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against CYP2D6 typically follows the workflow below.
References
- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. [PDF] this compound, an Antiarrhythmic Alkaloid of Aconitum coreanum, Is a CYP2D6 Inhibitor of Human, Monkey, and Dog Isoforms | Semantic Scholar [semanticscholar.org]
A Head-to-Head Examination of Guanfu Base A and Lidocaine on Sodium Channel Blockade
In the landscape of pharmacological agents targeting ion channels, both Guanfu base A (GFA) and lidocaine have emerged as significant sodium channel blockers. This compound, an alkaloid derived from Aconitum coreanum, is a novel antiarrhythmic drug, while lidocaine is a well-established local anesthetic and a Class Ib antiarrhythmic agent.[1][2][3][4] This guide provides a detailed, data-driven comparison of their effects on sodium channels, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Inhibitory Potency
The primary mechanism of action for both this compound and lidocaine involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[5] The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). While a direct head-to-head study under identical experimental conditions is not available in the public domain, we can compare their effects on different components of the sodium current from separate studies.
This compound has been shown to selectively inhibit the late sodium current (INa,L) over the transient sodium current (INa,T) in guinea pig ventricular myocytes. In contrast, lidocaine is known to block both the open and inactivated states of the sodium channel, with its potency varying depending on the channel subtype and the specific experimental conditions.
| Compound | Sodium Current Component | IC50 (µM) | Test System |
| This compound | Late Sodium Current (INa,L) | 1.57 | Guinea Pig Ventricular Myocytes |
| Transient Sodium Current (INa,T) | 21.17 | Guinea Pig Ventricular Myocytes | |
| Lidocaine | Cardiac Sodium Channels (general) | Varies (µM to mM range) | Various (e.g., recombinant human cardiac Na+ channels, canine cardiac myocytes) |
Note: The IC50 values for lidocaine can vary significantly based on factors such as the specific sodium channel isoform, the holding potential, and the frequency of stimulation due to its state-dependent binding properties. A direct comparison of the IC50 values with this compound should be made with caution due to the different experimental models and protocols used.
Mechanism of Action and State-Dependent Blockade
This compound 's preferential blockade of the late sodium current suggests a potential mechanism for its antiarrhythmic effects with a lower risk of adverse effects on normal cardiac conduction. The late sodium current is known to contribute to arrhythmogenesis in various cardiac pathologies.
Lidocaine , as a Class Ib antiarrhythmic, exhibits a "use-dependent" or "state-dependent" block of sodium channels. This means it has a higher affinity for the open and inactivated states of the channel, which are more prevalent during high-frequency firing, such as in tachyarrhythmias. This property allows lidocaine to selectively target abnormally active cardiac tissue. Lidocaine's interaction with the sodium channel is thought to involve modification of the channel's voltage sensors, leading to a reduction in channel opening.
Experimental Protocols
The data presented for this compound and the general understanding of lidocaine's effects are primarily derived from electrophysiological studies using the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Recording of Sodium Currents
Objective: To measure the inhibitory effect of this compound or lidocaine on voltage-gated sodium currents in isolated cardiomyocytes or cell lines expressing specific sodium channel subtypes.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles) or cultured cell lines (e.g., HEK293 cells) stably expressing the sodium channel of interest are prepared.
-
Electrode and Solution Preparation: Borosilicate glass pipettes are pulled to create microelectrodes with a resistance of 1-3 MΩ when filled with an internal solution. The internal solution is designed to mimic the intracellular ionic environment, and the external solution mimics the extracellular environment.
-
Giga-seal Formation and Whole-Cell Configuration: The microelectrode is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal." Further suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular voltage and measurement of the total membrane current.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and isolate the sodium currents.
-
For Transient Current (INa,T): From a holding potential of around -100 mV (to ensure most channels are in the resting state), a series of depolarizing voltage steps (e.g., to -10 mV) are applied to activate the channels.
-
For Late Current (INa,L): A longer depolarizing pulse is applied to observe the sustained component of the sodium current.
-
-
Drug Application: The test compound (this compound or lidocaine) is applied to the external solution at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized. The peak inward current is measured to determine the effect of the compound on INa,T, while the current at the end of the depolarizing pulse is measured for INa,L. Dose-response curves are constructed by plotting the percentage of current inhibition against the drug concentration to calculate the IC50 value.
Signaling Pathways and Molecular Interactions
Both this compound and lidocaine are direct blockers of the sodium channel pore. Their mechanism does not typically involve intricate intracellular signaling pathways for their primary blocking action. The interaction is a direct binding to the sodium channel protein itself.
Lidocaine is known to access its binding site from the intracellular side of the membrane and has a higher affinity for the channel when it is in the open or inactivated state. The binding site is located within the pore of the channel.
The precise molecular determinants of this compound binding to the sodium channel are less well-characterized in publicly available literature compared to lidocaine. However, its selective inhibition of the late sodium current suggests a potentially different or more specific interaction with the channel protein compared to lidocaine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating Guanfu Base A's Mechanism of Action: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated significant therapeutic potential as both an antiarrhythmic and an anti-inflammatory agent. While its clinical efficacy is being explored, a comprehensive understanding of its precise mechanism of action at the molecular level is crucial for targeted drug development and optimization. This guide provides a comparative framework for validating the proposed mechanisms of GFA, with a special focus on the application of knockout models to provide definitive evidence.
Proposed Mechanisms of Action of this compound
Current research suggests that this compound exerts its therapeutic effects through multiple signaling pathways. As an antiarrhythmic, GFA is known to selectively inhibit the late sodium current (INaL). Its anti-inflammatory and cytoprotective effects are believed to be mediated through the modulation of the NF-κB, MAPK, and PI3K/Akt/Nrf2 signaling pathways.
Hypothetical Validation Framework Using Knockout Models
To date, direct validation of this compound's mechanism of action using knockout models has not been extensively reported in publicly available literature. However, such models are the gold standard for confirming drug-target engagement and downstream effects. Below, we outline a hypothetical experimental framework for validating the proposed mechanisms of GFA.
Experimental Workflow for Validating GFA's Mechanism of Action
Caption: Hypothetical workflow for validating GFA's mechanism using knockout models.
Validating the Antiarrhythmic Mechanism: Targeting the Late Sodium Current
GFA's primary antiarrhythmic effect is attributed to its inhibition of the late component of the cardiac sodium current (INaL), which is encoded by the SCN5A gene. An enhanced late sodium current is associated with various arrhythmias.
Hypothetical Knockout Model Approach
To validate that GFA's antiarrhythmic effects are mediated through the inhibition of the late sodium current, a knockout model of a specific SCN5A variant known to increase this current would be invaluable.
Expected Outcomes:
| Model | Treatment | Expected Effect on Late Sodium Current | Implication for GFA's Mechanism |
| Wild-Type Cardiomyocytes | This compound | Significant Inhibition | Establishes baseline efficacy |
| SCN5A Knock-in (Late INaL enhancing mutation) | This compound | Significant Inhibition | Confirms GFA's ability to counteract the pathological effect |
| SCN5A Knockout | This compound | No measurable late sodium current to inhibit | Demonstrates the specificity of GFA for the SCN5A-mediated current |
Experimental Protocol: Whole-Cell Patch Clamp for Late Sodium Current Measurement
-
Cell Preparation: Isolate ventricular myocytes from wild-type and relevant SCN5A knockout or knock-in mouse models.
-
Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Voltage Protocol: Apply a voltage protocol designed to elicit and isolate the late sodium current. A typical protocol involves a long depolarizing step (e.g., 500 ms) from a holding potential of -120 mV to -20 mV.
-
Data Acquisition: Record the resulting sodium current. The peak current occurs within the first few milliseconds, while the late current is the sustained component measured during the later phase of the depolarizing pulse.
-
Drug Application: Perfuse the cells with varying concentrations of this compound and record the changes in the late sodium current.
-
Analysis: Quantify the inhibition of the late sodium current by GFA and determine the IC50 value.
Validating the Anti-inflammatory Mechanism: Targeting NF-κB and MAPK Pathways
GFA has been reported to possess anti-inflammatory properties, potentially by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation involves the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65 subunit to the nucleus.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Hypothetical Knockout Model Approach for NF-κB
To confirm GFA's inhibitory effect on the NF-κB pathway, a knockout of a key upstream kinase, such as IKKβ (Ikbkb), would be instrumental.
Expected Outcomes:
| Model | Treatment with Inflammatory Stimulus (e.g., LPS) + GFA | Expected Effect on p65 Nuclear Translocation | Implication for GFA's Mechanism |
| Wild-Type Macrophages | GFA inhibits LPS-induced p65 translocation | Suggests GFA acts on the NF-κB pathway | |
| Ikbkb Knockout Macrophages | No LPS-induced p65 translocation, GFA has no further effect | Confirms that GFA's effect is dependent on IKKβ activity |
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
-
Cell Culture and Treatment: Culture wild-type and Ikbkb knockout macrophages. Pre-treat with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes.
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in regulating inflammation.
Hypothetical Knockout Model Approach for MAPK
Validating GFA's effect on MAPK pathways would involve using knockout models for specific MAPK kinases (e.g., MKK3/6 for p38).
Expected Outcomes:
| Model | Treatment with Inflammatory Stimulus + GFA | Expected Effect on p38 Phosphorylation | Implication for GFA's Mechanism |
| Wild-Type Cells | GFA inhibits stimulus-induced p38 phosphorylation | Suggests GFA modulates the p38 MAPK pathway | |
| Mkk3/6 Double Knockout Cells | No stimulus-induced p38 phosphorylation, GFA has no further effect | Confirms GFA's action is upstream of or at the level of MKK3/6 |
Experimental Protocol: Western Blot for MAPK Phosphorylation
-
Cell Lysis: Culture and treat cells as described above. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Also, probe for total ERK, JNK, and p38 as loading controls.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total MAPK.
Validating the Cytoprotective Mechanism: Targeting the PI3K/Akt/Nrf2 Pathway
Recent studies suggest that the protective effects of Aconitum coreanum extracts, from which GFA is derived, against ischemic injury may be mediated by the PI3K/Akt and Keap1/Nrf2 pathways. The Nrf2 pathway is a key regulator of cellular antioxidant responses.
Caption: Proposed activation of the PI3K/Akt/Nrf2 pathway by this compound.
Hypothetical Knockout Model Approach for Nrf2
A knockout model for Nrf2 (Nfe2l2) would be the most direct way to validate GFA's role in this pathway.
Expected Outcomes:
| Model | Treatment with Oxidative Stressor + GFA | Expected Effect on Antioxidant Gene Expression | Implication for GFA's Mechanism |
| Wild-Type Cells | GFA enhances the expression of Nrf2 target genes (e.g., HO-1) | Suggests GFA activates the Nrf2 pathway | |
| Nfe2l2 Knockout Cells | No induction of Nrf2 target genes, GFA has no effect | Confirms that the antioxidant effect of GFA is Nrf2-dependent |
Experimental Protocol: Nrf2 Activation Assay
-
Cell Culture and Treatment: Culture wild-type and Nfe2l2 knockout cells. Treat with this compound, with or without an oxidative stressor (e.g., H2O2).
-
Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions from the cells.
-
Western Blot: Perform western blotting on the nuclear extracts using an antibody against Nrf2 to assess its nuclear translocation.
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the expression levels of Nrf2 target genes, such as heme oxygenase-1 (Hmox1) and NAD(P)H quinone dehydrogenase 1 (Nqo1).
Comparative Performance with Alternatives
To fully evaluate the therapeutic potential of this compound, its performance should be compared to existing drugs that target similar pathways.
| Target Pathway | This compound (Hypothetical Data) | Alternative Drug | Alternative Drug Performance Data |
| Late Sodium Current | Potent inhibitor (IC50 in low µM range) | Ranolazine | Known inhibitor of late INaL |
| NF-κB Signaling | Inhibition of p65 translocation | Bay 11-7082 (IKK inhibitor) | Potent and specific inhibitor of IκBα phosphorylation |
| p38 MAPK Signaling | Inhibition of p38 phosphorylation | SB203580 | Selective p38 MAPK inhibitor |
| Nrf2 Activation | Induction of HO-1 expression | Sulforaphane | Potent activator of the Nrf2 pathway |
Conclusion
While this compound shows great promise as a multi-target therapeutic agent, rigorous validation of its mechanism of action is paramount. The use of knockout models, as outlined in this guide, provides a clear and definitive path to understanding how GFA engages its molecular targets and elicits its pharmacological effects. The data generated from such studies will be invaluable for the continued development of GFA and related compounds as safe and effective therapies for cardiac arrhythmias and inflammatory diseases.
Comparative Study of Guanfu Base A Extraction from Aconitum coreanum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Guanfu base A, a diterpenoid alkaloid with significant antiarrhythmic and anti-inflammatory properties isolated from the root of Aconitum coreanum. The following sections detail the efficiency, yield, and procedural specifics of each method, supported by experimental data to inform the selection of the most suitable extraction strategy for research and development purposes.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing processing time and energy consumption. The following table summarizes the quantitative data from a comparative study on five different extraction methods.[1]
| Extraction Method | This compound Yield (mg/g) | Extraction Time | Energy Costs | Key Advantages |
| Pulsed Electric Field (PEF) | 3.94 | < 1 min | Lowest | Highest yield, shortest time, highest efficiency (120 L/h) [1] |
| Ultrasonic-Assisted Extraction (UE) | Not specified, but 40.50% total alkaloid yield | 40 min | Low | Improved efficiency over traditional methods[1] |
| Heat Reflux Extraction (HRE) | Not specified | 10 h | High | Common and established method |
| Cold Maceration Extraction | Not specified | Several days | Very Low | Simple, suitable for thermolabile compounds |
| Percolation Extraction | Not specified | ~24 h | Low | More efficient than maceration for exhaustive extraction |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures for alkaloid extraction from Aconitum species.
Pulsed Electric Field (PEF) Extraction
This modern and highly efficient method utilizes pulsed electric fields to increase the permeability of plant cell membranes, facilitating the release of intracellular contents.
Materials:
-
Dried and powdered root of Aconitum coreanum
-
90% ethanol-water solution
-
Pulsed Electric Field generator with a treatment chamber
Procedure:
-
Prepare a suspension of the powdered plant material in the 90% ethanol-water solution at a solid-to-solvent ratio of 1:12.
-
Pump the suspension through the PEF treatment chamber.
-
Apply pulsed electric fields with an intensity of 20 kV/cm and a pulse frequency of 8 pulses.[1]
-
The total treatment time is typically less than one minute.[1]
-
Immediately after treatment, filter the mixture to separate the extract from the solid plant residue.
-
The resulting extract can be further processed for purification and analysis of this compound.
Heat Reflux Extraction (HRE)
A conventional and widely used method for extracting alkaloids, HRE involves boiling the solvent with the plant material to maximize extraction efficiency.
Materials:
-
Dried and powdered root of Aconitum coreanum
-
95% ethanol solution with 1% HCl (by volume)
-
Round-bottom flask, condenser, and heating mantle
Procedure:
-
Place the powdered plant material in the round-bottom flask.
-
Add the acidified 95% ethanol solution to the flask.
-
Assemble the reflux apparatus with the condenser.
-
Heat the mixture to boiling and maintain a gentle reflux for a specified period, typically several hours. The extraction is often repeated three times.
-
After cooling, filter the mixture to collect the extract.
-
Combine the extracts from all repetitions and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Ultrasonic-Assisted Extraction (UE)
This method employs ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction compared to traditional methods.
Materials:
-
Dried and powdered root of Aconitum coreanum
-
Ethanol solution (e.g., 60% ethanol)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Mix the powdered plant material with the ethanol solution in a flask at a specific solid-to-liquid ratio (e.g., 1:20).
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specified power (e.g., 100 W) and temperature (e.g., 45°C) for a set duration (e.g., 30 minutes).
-
After sonication, separate the extract from the solid residue by filtration.
-
The extract is then ready for further purification and analysis.
Cold Maceration Extraction
A simple extraction technique that involves soaking the plant material in a solvent at room temperature for an extended period. It is suitable for compounds that are sensitive to heat.
Materials:
-
Coarsely powdered root of Aconitum coreanum
-
Solvent (e.g., ethanol-water mixture)
-
Airtight container
Procedure:
-
Place the powdered plant material in the airtight container.
-
Pour the solvent over the plant material, ensuring it is completely submerged.
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking.
-
After the maceration period, filter the mixture to separate the extract.
-
Press the remaining plant material to recover the residual extract.
-
Combine the liquid portions to obtain the final extract.
Percolation Extraction
A continuous extraction method where a solvent is allowed to slowly pass through a column of the powdered plant material.
Materials:
-
Powdered root of Aconitum coreanum
-
Solvent (menstruum)
-
Percolator
Procedure:
-
Moisten the powdered plant material with the solvent and allow it to stand for a short period.
-
Pack the moistened powder uniformly into the percolator.
-
Add the solvent to the top of the percolator, allowing it to saturate the plant material and start dripping from the outlet.
-
Once the solvent starts to drip, close the outlet and allow the material to macerate for approximately 24 hours.
-
Begin the percolation by opening the outlet and collecting the extract (percolate) at a controlled rate.
-
Continuously add fresh solvent to the top of the percolator to maintain a layer above the plant material until the desired volume of percolate is collected.
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its therapeutic effects through multiple signaling pathways. Its anti-inflammatory action is mediated by the inhibition of the NF-κB and MAPK pathways, while its antiarrhythmic properties are attributed to the selective inhibition of the late sodium current (INa,L).
Caption: Molecular targets and signaling pathways of this compound.
Experimental Workflow: Extraction and Analysis
The general workflow for the extraction and subsequent analysis of this compound from Aconitum coreanum is depicted below. This process involves extraction, purification, and quantification.
Caption: General experimental workflow for this compound extraction and analysis.
Conclusion
The choice of extraction method for this compound from Aconitum coreanum significantly impacts the yield, efficiency, and scalability of the process. Pulsed Electric Field (PEF) extraction has demonstrated superior performance in terms of yield and extraction time, making it a promising technique for industrial-scale production. However, for laboratory-scale research, methods like Heat Reflux Extraction and Ultrasonic-Assisted Extraction remain viable and effective options. The selection of the optimal method should be guided by the specific research goals, available equipment, and desired scale of production. The provided protocols and workflows offer a foundational guide for researchers to embark on the extraction and study of this potent alkaloid.
References
Guanfu Base A: A Promising Selective Inhibitor of Late Sodium Current for Cardiac Arrhythmias
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data confirms the selectivity of Guanfu base A (GFA) for the late component of the cardiac sodium current (late INa), positioning it as a potentially significant therapeutic agent for the management of cardiac arrhythmias. This guide provides a detailed comparison of this compound with other late INa inhibitors, supported by experimental findings, for researchers, scientists, and professionals in drug development.
The late sodium current is a sustained component of the fast sodium current that can be pathologically enhanced in various cardiac conditions, leading to arrhythmias.[1][2] Selective inhibition of this current is a promising antiarrhythmic strategy.
Comparative Analysis of Late INa Inhibitors
Experimental data, primarily from whole-cell patch-clamp studies, allows for a quantitative comparison of the selectivity of this compound against other known late INa inhibitors, such as Ranolazine and GS967. Selectivity is determined by comparing the half-maximal inhibitory concentration (IC50) for the late INa versus the peak INa. A higher ratio of IC50 (peak INa) / IC50 (late INa) indicates greater selectivity for the late current.
| Compound | Late INa IC50 (µM) | Peak INa IC50 (µM) | Selectivity (Peak/Late) | Organism/Cell Line | Reference |
| This compound | 1.57 ± 0.14 | 21.17 ± 4.51 | ~13.5 | Guinea Pig Ventricular Myocytes | [3] |
| Ranolazine | ~5-10 | ~200-300 | ~20-60 | Varies (Canine, Human) | [4] |
| GS967 | ~0.3-0.6 | >30 | >50-100 | Varies (Canine, Human) | [4] |
Table 1: Comparative IC50 values and selectivity of this compound and other late INa inhibitors.
The data clearly indicates that this compound is a potent inhibitor of the late sodium current with a selectivity of approximately 13.5-fold over the peak sodium current. While other compounds like GS967 exhibit higher selectivity, this compound's profile suggests a favorable therapeutic window with reduced risk of adverse effects associated with peak sodium channel blockade, such as conduction abnormalities.
Mechanism of Action and Therapeutic Implication
An enhanced late INa contributes to cardiac arrhythmogenesis by prolonging the action potential duration and causing intracellular sodium and calcium overload, which can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). By selectively inhibiting the late INa, this compound can counteract these pathological changes, thereby exerting its antiarrhythmic effect.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
Benchmarking Guanfu Base A: A Comparative Guide to Novel Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanfu base A, a novel antiarrhythmic agent, with a selection of other recently developed antiarrhythmic drugs: dronedarone, vernakalant, ranolazine, and dofetilide. The following sections detail the electrophysiological properties, preclinical efficacy, and underlying mechanisms of action of these compounds, supported by experimental data.
Electrophysiological Profile: A Quantitative Comparison
The primary mechanism of action for many antiarrhythmic drugs is the modulation of cardiac ion channels. This section provides a quantitative comparison of the inhibitory effects of this compound and novel antiarrhythmic agents on key cardiac ion currents. The half-maximal inhibitory concentrations (IC50) are presented to facilitate a direct comparison of potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Drug | Target Ion Channel | IC50 | Species/Cell Line | Experimental Conditions |
| This compound | Late Sodium Current (INa-L) | Not explicitly found, but noted to be a selective inhibitor[1] | Guinea Pig Ventricular Myocytes | - |
| hERG (IKr) | 1.64 mM[2] | HEK293 cells | Whole-cell patch clamp | |
| Dronedarone | Fast Sodium Current (INa) | 0.3 µM (more potent than amiodarone)[3] | Human Atrial Myocytes | Whole-cell patch clamp |
| L-type Calcium Current (ICa,L) | 0.4 µM | Guinea Pig Ventricular Myocytes | State-dependent block | |
| Acetylcholine-activated K+ Current (IK(ACh)) | 63.4 nM[4] | Rabbit SAN cells | - | |
| Vernakalant | Atrial Sodium Channels (INa) | Frequency and voltage-dependent block | - | - |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Potent inhibitor | Atrial myocytes | - | |
| Acetylcholine-dependent K+ Current (IK,Ach) | Potent inhibitor | Atrial myocytes | - | |
| Ranolazine | Late Sodium Current (INa-L) | 6 µM[5] | Canine Ventricular Myocytes | - |
| 7.5 µM (0.1 Hz) - 1.9 µM (5 Hz) | HEK293 cells (R1623Q mutation) | Use-dependent block | ||
| Peak Sodium Current (INa-peak) | 294 µM | Canine Ventricular Myocytes | - | |
| hERG (IKr) | ~40% inhibition at 6 µM | - | - | |
| Dofetilide | Rapid Delayed Rectifier K+ Current (IKr) | High potency (nanomolar range) | Various | Specific IKr blocker |
| Late Sodium Current (INa-L) | No direct inhibition; chronic exposure may increase INa-L | Canine | In vivo and in vitro studies |
Preclinical Efficacy in Arrhythmia Models
The antiarrhythmic potential of these compounds has been evaluated in various preclinical models of atrial and ventricular arrhythmias. This section summarizes the key findings from these studies.
| Drug | Arrhythmia Model | Species | Key Findings |
| This compound | Ventricular Tachycardia/Fibrillation | Experimental models | Effective in counteracting supraventricular and ventricular tachyarrhythmias |
| Dronedarone | Sustained Atrial Fibrillation | Dog | Significantly attenuated the duration of sustained AF by prolonging atrial effective refractory period (AERP) |
| Ischemia-induced Ventricular Arrhythmias | Rat, Pig | Reduced incidence of ventricular fibrillation and mortality | |
| Vernakalant | Atrial Fibrillation | Pig | Selectively prolonged atrial refractoriness with no effect on ventricular refractoriness |
| Atrial Fibrillation | Dog | Dose-dependent slowing of atrial conduction (P-wave duration) with no effect on ventricular conduction (QRS duration) | |
| Ranolazine | Reentrant Ventricular Arrhythmias | Rabbit (post-MI) | High dose (4.8 mg/kg) showed antiarrhythmic efficacy, while a lower dose (2.4 mg/kg) did not |
| Dofetilide | Atrial Fibrillation/Flutter | Human (clinical) | Effective for conversion of persistent atrial fibrillation and maintenance of sinus rhythm |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action of this compound and the compared novel antiarrhythmic agents, focusing on their primary ion channel targets.
Mechanism of action of this compound.
Mechanisms of action of novel antiarrhythmic agents.
Experimental Protocols
This section outlines standardized, representative protocols for key experiments used to evaluate the antiarrhythmic properties of the discussed compounds.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the effect of a test compound on specific cardiac ion channels expressed in a heterologous expression system (e.g., HEK293 cells) or isolated cardiomyocytes.
Materials:
-
HEK293 cells transfected with the ion channel of interest (e.g., hERG, SCN5A) or isolated cardiomyocytes.
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal pipette solutions specific to the ion current being measured.
-
Test compound stock solution and dilution buffers.
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation: Culture and prepare transfected HEK293 cells or isolate cardiomyocytes from animal models.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp Protocol: Apply a specific voltage protocol to elicit the ion current of interest. The protocol will vary depending on the channel being studied (e.g., for hERG, a depolarizing pulse followed by a repolarizing step to measure the tail current).
-
Baseline Recording: Record the baseline ion current in the absence of the test compound.
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the ion current at each concentration of the test compound.
-
Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Workflow for in vitro whole-cell patch clamp experiments.
In Vivo Animal Model of Atrial Fibrillation
Objective: To evaluate the efficacy of a test compound in terminating and/or preventing atrial fibrillation (AF) in a large animal model.
Materials:
-
Large animal model (e.g., dog, pig, goat).
-
Anesthesia and surgical equipment.
-
Intracardiac electrophysiology catheters.
-
Programmable electrical stimulator.
-
ECG and hemodynamic monitoring system.
-
Test compound for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically place intracardiac catheters in the right atrium for pacing and recording.
-
Baseline Electrophysiological Study: Measure baseline cardiac parameters, including heart rate, blood pressure, and intracardiac electrograms. Determine the atrial effective refractory period (AERP).
-
AF Induction: Induce AF using rapid atrial pacing (burst pacing) or programmed electrical stimulation.
-
Sustained AF Model (Optional): In some models, a period of rapid atrial pacing is maintained for several days or weeks to induce atrial remodeling and create a model of sustained AF.
-
Compound Administration: Once AF is induced and stable, administer the test compound as an intravenous bolus followed by a continuous infusion.
-
Efficacy Evaluation: Continuously monitor the ECG to determine the time to conversion of AF to sinus rhythm.
-
Post-Compound Electrophysiological Study: After a washout period or in a separate group of animals, assess the effect of the compound on AERP and the inducibility of AF.
-
Data Analysis: Compare the conversion rates and times to conversion between the test compound and a vehicle control group. Analyze changes in electrophysiological parameters.
Workflow for in vivo atrial fibrillation animal model studies.
References
- 1. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 2. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of amiodarone and dronedarone on voltage-dependent sodium current in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
comparative proteomics of cells treated with Guanfu base A
A Comparative Guide to the
Proposed Proteomic Landscape of Cells Treated with Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This compound (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. Primarily investigated for its antiarrhythmic properties, recent studies have shed light on its potential as an anti-inflammatory and anti-tumor agent.[1][2] While comprehensive proteomic analyses of GFA-treated cells are not yet publicly available, existing mechanistic studies provide a solid foundation for predicting its impact on the cellular proteome. This guide offers a comparative overview of the anticipated proteomic alterations in cells following GFA treatment, supported by established experimental data on its mechanism of action. The information presented herein is intended to guide future research and drug development efforts.
Predicted Quantitative Proteomic Changes
Based on the known biological activities of this compound, including its inhibitory effects on NF-κB and STAT3 signaling pathways and its pro-apoptotic activity in cancer cells, a comparative proteomic study would be expected to reveal significant changes in the expression of proteins involved in inflammation, cell survival, and apoptosis.[2] The following table summarizes the hypothesized differential protein expression in GFA-treated cells versus untreated controls.
| Protein Target Category | Key Proteins | Expected Regulation by this compound | Rationale |
| NF-κB Signaling Pathway | NF-κB p65, IκBα, IKKβ | Downregulated nuclear translocation of p65, Stabilized IκBα | GFA inhibits NF-κB activation.[2] |
| STAT3 Signaling Pathway | p-STAT3, STAT3 | Decreased phosphorylation | GFA inhibits the activation of STAT3.[2] |
| Apoptosis Regulation | Bax, Bcl-2, Caspase-3 | Upregulated, Downregulated, Increased activation | GFA induces apoptosis in cancer cells. |
| Cell Cycle Control | Cyclin D1, CDK4 | Downregulated | Inhibition of pro-proliferative signaling is expected to arrest the cell cycle. |
| Inflammation | COX-2, iNOS | Downregulated | Consistent with the inhibition of pro-inflammatory transcription factors NF-κB and STAT3. |
Experimental Protocols
To validate the proposed proteomic changes, a robust comparative proteomics experiment is required. The following is a detailed methodology for such a study.
Cell Culture and Treatment
-
Cell Lines: A relevant cancer cell line (e.g., MCF-7 or MDA-MB-231 breast cancer cells) and a non-cancerous control cell line.
-
Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells should be treated with an appropriate concentration of this compound (e.g., determined by a prior IC50 assay) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay such as the BCA assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Digestion: Proteins are digested into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
Isobaric Labeling (e.g., TMT or iTRAQ)
-
For quantitative comparison, peptide samples from different treatment groups are labeled with isobaric mass tags (e.g., Tandem Mass Tags™). This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: The labeled peptide mixture is separated by reverse-phase liquid chromatography using a nano-flow HPLC system. Peptides are eluted over a gradient of increasing organic solvent concentration.
-
Mass Spectrometry: Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer. The instrument performs a survey scan (MS1) to detect peptide ions, followed by fragmentation (MS2) of the most intense ions to determine their amino acid sequence and quantify the reporter ions from the isobaric tags.
Data Analysis
-
Database Search: The raw MS/MS data is searched against a comprehensive protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Peptides are identified, and the intensities of the reporter ions are used to calculate the relative abundance of each protein across the different samples.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
-
Bioinformatics Analysis: Functional enrichment analysis (e.g., Gene Ontology and pathway analysis) is performed to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for a comparative proteomics study.
Caption: Proposed mechanism of this compound action.
Caption: Comparative proteomics experimental workflow.
References
Guanfu Base A: Validating In Vitro Discoveries in Animal Models for Arrhythmia and Inflammation
A Comparative Guide for Researchers and Drug Development Professionals
Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated significant therapeutic potential in preclinical studies. This guide provides a comprehensive comparison of this compound with established therapeutic agents, focusing on the translation of its in vitro mechanisms of action to in vivo efficacy in animal models of cardiac arrhythmia and inflammation. Experimental data is presented to offer an objective evaluation for researchers, scientists, and drug development professionals.
Anti-Arrhythmic Potential of this compound: From Ion Channels to In Vivo Models
In vitro studies have identified this compound as a Class I anti-arrhythmic agent with a multi-channel blocking profile. Its primary mechanism is the selective inhibition of the late sodium current (INa,L), which is crucial for cardiac repolarization. Additionally, GFA has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key player in cardiac action potential duration.
Comparative In Vitro Activity
The following table summarizes the in vitro potency of this compound in comparison to other anti-arrhythmic drugs.
| Compound | Target | IC50 | Test System |
| This compound | Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes |
| hERG Potassium Channel | 10.2 µM | HEK293 Cells | |
| Amiodarone | Multiple Ion Channels | Varies by channel | Various |
| Lidocaine | Sodium Channels | Varies by state | Various |
In Vivo Confirmation in Animal Models
The anti-arrhythmic properties of this compound observed in vitro have been substantiated in various animal models. Studies in mice, rats, guinea pigs, and cats have demonstrated its efficacy in suppressing chemically-induced arrhythmias. While direct in vivo quantification of selective INa,L inhibition remains an area for further investigation, the observed anti-arrhythmic effects in animal models are consistent with its in vitro ion channel blocking activity.
A significant in vivo finding is the confirmation of this compound's potent inhibition of the cytochrome P450 enzyme CYP2D6. In a study involving beagle dogs, pretreatment with GFA led to a significant reduction in the metabolic activity of dextromethorphan, a known CYP2D6 substrate. This confirms the in vitro findings and highlights the potential for drug-drug interactions.
Signaling Pathway and Experimental Workflow
The proposed anti-arrhythmic mechanism of this compound and the general workflow for its in vivo evaluation are depicted in the diagrams below.
Anti-Inflammatory Effects of this compound: A Look at Cellular Pathways
Beyond its cardiovascular applications, this compound has exhibited promising anti-inflammatory properties in vitro. These effects are attributed to its ability to inhibit key inflammatory signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Comparative In Vitro Anti-Inflammatory Activity
| Compound | Pathway Inhibition | Key Cytokine Reduction |
| This compound | NF-κB, MAPK | TNF-α, IL-6 |
| Infliximab | TNF-α neutralization | TNF-α, IL-1, IL-6 |
In Vivo Confirmation in Animal Models
While in vivo studies on the anti-inflammatory effects of the broader Aconitum coreanum extract have shown promise in models of ischemic stroke through potential involvement of the PI3K/Akt and KEAP1/NRF2 pathways, specific in vivo confirmation of the NF-κB and MAPK inhibitory mechanisms for isolated this compound is an active area of research. The existing in vitro data provides a strong rationale for its potential efficacy in inflammatory conditions such as rheumatoid arthritis.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the known in vitro anti-inflammatory signaling pathway of this compound.
Safety Operating Guide
Safe Disposal of Guanfu Base A: A Procedural Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Guanfu base A, a diterpenoid alkaloid derived from plants of the Aconitum species, is recognized for its significant biological activity, including its potent inhibition of CYP2D6 and HERG channels.[1][2] However, like other alkaloids from Aconitum, it is crucial to handle this compound with stringent safety measures due to its potential toxicity. Proper disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented below. This information is critical for its safe handling and for planning its appropriate disposal.
| Property | Value | Source |
| CAS Number | 1394-48-5 | [3][4] |
| Molecular Formula | C24H31NO6 | [3] |
| Molecular Weight | 429.51 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL), and various solvent mixtures including combinations of DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil (≥ 2.5 mg/mL). | MedChemExpress |
Experimental Protocol: Proper Disposal of this compound
Given the likely high toxicity of this compound, a multi-step, safety-first approach to its disposal is mandatory. The following protocol, adapted from guidelines for the closely related and highly toxic Guanfu base G, provides a detailed methodology.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear a standard laboratory coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles. For tasks with a higher risk of splash or aerosol generation, a face shield is recommended for additional protection.
-
Engineering Controls: All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Step 2: Waste Segregation and Containerization
-
Waste Container: Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvents in which the this compound is dissolved.
-
Labeling: The waste container must be prominently labeled as "Hazardous Waste: this compound (Highly Toxic Alkaloid)". The label should also include the full chemical name and any relevant hazard symbols (e.g., skull and crossbones).
Step 3: Disposal of Pure Compound and Contaminated Materials
-
Pure Compound: Unused or expired solid this compound should be disposed of in its original container, which is then to be placed inside the designated hazardous waste container. Do not attempt to neutralize the pure compound without specific, EHS-approved procedures.
-
Solutions: All solutions containing this compound must be collected in the designated hazardous waste container. Avoid mixing this waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Non-disposable Glassware: Glassware must be decontaminated. This should be done by rinsing with a solvent capable of solubilizing the compound. The rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Step 4: Storage and Final Disposal
-
Storage: The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS personnel for final disposal at a licensed hazardous waste facility. Disposal must always be in accordance with local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision tree for this compound waste segregation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guan-fu base A - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Guanfu Base A
Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal of Guanfu base A. Specific safety data for this compound is limited; therefore, these recommendations are extrapolated from information on the related compound, Guanfu base G, and general principles for handling highly toxic alkaloids. All procedures must be conducted after a thorough, site-specific risk assessment and in consultation with your institution's Environmental Health and Safety (EHS) department.
This compound is a diterpenoid alkaloid derived from plants of the Aconitum species. Alkaloids from Aconitum are known to be potent cardiotoxins and neurotoxins, exhibiting high toxicity.[1] Therefore, stringent safety measures are imperative when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection and engineering controls is mandatory to ensure the safety of laboratory personnel.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene) are required. Inspect gloves for any signs of degradation or perforation before use. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn for additional protection, especially when handling larger quantities or when there is a risk of splashing. |
| Body Protection | A fully buttoned lab coat must be worn. Consider a chemically resistant apron for additional protection during procedures with a high risk of splashes. |
| Respiratory Protection | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
Table 2: Engineering Controls
| Control Type | Specification |
| Ventilation | All work with this compound must be performed in a properly functioning and certified chemical fume hood. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area. |
| Waste Disposal | Designated, leak-proof, and clearly labeled hazardous waste containers are required for all solid and liquid waste, as well as for contaminated disposable labware.[1] |
Operational Plan for Handling this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Pre-Handling Check: Before starting any work, ensure the chemical fume hood is operational and certified. Confirm that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing Solid Compound:
-
Perform all weighing of solid this compound within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the compound with care to avoid generating dust.
-
-
Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Use appropriate solvents as indicated by experimental protocols. This compound is soluble in DMSO.
-
Add solvents slowly to the solid compound to avoid splashing.
-
Experimental Use
-
General Handling:
-
Always handle this compound, whether in solid or solution form, within a chemical fume hood.[1]
-
Keep all containers of this compound tightly sealed when not in use.
-
Clearly label all containers with the chemical name and appropriate hazard warnings (e.g., "Highly Toxic Alkaloid").
-
-
Spill Management:
-
In the event of a small spill within the fume hood, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
-
Post-Experiment Procedures
-
Decontamination:
-
Decontaminate all non-disposable glassware and equipment that has come into contact with this compound.
-
Rinse glassware with a solvent that will solubilize the compound, and collect the rinsate as hazardous waste.[1]
-
-
Personal Decontamination:
-
After handling is complete, remove gloves using the proper technique to avoid skin contact.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for this compound
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of in its original container, which is then placed in a designated hazardous waste container.
-
Contaminated disposable labware (e.g., pipette tips, vials, weighing boats) must be collected in a separate, labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvents used.
-
Waste Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled as "Hazardous Waste: this compound (Highly Toxic Alkaloid)" and include any other required hazard symbols.
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until collection by EHS personnel.
Final Disposal
-
EHS Collection: Arrange for the collection of all this compound hazardous waste by your institution's EHS department.
-
Regulatory Compliance: Final disposal must be conducted at a licensed hazardous waste facility in accordance with all local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
